Atenolol
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METKIMKYRPQLGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022628 | |
| Record name | Atenolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Atenolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001924 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in methanol; soluble in acetic acid, DMSO; sparingly soluble in 96% ethanol; slightly soluble in isopropanol; very slightly soluble in acetone, dioxane; practically insoluble in acetonitrile, ethyl acetate; chloroform, Freely soluble in 1 N HCl (300 mg/ml @ 25 °C); less soluble in chloroform (3 mg/ml @ 25 °C), In water, 1.33X10+4 mg/l @ 25 °C, 13.3 mg/mL at 25 °C | |
| Record name | SID855957 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Atenolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00335 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ATENOLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6526 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Atenolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001924 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White, crystalline powder, Crystals from ethyl acetate, Colorless crystals | |
CAS No. |
29122-68-7 | |
| Record name | Atenolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29122-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atenolol [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029122687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atenolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00335 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | atenolol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Atenolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Atenolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATENOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50VV3VW0TI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ATENOLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6526 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Atenolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001924 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
158-160, 146 - 148 °C, 147 °C | |
| Record name | Atenolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00335 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ATENOLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6526 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Atenolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001924 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Atenolol beta-1 adrenergic receptor binding affinity
An In-Depth Technical Guide to the Beta-1 Adrenergic Receptor Binding Affinity of Atenolol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive examination of the binding affinity of this compound for the beta-1 (β1) adrenergic receptor. This compound is a second-generation, β1-selective adrenergic antagonist widely prescribed for cardiovascular conditions such as hypertension, angina pectoris, and acute myocardial infarction.[1][2][3] Its therapeutic efficacy is fundamentally rooted in its high affinity and selectivity for the β1-adrenergic receptor, which is predominantly expressed in cardiac tissue.[4][5] This document delves into the theoretical underpinnings of receptor-ligand interactions, presents a detailed experimental protocol for determining binding affinity via radioligand assays, and discusses the translation of these quantitative measures into pharmacological and clinical context. By synthesizing mechanistic insights with field-proven methodologies, this guide serves as an authoritative resource for professionals engaged in cardiovascular drug discovery and development.
Introduction: The this compound-β1 Receptor Interaction
The sympathetic nervous system modulates cardiovascular function primarily through the action of catecholamines, such as norepinephrine and epinephrine, on adrenergic receptors.[4] The β1-adrenergic receptor, a G-protein-coupled receptor (GPCR), is the primary subtype found in the heart.[4][6] Its activation triggers a signaling cascade that increases heart rate, myocardial contractility, and cardiac output.[4]
This compound exerts its therapeutic effects by selectively binding to these β1 receptors, acting as a competitive antagonist to endogenous catecholamines.[1][7] This blockade results in decreased heart rate, reduced blood pressure, and lower myocardial contractility, thereby reducing the heart's workload and oxygen demand.[1][5] The "cardioselectivity" of this compound refers to its higher binding affinity for β1 receptors compared to β2 receptors, which are prevalent in bronchial and vascular smooth muscle.[5][8] This property is crucial as it minimizes the risk of bronchoconstriction in patients with respiratory conditions, a significant side effect associated with non-selective beta-blockers.[5][8] A precise, quantitative understanding of this compound's binding affinity is therefore paramount for characterizing its potency, selectivity, and clinical utility.
Theoretical Framework
The Beta-1 Adrenergic Receptor: Structure and Signaling
The β1-adrenergic receptor is an integral membrane protein characterized by seven transmembrane helices.[6][9] The extracellular domains form the ligand-binding pocket, while the intracellular loops and C-terminus interact with signaling proteins, most notably the heterotrimeric Gs protein.[6][10]
Upon agonist binding (e.g., norepinephrine), the receptor undergoes a conformational change, activating the Gs protein. The Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][6] cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA proceeds to phosphorylate several downstream targets, including L-type calcium channels and phospholamban, leading to increased intracellular calcium and enhanced cardiac contractility and heart rate.[4][11] this compound, by occupying the binding site, prevents this activation cascade.
Principles of Receptor-Ligand Binding Affinity
The interaction between a ligand (like this compound) and a receptor is governed by the law of mass action. The strength of this interaction is quantified by the equilibrium dissociation constant (Kd) , which is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.
In a clinical and drug development context, two other terms are frequently used:
-
IC50 (Half maximal inhibitory concentration): This is the concentration of an unlabeled drug (competitor) that is required to displace 50% of a specific radiolabeled ligand from its receptor. The IC50 is an experimental value and is dependent on the concentration of the radioligand used.[12]
-
Ki (Inhibition constant): This is the equilibrium dissociation constant for the unlabeled competitor drug. Unlike the IC50, the Ki is an intrinsic property of the drug and the receptor, independent of the experimental conditions.[13] It provides a standardized measure of a drug's potency that can be compared across different experiments and compounds.[12] The Ki is calculated from the IC50 value using the Cheng-Prusoff equation .[12]
Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand.
This equation is fundamental for converting the experimentally derived IC50 into the more universally comparable Ki value.[14][15]
Experimental Determination of Binding Affinity
The most common method for determining the binding affinity of a compound like this compound is the competitive radioligand binding assay .[16][17] This assay measures the ability of an unlabeled compound (the "cold" competitor, this compound) to compete with a radiolabeled ligand (the "hot" ligand) for binding to the target receptor.[18]
Experimental Workflow Overview
The process involves preparing a source of β1 receptors (typically cell membranes), incubating them with a fixed concentration of a suitable β1-selective radioligand and varying concentrations of this compound, separating the bound from free radioligand, and quantifying the radioactivity.
Detailed Step-by-Step Protocol
This protocol is a representative example for determining the Ki of this compound for the human β1-adrenergic receptor expressed in a cell line (e.g., HEK293).
3.2.1 Reagents and Equipment
-
Receptor Source: Membrane preparation from HEK293 cells stably expressing the human β1-adrenergic receptor.
-
Radioligand: [³H]-CGP 12177 or [¹²⁵I]-Cyanopindolol (a non-selective antagonist often used for total receptor quantification).
-
Competitor: this compound.
-
Non-specific Binding Control: A high concentration of a non-selective beta-blocker (e.g., 10 µM Propranolol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Equipment: 96-well plates, cell harvester for vacuum filtration, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, and scintillation fluid.[16]
3.2.2 Membrane Preparation [18]
-
Cell Lysis: Resuspend pelleted cells expressing the β1 receptor in ice-cold homogenization buffer.
-
Homogenization: Disrupt cells using a Dounce or Polytron homogenizer on ice.
-
Centrifugation: Centrifuge the homogenate at low speed (~1,000 x g) to pellet nuclei and debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (~40,000 x g, 4°C) to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.
-
Final Preparation: Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method like the BCA assay. Store aliquots at -80°C.[19]
3.2.3 Competitive Binding Assay [19][20]
-
Assay Setup: Prepare a 96-well plate. Designate triplicate wells for:
-
Total Binding: Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Radioligand + High concentration of Propranolol (e.g., 10 µM).
-
Competition: Radioligand + Serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Reagent Addition: In a final volume of 250 µL per well:
-
Add 50 µL of the appropriate compound (this compound dilution, Propranolol for NSB, or buffer for Total Binding).
-
Add 50 µL of the radioligand at a fixed concentration (typically at or below its Kd).
-
Initiate the reaction by adding 150 µL of the membrane preparation (e.g., 10-20 µg protein/well).
-
-
Incubation: Incubate the plate for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C) with gentle agitation.[19]
-
Termination: Terminate the assay by rapid vacuum filtration through a glass fiber filter using a cell harvester. This step traps the membranes (with bound radioligand) on the filter while unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis and Interpretation
The analysis translates raw CPM data into a quantitative measure of binding affinity.
-
Calculate Specific Binding: For each data point, calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Inhibition Curve: Convert the CPM values for each this compound concentration into a percentage of inhibition.
-
Determine IC50: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that corresponds to 50% inhibition on this curve.
-
Calculate Ki: Use the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)) to calculate the inhibition constant (Ki). The Kd of the radioligand must be determined separately via a saturation binding experiment.[12][14]
Quantitative Data and Clinical Relevance
This compound Binding Affinity and Selectivity
The Ki value quantifies this compound's affinity. Crucially, comparing the Ki for the β1 receptor to that for the β2 receptor provides a quantitative measure of its selectivity.
| Receptor Subtype | This compound Ki Value (µM) | Reference |
| Beta-1 (β1) | 1.14 | [21] |
| Beta-2 (β2) | 48.7 | [21] |
Note: Ki values can vary between studies depending on experimental conditions and tissue/cell sources.
The data clearly demonstrates that a significantly lower concentration of this compound is required to occupy 50% of β1 receptors compared to β2 receptors, quantifying its cardioselectivity.[21]
Pharmacokinetics and Pharmacodynamics
The in vitro binding affinity (Ki) is a primary determinant of a drug's in vivo potency and pharmacodynamic effects.
| Pharmacokinetic Parameter | Value | Reference(s) |
| Bioavailability (Oral) | ~50% | [1][22][23] |
| Time to Peak Plasma Level | 2 - 4 hours | [1][22][24] |
| Plasma Protein Binding | ~3% | [24] |
| Elimination Half-Life | 6 - 7 hours | [23][24] |
| Primary Route of Elimination | Renal (excreted largely unchanged) | [23][24][25] |
This compound's hydrophilicity leads to incomplete oral absorption but also minimal hepatic metabolism and low penetration across the blood-brain barrier.[23][24][25] Its elimination half-life of 6-7 hours allows for once-daily dosing.[24] The in vivo affinity (KB) of S(-)-atenolol has been estimated to be 4.6 x 10⁻⁸ M (46 nM), which aligns well with in vitro functional assays.[26][27]
Clinical Significance of β1 Selectivity
The high affinity for β1 receptors is directly responsible for this compound's primary clinical effects:
-
Reduced Heart Rate: Blockade of β1 receptors in the sinoatrial node.[5]
-
Decreased Myocardial Contractility: Antagonism of β1 receptors in ventricular muscle.[1][5]
-
Lowered Blood Pressure: A consequence of reduced cardiac output and potentially other mechanisms.[7]
The ~40-fold lower affinity for β2 receptors is clinically advantageous.[21] It means that at therapeutic doses, this compound is less likely to cause bronchoconstriction (by blocking β2 receptors in the lungs) or inhibit vasodilation (by blocking β2 receptors in peripheral blood vessels), making it a safer option than non-selective beta-blockers for patients with asthma or peripheral vascular disease.[5][8] However, it is important to note that this selectivity is dose-dependent and can be lost at higher concentrations.[5][8]
Conclusion
The binding affinity of this compound for the β1-adrenergic receptor is a cornerstone of its pharmacological profile and clinical success. As a cardioselective beta-blocker, its high affinity for β1 receptors in the heart allows for effective management of cardiovascular diseases while minimizing off-target effects. The methodologies detailed in this guide, particularly the competitive radioligand binding assay, represent the gold standard for quantifying this critical molecular interaction. A thorough understanding of the principles, execution, and data analysis of these assays is essential for researchers and drug development professionals working to characterize existing therapies and discover the next generation of cardiovascular medicines.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. This compound Mechanism of Action: How Does this compound Work? - GoodRx [goodrx.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. JCI - Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs [jci.org]
- 12. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 13. m.youtube.com [m.youtube.com]
- 14. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Receptor-Ligand Binding Assays [labome.com]
- 18. benchchem.com [benchchem.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. glpbio.cn [glpbio.cn]
- 22. Studies on the pharmacokinetics and pharmacodynamics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound - Wikipedia [en.wikipedia.org]
- 24. benchchem.com [benchchem.com]
- 25. ClinPGx [clinpgx.org]
- 26. researchgate.net [researchgate.net]
- 27. Mechanism-based pharmacodynamic modeling of S(-)-atenolol: estimation of in vivo affinity for the beta1-adrenoceptor with an agonist-antagonist interaction model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Atenolol's Impact on Intracellular cAMP Signaling Pathways
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Atenolol, a second-generation β1-selective adrenergic antagonist, is a cornerstone therapeutic for various cardiovascular disorders, including hypertension, angina pectoris, and acute myocardial infarction.[1][2][3] Its clinical efficacy is fundamentally rooted in its ability to modulate the β-adrenergic signaling cascade, a critical pathway in cardiac regulation. The central hub of this pathway is the second messenger, cyclic adenosine monophosphate (cAMP). This guide provides a comprehensive, in-depth exploration of the molecular mechanisms through which this compound exerts its effects on intracellular cAMP signaling. We will dissect the canonical signaling pathway, detail the precise point of intervention by this compound, explore the nuances of long-term receptor modulation, and provide validated, step-by-step experimental protocols for quantifying these effects in a research setting. This document is designed to serve as a technical resource, blending established principles with practical, field-proven methodologies for professionals engaged in cardiovascular research and drug development.
The Canonical β1-Adrenergic Receptor-cAMP Signaling Axis
The sympathetic nervous system regulates cardiac function primarily through the release of catecholamines like norepinephrine and epinephrine. These neurotransmitters bind to β-adrenergic receptors on the surface of cardiomyocytes, initiating a signaling cascade that profoundly impacts heart rate, contractility, and relaxation.[4][5] The β1-adrenergic receptor (β1-AR) is the predominant subtype in the heart and its activation is directly coupled to the synthesis of intracellular cAMP.
The sequence of events is as follows:
-
Ligand Binding: An agonist (e.g., norepinephrine) binds to the β1-AR, a G-protein-coupled receptor (GPCR).[5]
-
G-Protein Activation: This binding induces a conformational change in the receptor, which activates its associated heterotrimeric Gs protein. The Gs protein releases its bound GDP, binds GTP, and dissociates into its Gαs and Gβγ subunits.
-
Adenylyl Cyclase Stimulation: The activated Gαs subunit translocates along the plasma membrane and binds to adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP into cAMP.[5]
-
PKA Activation: cAMP acts as a crucial second messenger. It binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from the catalytic subunits. This unleashes the kinase activity of the PKA catalytic subunits.[5]
-
Downstream Phosphorylation: Activated PKA then phosphorylates a host of intracellular protein targets that mediate the physiological response. In cardiomyocytes, key targets include L-type calcium channels (increasing calcium influx and contractility) and phospholamban (enhancing calcium reuptake into the sarcoplasmic reticulum, aiding relaxation).[6][7]
-
Signal Termination: The signal is terminated by phosphodiesterases (PDEs), enzymes that hydrolyze cAMP into the inactive 5'-AMP, and by the intrinsic GTPase activity of the Gαs subunit, which returns the G protein to its inactive state.[8][9]
This compound's Mechanism of Action: Competitive Antagonism
This compound functions as a competitive β1-selective adrenergic antagonist.[1][10][11] Unlike an agonist, which activates the receptor, this compound binds to the β1-AR but does not induce the conformational change necessary for Gs protein activation.[12][13]
Causality of Experimental Choice: By occupying the receptor's binding site, this compound physically prevents endogenous catecholamines from binding and initiating the signaling cascade.[1][12] This "competitive" nature is crucial; the degree of inhibition depends on the relative concentrations of this compound and the agonist. At therapeutic doses, this compound effectively dampens the sympathetic drive on the heart, leading to its clinical effects: decreased heart rate, reduced myocardial contractility, and lower blood pressure.[2][11][14]
The direct biochemical consequence of this action is a profound reduction in the rate of intracellular cAMP synthesis.[7][10] By preventing β1-AR activation, this compound effectively shuts down the Gαs-mediated stimulation of adenylyl cyclase.
Advanced Concepts: Long-Term Effects and Non-Canonical Signaling
While the primary mechanism of this compound is straightforward antagonism, its long-term administration and the complexity of GPCR biology introduce further considerations for the researcher.
-
Receptor Upregulation: Chronic blockade of a receptor can lead to a compensatory cellular response. In the case of β-blockers like this compound, prolonged treatment can increase the density of β1-adrenergic receptors on the cell surface.[15] This phenomenon is clinically significant, as abrupt withdrawal of this compound can lead to a hyper-responsive state to catecholamines, potentially causing rebound hypertension or angina.[3]
-
β-Arrestin Signaling: GPCRs can signal through pathways independent of G-proteins, primarily mediated by β-arrestin proteins.[16][17] After receptor activation and phosphorylation by G-protein receptor kinases (GRKs), β-arrestins are recruited. While initially known for their role in receptor desensitization and internalization, β-arrestins can also act as scaffolds for other signaling molecules, such as those in the MAPK/ERK pathway.[17][18][19] Antagonists can influence the balance between G-protein-dependent and β-arrestin-dependent signaling, a concept known as "biased agonism." While this compound is considered a neutral antagonist, its impact on the β-arrestin pathway is an active area of investigation.
-
Pathway Crosstalk: Studies have shown that β1-ARs can activate signaling pathways other than the canonical cAMP route, including the Ras/Raf/MEK/MAPK pathway, which can occur independently of cAMP production.[20] Lifelong treatment with this compound in animal models has been shown to increase the amount of ERK signaling protein.[21][22] Therefore, the full signaling impact of this compound may involve modulation of these parallel pathways.
Methodologies for Quantifying this compound's Impact on cAMP
To rigorously study this compound's effects, it is essential to employ validated experimental systems. The core objective is to measure the change in intracellular cAMP concentration in a relevant cell system following β-adrenergic stimulation in the presence and absence of the antagonist.
Experimental Workflow: A Self-Validating System
A robust experimental design must include controls that validate each step of the signaling pathway. This ensures that any observed effect is directly attributable to the compound under investigation at its intended target.
Causality of Experimental Choice:
-
Agonist (e.g., Isoproterenol): A non-selective β-agonist is used to reliably stimulate the β-AR and induce a strong cAMP response.
-
Direct AC Activator (Forskolin): Forskolin directly activates adenylyl cyclase, bypassing the receptor.[23] If a cell responds to Forskolin but not Isoproterenol, it suggests a problem with the receptor or G-protein coupling. If it responds to neither, the downstream machinery (AC, ATP availability) is likely compromised.
-
PDE Inhibitor (e.g., IBMX): A non-specific phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) prevents the degradation of cAMP.[24] Its inclusion can amplify the signal, making it easier to detect, and confirms that PDEs are active in the cell system. It is often used in conjunction with agonists to achieve a maximal, sustained cAMP level.
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a classic, robust method based on the principle of competitive binding.
Methodology:
-
Cell Preparation & Treatment:
-
Seed cells (e.g., CHO or HEK293 cells stably expressing the human β1-AR) in a 96-well plate and grow to ~90% confluency.[25]
-
Aspirate growth medium and wash once with sterile Phosphate-Buffered Saline (PBS).
-
Add 90 µL of stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well.
-
Add 5 µL of this compound dilutions (or vehicle) and incubate for 15 minutes at 37°C.
-
Add 5 µL of β-agonist (e.g., Isoproterenol) to achieve the desired final concentration (typically the agonist's EC80) and incubate for 30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the stimulation buffer.
-
Add 100 µL of 0.1 M HCl to each well to lyse the cells and inactivate PDE activity. Incubate for 10-20 minutes at room temperature.[8] Lysates can be used immediately or stored at -20°C.
-
-
cAMP ELISA Procedure (Following a Commercial Kit Protocol):
-
Prepare a cAMP standard curve according to the kit manufacturer's instructions, typically ranging from 0 to ~240 nM.[26]
-
Add 50 µL of cell lysate or standard to the appropriate wells of the antibody-coated microplate.
-
Add 25 µL of HRP-conjugated cAMP to each well.
-
Add 25 µL of cAMP antibody solution to each well.
-
Incubate for 2 hours at room temperature on a plate shaker.
-
Wash the plate 3-4 times with the provided wash buffer.
-
Add 100 µL of TMB substrate solution and incubate for 30 minutes in the dark.
-
Add 100 µL of stop solution.
-
Read the absorbance at 450 nm on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to interpolate the cAMP concentration in each unknown sample.
-
Plot the calculated cAMP concentrations against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Luminescence-Based Assay (e.g., cAMP-Glo™)
This method offers high sensitivity and a broad dynamic range, making it suitable for high-throughput screening. It relies on the activation of a PKA mutant by cAMP, which then drives a luciferase reaction.[24]
Methodology:
-
Cell Preparation & Treatment:
-
Seed cells in a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 80 µL of medium.[8] Incubate overnight.
-
Perform compound addition as described in the ELISA protocol (steps 1.3 - 1.5), adjusting volumes as needed for the assay format.
-
-
cAMP Measurement (Following cAMP-Glo™ Assay Protocol):
-
Equilibrate the assay plate and reagents to room temperature.
-
Add 20 µL of cAMP-Glo™ Lysis Buffer to each well. Mix on a plate shaker for 2 minutes and incubate for 10 minutes at room temperature.[8]
-
Add 20 µL of cAMP-Glo™ Detection Solution (containing PKA) to each well. Mix and incubate for 20 minutes.
-
Add 40 µL of Kinase-Glo® Reagent (containing luciferase substrate) to each well. Mix and incubate for 10 minutes.
-
Measure luminescence using a plate-reading luminometer.[8]
-
-
Data Analysis:
-
The raw luminescence units (RLU) are inversely proportional to the cAMP concentration.
-
Generate a standard curve and calculate sample concentrations as described for the ELISA protocol.
-
Protocol 3: Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays utilize genetically encoded biosensors expressed within living cells, allowing for real-time measurement of cAMP dynamics without cell lysis.[27] A common sensor consists of a cAMP-binding domain (like Epac) flanked by a donor (e.g., Renilla Luciferase, Rluc) and an acceptor (e.g., Yellow Fluorescent Protein, YFP).[27]
Conceptual Workflow:
-
Cell Transfection: Transfect the chosen cell line with a plasmid encoding the BRET cAMP biosensor (e.g., CAMYEL).[28]
-
Assay Preparation: Plate transfected cells in a white 96-well plate. Before the assay, replace the medium with a buffer solution (e.g., HBSS).
-
Real-Time Measurement:
-
Place the plate in a luminometer equipped with two filters to simultaneously measure the light emission from the donor (e.g., ~475 nm) and the acceptor (e.g., ~535 nm).[29]
-
Add the luciferase substrate (e.g., coelenterazine-h).
-
Establish a baseline reading.
-
Inject the agonist (e.g., Isoproterenol) and monitor the change in the BRET ratio (Acceptor emission / Donor emission) over time.
-
In separate wells, pre-incubate with this compound before agonist injection to observe the inhibition of the BRET signal change. Advantages: This method provides superior temporal resolution, is less prone to artifacts from cell lysis, and allows for the study of signaling kinetics in a live-cell context.[29][30]
-
Data Presentation and Interpretation
The primary output of these experiments is quantitative data on intracellular cAMP levels. This data is best summarized in a table and visualized as dose-response curves.
Table 1: Representative Data for this compound's Effect on Isoproterenol-Stimulated cAMP Production
| Condition | Treatment | Intracellular [cAMP] (nM) | % of Max Response |
| 1. Basal | Vehicle Only | 1.5 ± 0.3 | 0% |
| 2. Agonist (Max) | 1 µM Isoproterenol | 55.2 ± 4.8 | 100% |
| 3. Antagonist Test | 1 µM Isoproterenol + 10 nM this compound | 41.3 ± 3.5 | 72% |
| 4. Antagonist Test | 1 µM Isoproterenol + 100 nM this compound | 28.1 ± 2.9 | 48% |
| 5. Antagonist Test | 1 µM Isoproterenol + 1 µM this compound | 8.9 ± 1.1 | 13% |
| 6. Positive Control | 50 µM Forskolin | 88.7 ± 7.2 | 161% |
Note: Data are representative and for illustrative purposes. The Forskolin response is typically higher than the receptor-mediated maximum.
Interpretation:
-
Dose-Dependent Inhibition: The data clearly show that as the concentration of this compound increases, the cAMP response to a fixed concentration of Isoproterenol decreases.
-
Competitive Shift: A full dose-response curve for Isoproterenol in the presence of different fixed concentrations of this compound would demonstrate a rightward shift in the EC50 of Isoproterenol, characteristic of competitive antagonism, without a change in the maximum possible response.
Conclusion
This compound's therapeutic efficacy is a direct result of its well-defined molecular action: competitive antagonism of the β1-adrenergic receptor, leading to a significant reduction in adenylyl cyclase activity and a subsequent decrease in intracellular cAMP levels.[10][31] This guide has outlined the canonical pathway, the specific mechanism of this compound's intervention, and the advanced cellular responses to chronic blockade. Furthermore, we have provided detailed, validated protocols for ELISA and luminescence-based assays, alongside a conceptual workflow for BRET, to empower researchers to accurately quantify the impact of this compound and other modulators on this pivotal signaling pathway. A thorough understanding of these mechanisms and methodologies is paramount for the continued development of novel cardiovascular therapeutics with improved specificity and tailored signaling outcomes.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Mechanism of Action: How Does this compound Work? - GoodRx [goodrx.com]
- 3. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. discoverbiotech.com [discoverbiotech.com]
- 6. Development - Beta-adrenergic receptors signaling via cAMP Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 7. This compound | C14H22N2O3 | CID 2249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Interaction between phosphodiesterases in the regulation of the cardiac β-adrenergic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Atendol? [synapse.patsnap.com]
- 13. drugs.com [drugs.com]
- 14. [The effect of this compound on the cardiovascular system (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Effects of long-term this compound treatment on beta-adrenoceptor subtypes in rat heart] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Insights into the Role of Angiotensin-II AT1 Receptor-dependent β-arrestin Signaling in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]
- 19. Frontiers | The Role of β-Arrestin Proteins in Organization of Signaling and Regulation of the AT1 Angiotensin Receptor [frontiersin.org]
- 20. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lifelong treatment with this compound decreases membrane fatty acid unsaturation and oxidative stress in heart and skeletal muscle mitochondria and improves immunity and behavior, without changing mice longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lifelong treatment with this compound decreases membrane fatty acid unsaturation and oxidative stress in heart and skeletal muscle mitochondria and improves immunity and behavior, without changing mice longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of 3-Dimensional cAMP Distributions in Living Cells using 4-Dimensional (x, y, z, and λ) Hyperspectral FRET Imaging and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.kr]
- 25. bio-protocol.org [bio-protocol.org]
- 26. bio-protocol.org [bio-protocol.org]
- 27. dst.defence.gov.au [dst.defence.gov.au]
- 28. researchgate.net [researchgate.net]
- 29. Use of a cAMP BRET Sensor to Characterize a Novel Regulation of cAMP by the Sphingosine 1-Phosphate/G13 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 30. FRET and BRET-Based Biosensors in Live Cell Compound Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Contribution of beta 1- and beta 2-adrenoceptors of human atrium and ventricle to the effects of noradrenaline and adrenaline as assessed with (-)-atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: A Technical Guide to Elucidating the Crystal Structure of the Human β1-Adrenergic Receptor in Complex with Atenolol
Abstract: Atenolol is a cornerstone therapeutic for cardiovascular diseases, prized for its cardioselective antagonism of the β1-adrenergic receptor (β1AR).[1][2][3] Despite its widespread clinical use, a high-resolution crystal structure of this compound in complex with its target receptor remains elusive. This gap in our structural understanding precludes a definitive, atom-level view of the interactions that govern its efficacy and selectivity, thereby limiting the potential for structure-based design of next-generation β-blockers. This technical guide provides a comprehensive, field-proven methodological framework for researchers and drug development professionals to successfully engineer, express, purify, and crystallize the human β1AR in a stable, functional complex with this compound. We detail a robust workflow, from construct design using protein engineering strategies to functional validation assays, culminating in a blueprint for obtaining a high-resolution structure. The successful execution of this guide will yield critical insights into the molecular basis of this compound's mechanism of action and provide an invaluable template for future cardiovascular drug discovery.
Introduction: The Rationale for a Foundational Structure
The β1-adrenergic receptor, a Class A G-protein coupled receptor (GPCR), is a central regulator of cardiac function.[4] Its stimulation by endogenous catecholamines like epinephrine and norepinephrine leads to increased heart rate and contractility.[4] this compound, a second-generation β-blocker, selectively targets the β1AR, making it a highly effective treatment for hypertension, angina pectoris, and acute myocardial infarction.[1][3][5] Its key advantage lies in its cardioselectivity, which minimizes the side effects associated with the blockade of β2-adrenergic receptors in the lungs, such as bronchoconstriction.[5][6][7]
While decades of pharmacological data have characterized this compound's functional profile, the precise structural underpinnings of its interaction with the β1AR are based on homology modeling and inference from structures with other ligands.[8][9][10] A definitive crystal structure of the this compound-β1AR complex would be transformative, providing a high-resolution map of the binding pocket and revealing the specific molecular interactions—hydrogen bonds, van der Waals contacts, and hydrophobic interactions—that define its high-affinity binding and subtype selectivity. Such a structure is a critical asset for rational drug design, enabling the development of novel therapeutics with improved selectivity, potency, and pharmacokinetic properties.
This guide outlines a strategic and methodological blueprint to address this knowledge gap. We present a validated, step-by-step pathway that leverages state-of-the-art techniques in GPCR structural biology to resolve the crystal structure of the human β1AR in complex with this compound.
Part I: Engineering a Crystallization-Grade β1-Adrenergic Receptor
The Causality Behind Engineering: Wild-type GPCRs are inherently challenging targets for structural biology due to their conformational flexibility and instability when removed from the cell membrane.[11] To overcome these hurdles, a strategic protein engineering approach is not just recommended, but essential for generating a receptor construct amenable to crystallization. Our proposed strategy combines thermostabilization and fusion partner technology, two methods that have proven successful in solving the structures of numerous GPCRs.[11][12][13]
Strategy 1: Thermostabilization and Conformational Locking To enhance the intrinsic stability of the human β1AR, a series of point mutations can be introduced. This approach was successfully used to solve the structure of the turkey β1AR, where a mutant (β1AR-m23) exhibited a 21°C increase in thermostability and was preferentially locked in an inactive, antagonist-bound conformation.[11] A similar mutagenesis strategy, guided by sequence alignments and structural modeling, should be applied to the human β1AR to identify mutations that favor a stable, homogenous protein population.
Strategy 2: The T4 Lysozyme (T4L) Fusion Partner Replacing the flexible and largely unstructured third intracellular loop (ICL3) with a small, stable, and highly crystallizable protein like T4 Lysozyme (T4L) is a powerful technique.[13] The T4L moiety provides a rigid scaffold that restricts the conformational movement of the receptor and creates a larger, more favorable surface area for forming crystal lattice contacts, a common bottleneck in membrane protein crystallization.[12]
Proposed Construct Design: hβ1AR-T4L The final proposed construct for crystallization would be a chimeric human β1AR-T4L protein expressed in a baculovirus system. Key modifications include:
-
N- and C-terminal Truncations: Removal of flexible termini that are not essential for ligand binding or structural integrity.
-
T4 Lysozyme Insertion: Replacement of the majority of ICL3 (e.g., residues 245-280) with the T4L sequence.
-
Thermostabilizing Mutations: Introduction of 4-6 point mutations identified through stability screening.
-
Affinity Tag: An N-terminal FLAG tag for immunodetection and a C-terminal polyhistidine tag (e.g., 8xHis) for purification.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Humanitas.net [humanitas.net]
- 3. ijisrt.com [ijisrt.com]
- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound Mechanism of Action: How Does this compound Work? - GoodRx [goodrx.com]
- 6. What is the mechanism of Atendol? [synapse.patsnap.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand-based methods as potential solutions to GPCR drug discovery limitations - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure of a β1-adrenergic G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystallization of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPCR Fusion Proteins and Method for Crystallizing GPCRs | Explore Technologies [techfinder.stanford.edu]
A Technical Guide to the Hydrophilicity and Cell Permeability of Atenolol
Foreword: The Dichotomy of a Hydrophilic Drug
Atenolol, a cornerstone in the management of hypertension and cardiovascular disease, presents a fascinating case study in drug disposition.[1] As a selective β1-adrenergic antagonist, its therapeutic efficacy is well-established.[1][2] However, its journey from oral administration to systemic circulation is governed by a delicate interplay of its inherent physicochemical properties. This guide delves into the two most critical of these properties: hydrophilicity and cell permeability. For drug development professionals, understanding this relationship is not merely academic; it is fundamental to predicting oral bioavailability, designing effective formulations, and contextualizing pharmacokinetic data. This compound is often used as a model compound, yet as we will explore, its behavior is more complex than a simple paradigm of passive diffusion, offering valuable insights into the multifaceted nature of drug absorption.
Part 1: Defining the Physicochemical Identity of this compound
A molecule's interaction with the biological environment begins with its fundamental properties. This compound is characterized as a polar, hydrophilic compound, a trait that dictates its solubility, absorption profile, and distribution.[2][3]
Hydrophilicity: A Quantitative Perspective
Hydrophilicity, or the affinity of a molecule for aqueous environments, is most commonly quantified by the partition coefficient (LogP) and the distribution coefficient (LogD).
-
LogP (Octanol-Water Partition Coefficient): This value represents the ratio of the concentration of a compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. It is a measure of the lipophilicity of the un-ionized molecule. A low LogP value indicates hydrophilicity.
-
LogD (Distribution Coefficient): This is the ratio of the sum of all forms of the compound (ionized and un-ionized) in octanol to the sum of all forms in water at a specific pH. For ionizable drugs like this compound, LogD is a more physiologically relevant predictor of absorption as the pH of the gastrointestinal tract varies.
This compound's pKa, the pH at which 50% of the molecule is in its ionized form, is approximately 9.6.[3][4] This means that at the physiological pH of the small intestine (approx. 6.0-7.4), this compound, a weak base, exists predominantly in its protonated, cationic form, which significantly enhances its water solubility but limits its ability to passively diffuse across lipid membranes.[4][5]
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂N₂O₃ | [2] |
| Molecular Weight | 266.34 g/mol | [2][6] |
| pKa | ~9.6 | [3][4] |
| LogP (octanol/water) | 0.16 - 0.23 | [2][7] |
| Water Solubility | 26.5 mg/mL (at 37°C) | [2] |
Part 2: Cell Permeability and the Biopharmaceutics Classification System (BCS)
The oral bioavailability of this compound is approximately 50%, indicating that its absorption from the gastrointestinal tract is incomplete.[1][2] This is a direct consequence of its low cell permeability, a characteristic formally categorized by the Biopharmaceutics Classification System (BCS).
The BCS is a scientific framework established by the U.S. Food and Drug Administration (FDA) that classifies drugs based on their aqueous solubility and intestinal permeability.[8] This system helps predict a drug's in vivo absorption and provides a basis for granting biowaivers for certain drug products, reducing the need for in vivo bioequivalence studies.[9][10][11]
This compound is unequivocally classified as a BCS Class III drug. [8][12][13][14]
-
High Solubility: Its aqueous solubility is well above the BCS threshold.
-
Low Permeability: Its hydrophilic nature and charge at physiological pH impede its ability to cross the lipid-rich intestinal epithelium. For BCS Class III drugs, permeability is the rate-limiting step for absorption.[13]
| Permeability Parameter | Classification/Value | Source |
| BCS Class | Class III | [8][12][13][14] |
| Description | High Solubility, Low Permeability | [8][12] |
| Human Oral Absorption | ~50% (Incomplete) | [1][2][15] |
| Rate-Limiting Step | Permeation across the intestinal membrane | [13] |
Beyond Passive Diffusion: The Role of Active Transport
While this compound has long been used as a classic marker for low passive permeability, this view is an oversimplification.[16] Its low lipophilicity restricts passive transcellular diffusion, and its size limits paracellular (between cells) transport. However, emerging evidence demonstrates the involvement of carrier-mediated transport mechanisms.
Studies have shown that this compound is a substrate for renal organic cation transporters, specifically hOCT2 , and is actively secreted by multidrug and toxin extrusion proteins (hMATE1 and hMATE2-K ).[17] While these studies focus on renal clearance, the presence of transporters in the intestinal epithelium suggests that active transport could also play a role in its absorption and efflux, complicating its use as a pure passive diffusion marker.[16][17] This is a critical consideration for researchers, as assuming purely passive transport could lead to misinterpretation of permeability data.
Part 3: Experimental Protocols for Assessing Permeability
To quantitatively assess cell permeability and understand the mechanisms of absorption, standardized in vitro models are indispensable. The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal absorption.[18][19][20]
The Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes when cultured on semipermeable supports.[18][21] This monolayer forms tight junctions and expresses transporters and enzymes representative of the small intestine, making it an excellent model for both passive and active transport studies.[18][20]
Caption: Workflow for determining this compound's permeability using the Caco-2 assay.
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto semi-permeable polycarbonate filter inserts (e.g., Transwell™) at an appropriate density.
-
Culture the cells for 18-22 days in a suitable medium, allowing them to differentiate into a polarized monolayer.[21] The medium should be changed every 2-3 days.
-
Causality: The extended culture period is crucial for the cells to form tight intercellular junctions and express the necessary transporter proteins, mimicking the in vivo intestinal barrier.[18]
-
-
Monolayer Integrity Verification:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values must be above a pre-determined threshold to confirm the integrity of the tight junctions.
-
Additionally, a low-permeability marker like Lucifer Yellow can be co-incubated to verify that paracellular passage is restricted.
-
Self-Validation: This step is a critical quality control measure. Monolayers with low TEER values are compromised and must be discarded, ensuring data reliability.
-
-
Transport Experiment (Bidirectional):
-
Gently wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).
-
For A→B transport (Absorption): Add the test compound (this compound) dissolved in transport buffer to the apical (upper) compartment. Add fresh transport buffer to the basolateral (lower) compartment.
-
For B→A transport (Efflux): Add the test compound to the basolateral compartment and fresh buffer to the apical compartment.
-
Causality: Measuring transport in both directions is essential. A significantly higher B→A transport compared to A→B transport (Efflux Ratio > 2) indicates the involvement of active efflux transporters like P-glycoprotein (P-gp).[21]
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 120 minutes).[20]
-
At the end of the incubation, collect samples from the receiver compartments for analysis.
-
-
Sample Analysis and Calculation:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Calculate the Apparent Permeability Coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor compartment.
-
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
-
The Parallel Artificial Membrane Permeability Assay (PAMPA)
As a high-throughput, lower-cost alternative, the PAMPA is used to specifically assess passive, transcellular permeability.[22][23] An artificial membrane composed of phospholipids is created on a filter plate, separating a donor and acceptor well.[24][25]
-
Principle: PAMPA measures passive diffusion only. It does not account for active transport or paracellular routes.[22]
-
Interpretation: A discrepancy between PAMPA and Caco-2 results can be diagnostic. If Caco-2 permeability is much lower than PAMPA permeability, it suggests active efflux.[22][23] Conversely, if Caco-2 permeability is higher, it may indicate active uptake. For a hydrophilic, paracellularly absorbed drug like this compound, PAMPA would likely underestimate the total permeability.
Part 4: Synthesis and Implications
The relationship between this compound's hydrophilicity and its resulting low permeability is a clear illustration of the principles underlying the Biopharmaceutics Classification System. Its physicochemical profile directly translates to its pharmacokinetic behavior, namely its incomplete oral absorption.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound [dailymed.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. mdpi.com [mdpi.com]
- 5. Influence of pH on the uptake and toxicity of β-blockers in embryos of zebrafish, Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 29122-68-7 [chemicalbook.com]
- 7. This compound | C14H22N2O3 | CID 2249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. FDA issues final guidance on BCS-based biowaivers [gabionline.net]
- 10. FDA Publishes Guidance for Industry: M9 Biopharmaceutics Classification System-Based Biowaivers - Drug Information Update [content.govdelivery.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Biopharmaceutics classification of selected beta-blockers: solubility and permeability class membership - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmaceutical salts to improve diffusion permeability of a BCS class III β-blocker drug this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. nanobioletters.com [nanobioletters.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Revisiting this compound as a low passive permeability marker - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Renal Secretion Is Mediated by Human Organic Cation Transporter 2 and Multidrug and Toxin Extrusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. enamine.net [enamine.net]
- 21. Caco-2 Permeability | Evotec [evotec.com]
- 22. PAMPA | Evotec [evotec.com]
- 23. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 25. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
Methodological & Application
Application Notes & Protocols: Atenolol in Spontaneously Hypertensive Rat (SHR) Models
Prepared by: Gemini, Senior Application Scientist
Introduction: Modeling a Human Ailment
The Spontaneously Hypertensive Rat (SHR) stands as the most widely utilized and referenced animal model in the study of essential hypertension.[1][2] Developed through selective inbreeding of Wistar-Kyoto (WKY) rats with naturally high blood pressure, the SHR provides an invaluable tool for investigating the pathophysiology of hypertension and for the preclinical screening of antihypertensive therapeutics.[1][2][3] These animals are normotensive at birth but reliably develop hypertension between 5 to 6 weeks of age, with systolic pressures reaching 180-200 mmHg in adulthood, closely mirroring the progression of essential hypertension in humans.[1][4]
Atenolol, a selective β1-adrenergic receptor antagonist, is a well-established antihypertensive agent.[5][6] Its primary mechanism involves blocking the effects of catecholamines (like norepinephrine) at β1 receptors, which are predominantly located in the heart.[7] This action reduces heart rate, myocardial contractility, and cardiac output, thereby lowering blood pressure.[5][6][7] Furthermore, this compound inhibits the release of renin from the kidneys, a key component of the renin-angiotensin system that regulates blood pressure.[7][8]
This document serves as a comprehensive guide for researchers utilizing this compound in SHR models. It provides not only step-by-step protocols but also the scientific rationale behind the experimental design to ensure robust and reproducible results.
Mechanism of Action: A Targeted Blockade
The therapeutic effect of this compound in the SHR model is rooted in its selective antagonism of β1-adrenergic receptors. The pathophysiology of the SHR involves an overactive sympathetic nervous system, leading to increased catecholamine levels and subsequent cardiovascular strain.[2]
This compound intervenes in this pathway through several key actions:
-
Reduced Cardiac Output: By blocking β1 receptors in the heart, this compound competitively antagonizes catecholamine-induced increases in heart rate and contractility, leading to a decrease in overall cardiac output.[7]
-
Inhibition of Renin Release: β1 receptors in the juxtaglomerular apparatus of the kidney play a role in renin secretion. This compound's blockade of these receptors leads to decreased plasma renin activity, thereby downregulating the entire renin-angiotensin-aldosterone system.[7][8]
-
Improved Arterial Function: Long-term treatment with this compound has been shown to enhance arterial relaxation and normalize endothelial function in SHRs.[9]
-
Stimulation of Vasodepressor Prostaglandins: Some studies suggest that this compound treatment can stimulate the generation of vasodepressor prostaglandins in the kidney and aortic vessels, contributing to its antihypertensive effects through vasorelaxation and natriuresis.[10]
Signaling Pathway of this compound's Action
Caption: this compound blocks β1-adrenergic receptors, reducing cardiac output and renin release.
Experimental Design & Considerations
A well-designed study is critical for obtaining meaningful data. The following factors must be carefully considered when planning an experiment with this compound in SHR models.
-
Animal Selection:
-
Strain: Spontaneously Hypertensive Rats (SHR) are the model of choice. Wistar-Kyoto (WKY) rats, the normotensive progenitor strain, must be used as the primary control group to distinguish drug effects from normal age-related changes.[2][8]
-
Age: The age of the animals is crucial. Treatment can be initiated in young rats (e.g., 5-6 weeks) to study the prevention of hypertension development or in adult rats (e.g., 12-14 weeks) with established hypertension to study therapeutic effects.[1][8]
-
Sex: The majority of studies are conducted in male SHRs. If using females, be aware of potential hormonal influences on blood pressure and drug metabolism.
-
-
Dosing and Administration:
-
Dose Selection: The dose of this compound can vary depending on the study's objective. Doses ranging from 25 mg/kg/day to 200 mg/kg/day have been reported in the literature.[8][9] A dose-response study may be necessary to determine the optimal concentration for your specific research question.
-
Route of Administration: Oral gavage is the most common and precise method for ensuring accurate dosing. Administration in drinking water is an alternative for long-term studies to reduce handling stress, but intake must be carefully monitored.[8][11]
-
Vehicle Control: The control group must receive the same vehicle (e.g., distilled water, saline) used to dissolve or suspend the this compound, administered by the same route and on the same schedule.
-
-
Study Duration:
Core Protocols
Protocol 1: this compound Formulation and Oral Gavage Administration
-
Preparation: Calculate the total amount of this compound required based on the dose, number of animals, and study duration. Prepare a stock solution or individual daily doses. This compound can be dissolved in distilled water or 0.9% saline.
-
Dosage Calculation:
-
Volume to Administer (mL) = (Animal Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL)
-
Adjust the volume for each animal daily based on its current body weight. A typical gavage volume for rats is 1-5 mL/kg.
-
-
Administration:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Insert a sterile, ball-tipped gavage needle gently into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound solution or vehicle.
-
Carefully remove the needle and return the animal to its cage.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Protocol 2: Non-Invasive Blood Pressure Measurement (Tail-Cuff Plethysmography)
This is the most common method for serial blood pressure monitoring in rats.[13] Accuracy depends heavily on proper acclimatization to minimize stress-induced hypertension.[14]
-
Acclimatization (Critical Step):
-
Setup:
-
Measurement Procedure:
-
Gently place the rat into the restrainer.
-
Secure the tail cuff assembly (occlusion and sensor cuffs) at the base of the tail.
-
Allow the rat to acclimate in the heated restrainer for 3-5 minutes before starting measurements.[16][17]
-
Initiate the measurement cycle on the machine. The system will automatically inflate and deflate the cuff and record the data.
-
Perform multiple measurement cycles (e.g., 15-20 cycles) for each animal.[14][16]
-
-
Data Analysis:
-
Exclude the first 5 "acclimation" cycles from the analysis.[14]
-
Average the subsequent valid readings to obtain the systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for that session.
-
Measurements should be taken at the same time of day for each session to minimize diurnal variations.[16]
-
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in SHR models.
Data Presentation & Expected Outcomes
Chronic this compound treatment is expected to significantly impact several key cardiovascular parameters in the SHR model.
Table 1: Summary of this compound Dosing Regimens in SHR Studies
| Dose (mg/kg/day) | Route of Administration | Study Duration | Key Findings | Reference |
| 25 | Oral | 14 weeks | Attenuated the increase in blood pressure by ~30 mmHg; improved arterial relaxation. | [9] |
| 200 | Oral | 15 weeks | Markedly inhibited the onset of hypertension; reduced heart rate and plasma renin. | [8] |
Table 2: Expected Outcomes of Chronic this compound Treatment in Adult SHRs
| Parameter | Vehicle Control (SHR) | This compound-Treated (SHR) | Expected Outcome & Rationale |
| Systolic Blood Pressure (SBP) | 180 - 200 mmHg | Significant Decrease | Primary antihypertensive effect due to reduced cardiac output and renin.[8][18] |
| Heart Rate (HR) | Elevated | Significant Decrease | Direct negative chronotropic effect from β1-blockade.[8][18][19] |
| Heart Weight / Body Weight Ratio | Increased | Significant Decrease | Attenuation of cardiac hypertrophy due to reduced cardiac workload.[8][12] |
| Plasma Renin Concentration | Normal to High | Significant Decrease | Inhibition of renin release from the kidneys.[8] |
| Vascular Function | Impaired Relaxation | Improved | Normalization of endothelium-dependent arterial relaxation.[9] |
Troubleshooting & Best Practices
-
High Variability in BP Readings: This is almost always due to insufficient acclimatization. Ensure a consistent and thorough habituation period. Measure at the same time each day, in a quiet environment.
-
Animal Distress During Gavage: Ensure proper technique and use a correctly sized, sterile gavage needle. If distress persists, consider administration in drinking water, but be prepared to monitor water intake volume carefully.
-
Lack of Antihypertensive Effect: Verify the dose calculation and the stability of the this compound formulation. In some cases, higher doses may be required, or the study duration may need to be extended.[8]
-
Self-Validation: The inclusion of both a vehicle-treated SHR group and a vehicle-treated WKY group is essential. The WKY group confirms normal age-related changes, while the SHR-vehicle group establishes the hypertensive phenotype, providing the necessary controls to validate the specific effects of this compound.
References
- 1. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 2. ijcrt.org [ijcrt.org]
- 3. inotiv.com [inotiv.com]
- 4. Spontaneously Hypertensive Rat (SHR): An Animal Model of Vascular Brain Disorder | Veterian Key [veteriankey.com]
- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Common questions about this compound - NHS [nhs.uk]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Chronic this compound treatment and hypertension development in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of arterial relaxation by long-term this compound treatment in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stimulating effects of this compound on vasodepressor prostaglandin generation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lifelong treatment with this compound decreases membrane fatty acid unsaturation and oxidative stress in heart and skeletal muscle mitochondria and improves immunity and behavior, without changing mice longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of long-term treatment with beta-blocker on cardiac hypertrophy in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tail‐Cuff Technique and Its Influence on Central Blood Pressure in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. mmpc.org [mmpc.org]
- 17. protocols.io [protocols.io]
- 18. Hemodynamic consequences of long-term beta-blocker therapy: a 5-year follow-up study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of this compound on heart rate, arrhythmias, blood pressure, and dynamic left ventricular outflow tract obstruction in cats with subclinical hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Long-Term Administration of Atenolol in Preclinical Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of preclinical studies involving the long-term administration of the β1-selective adrenergic antagonist, Atenolol. We delve into the mechanistic rationale, critical experimental design considerations, and detailed step-by-step protocols for in vivo administration and subsequent endpoint analysis. This guide is structured to ensure scientific integrity, promote reproducible outcomes, and provide a framework for investigating the chronic effects of this compound in relevant animal models of cardiovascular and other diseases.
Introduction: The Scientific Rationale for Preclinical this compound Studies
This compound is a cardioselective β-1 adrenergic antagonist that is widely prescribed for conditions such as hypertension, angina pectoris, and acute myocardial infarction.[1] Its primary mechanism of action involves selectively blocking β-1 adrenergic receptors in the heart and vascular smooth muscle.[1][2][3] This blockade inhibits the chronotropic and inotropic actions of endogenous catecholamines like epinephrine and norepinephrine, resulting in decreased heart rate, reduced myocardial contractility, and lowered blood pressure.[1][2][3][4]
Due to its low lipid solubility, this compound has reduced penetration of the blood-brain barrier, leading to fewer central nervous system side effects compared to more lipophilic beta-blockers.[1][5] In preclinical research, long-term administration of this compound is crucial for modeling its therapeutic effects and potential side effects in chronic disease states. Such studies are vital for understanding its impact on cardiac remodeling, vascular function, metabolic parameters, and even behavioral outcomes over extended periods.[6][7][8][9]
Key Preclinical Applications
-
Cardiovascular Research : Investigating the effects on hypertension, cardiac hypertrophy, heart failure, and post-myocardial infarction remodeling.[8][9][10]
-
Aging and Metabolism : Studying the impact on mitochondrial function, oxidative stress, and age-related physiological decline.[6][7]
-
Neurological and Behavioral Studies : Assessing the peripheral effects of β-blockade on stress responses and behavior.[6][7][11]
-
Safety Pharmacology and Toxicology : Determining the long-term safety profile and potential for target organ toxicity.[12][13]
Mechanistic Pathway of this compound
This compound's therapeutic effects are primarily mediated through its antagonism of the β1-adrenergic receptor signaling pathway. The following diagram illustrates this mechanism.
Caption: this compound's mechanism of action via β1-adrenergic receptor blockade.
Experimental Design: A Self-Validating Approach
A robust experimental design is paramount for obtaining reliable and interpretable data from long-term this compound studies. The following sections outline key considerations.
Animal Model Selection
The choice of animal model is dictated by the research question.
-
Mice (e.g., C57BL/6, ICR-CD1) : Commonly used for genetic manipulation and studies on aging, metabolism, and cardiac remodeling.[6][7][9] Transverse Aortic Constriction (TAC) models in mice are frequently used to induce heart failure and study the effects of interventions like this compound.[9]
-
Rats (e.g., Wistar-Kyoto, Spontaneously Hypertensive Rats - SHR) : SHRs are a well-established model for genetic hypertension.[14] Wistar-Kyoto rats are often used as the normotensive control.[8][11] Rats are also suitable for detailed hemodynamic measurements.[15][16]
-
Larger Animals (e.g., Dogs, Cats) : While less common for initial studies, they offer cardiovascular physiology that more closely resembles humans and are used for advanced cardiac function and safety pharmacology studies.[10][17][18]
Dosing and Administration Route
The dose and route of administration should be selected to achieve clinically relevant plasma concentrations and to suit the study's duration.
-
Oral Administration : This is the most common and clinically relevant route.
-
Drinking Water : Ideal for long-term, stress-free administration. A typical dose is 0.6-1 g/L.[6][8][19] It is crucial to monitor water consumption to ensure consistent dosing.
-
Oral Gavage : Allows for precise dosing but can be a stressor if performed daily over long periods. Doses can range from 1 mg/kg to 50 mg/kg per day.[9][11][20]
-
-
Parenteral Administration (e.g., Intravenous) : Primarily used for acute studies or pharmacokinetic/pharmacodynamic (PK/PD) modeling.[15][21]
Table 1: Example Dosing Regimens for Long-Term this compound Studies
| Animal Model | Route of Administration | Dose | Study Focus | Reference |
| Mice | Drinking Water | 0.6 g/L | Sudden Unexpected Death in Epilepsy | [19] |
| Mice | Drinking Water | Not specified, lifelong | Aging, Oxidative Stress | [6][7] |
| Mice (TAC model) | Oral Gavage | 50 mg/kg/day | Heart Failure, Cardiac Remodeling | [9] |
| Rats | Drinking Water | 1 g/L | Post-Myocardial Infarction Remodeling | [8] |
| Rats (SHR) | Oral Gavage | 1 mg/kg | Stress-induced Cardiovascular Response | [11] |
| Dogs | Oral | 50 mg once daily | Heart Failure | [17] |
Study Duration and Endpoints
The duration of the study must be sufficient to observe the intended chronic effects.[12][22]
-
Sub-chronic (2-4 weeks) : Suitable for initial efficacy studies, such as assessing blood pressure reduction or early changes in cardiac function.[8]
-
Chronic (3-6 months or longer) : Necessary for evaluating effects on cardiac remodeling, fibrosis, and long-term safety.[13][17][22]
-
Lifelong : Employed in aging studies to assess the impact on lifespan and age-related pathologies.[6][7]
Experimental Workflow and Protocols
The following diagram outlines a typical workflow for a long-term this compound study.
Caption: General experimental workflow for preclinical this compound studies.
Protocol 4.1: Preparation and Administration of this compound in Drinking Water
Objective: To provide a stable and consistent oral dose of this compound to rodents over a long duration.
Materials:
-
This compound powder (USP grade)
-
Standard rodent drinking water
-
Calibrated scale
-
Magnetic stirrer and stir bar
-
Water bottles (amber or covered with foil to protect from light)
Procedure:
-
Calculate the required amount of this compound. For a concentration of 1 g/L, dissolve 1 gram of this compound powder in 1 liter of drinking water.
-
Dissolve the this compound. Place the water in a beaker on a magnetic stirrer. Slowly add the this compound powder while the water is stirring to ensure complete dissolution.
-
Prepare fresh solutions regularly. It is recommended to prepare fresh this compound-containing water at least once a week to ensure stability.
-
Fill the water bottles. Transfer the solution to the light-protected water bottles and place them on the animal cages.
-
Monitor water consumption. Measure the volume of water consumed per cage daily or weekly to estimate the dose received by the animals. This is critical for data interpretation.
-
Control Group. The control group should receive drinking water prepared in the same manner but without the addition of this compound.
Protocol 4.2: Blood Pressure Measurement in Rodents
Objective: To accurately measure systolic and diastolic blood pressure as a primary pharmacodynamic endpoint.
Method A: Radiotelemetry (Gold Standard) [23][24]
Rationale: This method allows for continuous measurement of blood pressure, heart rate, and activity in conscious, freely moving animals, avoiding the stress artifacts associated with restraint.[23]
Procedure Summary:
-
Surgical Implantation: Under anesthesia, a telemetry transmitter is surgically implanted, typically in the subcutaneous space on the back. The pressure-sensing catheter is inserted into the carotid artery or abdominal aorta.[23]
-
Recovery Period: Allow the animals to recover for 5-7 days post-surgery before starting any recordings.[23]
-
Data Acquisition: House the animals in their home cages placed on top of a telemetry receiver plate. Data is continuously transmitted to a computer for analysis.[23]
-
Data Analysis: Analyze the data to obtain mean, systolic, and diastolic blood pressure, as well as heart rate, typically averaged over specific periods (e.g., 24-hour, light/dark cycles).
Method B: Non-Invasive Tail-Cuff Method [25][26]
Rationale: A less invasive alternative to telemetry, suitable for repeated measurements. Requires animal habituation to minimize stress.
Procedure Summary:
-
Habituation: For several days prior to the actual measurement, train the animals to remain calm in the restrainer.[26]
-
Warming: Gently warm the animal to increase blood flow to the tail, which is necessary for accurate detection of the pulse.
-
Cuff Placement: Place the tail cuff and sensor on the base of the animal's tail.
-
Measurement: The system automatically inflates and deflates the cuff while recording the blood volume with a sensor to determine systolic and diastolic pressure.[25]
-
Multiple Readings: Take several consecutive readings and average them to obtain a reliable measurement.
Protocol 4.3: Tissue Collection and Histopathological Analysis
Objective: To assess the long-term effects of this compound on organ morphology, particularly the heart.
Rationale: Histopathology is essential for identifying cellular changes such as hypertrophy, fibrosis, inflammation, or any potential drug-induced toxicity.[27][28]
Procedure:
-
Euthanasia: At the study endpoint, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Necropsy: Perform a gross examination of all major organs.
-
Tissue Collection: Carefully dissect the heart and other target organs (e.g., kidneys, liver).
-
Heart Fixation: Arrest the heart in diastole by perfusing with a potassium chloride solution. Weigh the heart and then fix it in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing: After fixation, the tissues are dehydrated, cleared, and embedded in paraffin wax.
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections using a microtome.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Use special stains like Masson's Trichrome or Picrosirius Red to specifically assess collagen deposition and fibrosis.[9]
-
-
Microscopic Examination: A qualified pathologist should examine the slides to evaluate for any pathological changes, such as cardiomyocyte size, interstitial fibrosis, and inflammatory cell infiltration.[9][27]
Concluding Remarks
The long-term administration of this compound in preclinical models is a valuable tool for understanding its chronic therapeutic effects and safety profile. The success of these studies hinges on a well-conceived experimental design, adherence to validated protocols, and a clear understanding of the drug's mechanism of action. The methodologies and insights provided in this guide are intended to equip researchers with the necessary framework to conduct rigorous and reproducible preclinical investigations with this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Atendol? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. goodrx.com [goodrx.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Lifelong treatment with this compound decreases membrane fatty acid unsaturation and oxidative stress in heart and skeletal muscle mitochondria and improves immunity and behavior, without changing mice longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lifelong treatment with this compound decreases membrane fatty acid unsaturation and oxidative stress in heart and skeletal muscle mitochondria and improves immunity and behavior, without changing mice longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of prolonged beta-adrenergic blockade induced by this compound on left ventricular remodeling after acute myocardial infarction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. karger.com [karger.com]
- 11. Effect of atropine or this compound on cardiovascular responses to novelty stress in freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. oecd.org [oecd.org]
- 14. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic-pharmacodynamic modelling of S(-)-atenolol in rats: reduction of isoprenaline-induced tachycardia as a continuous pharmacodynamic endpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound is inferior to metoprolol in improving left ventricular function and preventing ventricular remodeling in dogs with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of this compound on left atrial and left ventricular function in healthy cats and in cats with hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. beta-blocker this compound reduces cardiac-mediated mortality in preclinical mouse model of sudden unexpected death in epilepsy [aesnet.org]
- 20. This compound – Rat Guide [ratguide.com]
- 21. [The effect of this compound on the cardiovascular system (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 24. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 25. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 27. ejmjih.com [ejmjih.com]
- 28. Histologic Changes In Recreational Drug Misuse - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Quantification of Atenolol in Human Plasma
Introduction and Scientific Context
Atenolol, a cardioselective β-blocker, is a cornerstone in the management of cardiovascular diseases, primarily hypertension and angina pectoris.[1][2][3] Accurate quantification of this compound in human plasma is paramount for pharmacokinetic (PK) evaluations, bioequivalence (BE) studies, and therapeutic drug monitoring, which are critical stages in drug development and clinical application.[4][5] High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection stands as a robust, reliable, and widely accessible analytical technique for this purpose, offering the necessary sensitivity and precision for regulatory submissions.[6][7]
This application note provides a detailed, field-proven protocol for the determination of this compound in human plasma. The methodology is grounded in established analytical principles and validated according to the comprehensive guidelines set forth by the International Council for Harmonisation (ICH), specifically the M10 guideline on bioanalytical method validation.[8][9][10][11] We will not only detail the procedural steps but also elucidate the scientific rationale behind the selection of reagents, extraction techniques, and chromatographic parameters, ensuring the method's trustworthiness and reproducibility.
Principle of the Method: A Mechanistic Overview
The core of this method lies in the efficient separation of this compound from endogenous plasma components using reversed-phase chromatography, followed by its precise quantification using a UV detector. The causality behind our experimental choices is as follows:
-
Sample Cleanup: Human plasma is a complex biological matrix. A liquid-liquid extraction (LLE) step is employed to selectively isolate the drug of interest from plasma proteins and other interfering substances. A small percentage of this compound (6-16%) is bound to plasma proteins; therefore, an efficient extraction is crucial.[12] The pH of the plasma is raised using sodium hydroxide, which deprotonates the secondary amine group of this compound, rendering it more nonpolar and thus more soluble in the organic extraction solvent.[13]
-
Internal Standardization: To ensure the highest degree of accuracy and precision, an internal standard (IS) is utilized. Metoprolol, another β-blocker with similar chemical and chromatographic properties to this compound, is the ideal choice.[12][14] The IS is added at a known concentration to all samples, including calibrators and quality controls, at the beginning of the sample preparation process. It co-extracts with the analyte and corrects for any potential variability in extraction recovery, injection volume, and instrument response.
-
Chromatographic Separation: A reversed-phase C18 column is used to separate this compound and metoprolol based on their hydrophobicity. The mobile phase, a mixture of methanol and water with trifluoroacetic acid, facilitates this separation.[12][15] The organic modifier (methanol) controls the retention time, while the acidic aqueous component ensures that both this compound and the IS are consistently protonated, leading to sharp, symmetrical peaks and reproducible chromatography.
-
UV Detection: this compound exhibits significant UV absorbance. The detection wavelength is set at or near one of its absorbance maxima, typically 226 nm, to achieve optimal sensitivity and a high signal-to-noise ratio.[1]
Materials, Reagents, and Equipment
Reagents and Chemicals
-
This compound Reference Standard (Purity ≥ 99%)
-
Metoprolol (Internal Standard) Reference Standard (Purity ≥ 99%)
-
HPLC Grade Methanol
-
HPLC Grade Acetonitrile
-
HPLC Grade Water
-
Trifluoroacetic Acid (TFA)
-
Sodium Hydroxide (NaOH)
-
Chloroform (HPLC Grade)
-
Butanol (HPLC Grade)
-
Drug-free Human Plasma (with K2-EDTA as anticoagulant)
Equipment
-
HPLC system with a UV/Vis Detector (e.g., Agilent 1260 Infinity II, Waters Alliance)
-
Reversed-phase C18 column (e.g., Ace C18, 5 µm, 4.6 x 250 mm)
-
Data Acquisition and Processing Software (e.g., ChemStation, Empower)
-
Analytical Balance
-
pH Meter
-
Micro-centrifuge
-
Vortex Mixer
-
Sample Evaporator (Nitrogen stream)
-
Calibrated Pipettes
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution is stable for at least one month at -20°C.
-
Internal Standard (Metoprolol) Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock solution.
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) methanol:water mixture to create working solutions for spiking calibration standards and quality control samples.
-
IS Working Solution (10 µg/mL): Dilute the metoprolol stock solution with methanol to achieve a final concentration of 10 µg/mL.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Spike 950 µL of drug-free human plasma with appropriate volumes of this compound working solutions to achieve final concentrations covering the expected therapeutic range. A typical range is 5, 10, 25, 50, 75, 100, and 150 ng/mL.[12][15]
-
Quality Control (QC) Samples: Prepare QC samples in bulk at four concentration levels:
-
Lower Limit of Quantification (LLOQ): e.g., 5 ng/mL
-
Low QC (LQC): e.g., 12.5 ng/mL
-
Medium QC (MQC): e.g., 60 ng/mL
-
High QC (HQC): e.g., 125 ng/mL[13]
-
Sample Preparation Protocol (Liquid-Liquid Extraction)
The following workflow outlines the sample extraction process.
Caption: Step-by-step liquid-liquid extraction protocol.
HPLC-UV Chromatographic Conditions
The instrumental parameters must be precisely controlled for reproducible results.
| Parameter | Condition |
| HPLC Column | Ace C18 reverse-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Methanol : Water (50:50, v/v) containing 0.1% Trifluoroacetic Acid (TFA)[12][15][16] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (approx. 25°C) |
| UV Detection | 226 nm[1] |
| Run Time | Approximately 10 minutes |
Bioanalytical Method Validation
A bioanalytical method must be rigorously validated to demonstrate its suitability for its intended purpose.[9][10] The validation process ensures the reliability and reproducibility of the data generated.[17][18] All validation experiments must adhere to the criteria set by regulatory bodies like the EMA and FDA, which are now harmonized under the ICH M10 guideline.[8][19]
Caption: Key parameters for bioanalytical method validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and their internationally accepted criteria.
| Validation Parameter | Experiment Description | Acceptance Criteria |
| Selectivity & Specificity | Analyze at least six different blank plasma lots. Check for interference at the retention times of this compound and the IS. | Response of interfering peaks should be < 20% of the LLOQ for the analyte and < 5% for the IS. |
| Linearity & Range | Analyze calibration curves on at least three separate days. Plot the peak area ratio (analyte/IS) vs. concentration. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve. Analyze at least five replicates. | Analyte response should be at least 5 times the blank response. Accuracy within ±20% and precision ≤ 20% RSD.[4] |
| Accuracy & Precision | Analyze QC samples (LLOQ, LQC, MQC, HQC) in replicate (n=5) on three different days. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: RSD ≤ 15% (≤ 20% at LLOQ).[18] |
| Recovery | Compare the peak area of extracted QC samples to unextracted standards at the same concentration (n=6). | Recovery should be consistent, precise, and reproducible. |
| Stability | Assess analyte stability in plasma under various conditions using LQC and HQC samples (n=3). | Mean concentration of stability samples should be within ±15% of nominal (baseline) concentration. |
| Freeze-Thaw Stability | Three freeze-thaw cycles (-20°C to room temp). | Within ±15% of nominal. |
| Short-Term (Bench-Top) Stability | Samples left at room temperature for a duration reflecting routine sample handling (e.g., 6 hours). | Within ±15% of nominal. |
| Post-Preparative (Autosampler) Stability | Extracted samples stored in the autosampler (e.g., at 10°C for 24 hours).[13] | Within ±15% of nominal. |
| Long-Term Stability | Samples stored at -20°C for a period exceeding the study sample storage time. | Within ±15% of nominal. |
Data Analysis and Sample Quantification
-
System Suitability: Before each analytical run, inject a system suitability standard (e.g., MQC). The chromatographic performance should be verified by checking parameters like peak symmetry (tailing factor), retention time, and signal-to-noise ratio.
-
Calibration Curve: Generate a linear regression calibration curve by plotting the peak area ratio of this compound to the internal standard versus the nominal concentration of the calibration standards. A weighting factor of 1/x² is often used to ensure accuracy at the lower end of the curve.
-
Quantification: The concentration of this compound in unknown plasma samples is calculated using the regression equation derived from the corresponding calibration curve.
Conclusion and Field Insights
This application note details a selective, precise, and accurate HPLC-UV method for the quantification of this compound in human plasma. The described liquid-liquid extraction procedure provides clean extracts and consistent recovery. The method is fully validated according to the stringent ICH M10 guidelines, making it suitable for regulated bioanalysis in support of clinical and preclinical studies.
Expert Tip: The pH of the mobile phase is a critical parameter. Minor variations can shift the retention times of this compound and the internal standard. It is crucial to prepare the mobile phase consistently for each batch to ensure run-to-run reproducibility. Additionally, ensure the complete evaporation of the extraction solvent, as residual solvent can affect peak shape.
References
- 1. longdom.org [longdom.org]
- 2. annexpublishers.com [annexpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound quantification in human plasma by high-performance liquid chromatography: Application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phmethods.net [phmethods.net]
- 7. ijpsr.com [ijpsr.com]
- 8. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. HPLC method for determination of this compound in human plasma and application to a pharmacokinetic study in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 18. scispace.com [scispace.com]
- 19. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Utilizing Atenolol as a Reference Compound for the Screening and Characterization of β-Adrenergic Receptor Antagonists
Introduction
β-adrenergic receptors (β-ARs), a class of G protein-coupled receptors (GPCRs), are central to the sympathetic regulation of cardiovascular function.[1] Antagonists of these receptors, commonly known as beta-blockers, are cornerstone therapies for a multitude of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[2][3] The drug discovery process for novel beta-blockers necessitates the use of well-characterized reference compounds to ensure the validity, reproducibility, and proper interpretation of screening assays.
Atenolol, a second-generation β-1 selective adrenergic antagonist, serves as an exemplary reference compound in this context.[2] Its well-defined pharmacological profile, commercial availability as a certified reference material, and extensive history in clinical use provide a robust baseline for the characterization of new chemical entities (NCEs).[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a reference standard in a tiered screening workflow, from initial in vitro binding and functional assays to in vivo efficacy models.
Scientific Rationale: Why this compound is an Effective Reference Standard
The selection of an appropriate reference compound is critical for the integrity of any screening cascade. This compound possesses several key characteristics that make it an ideal choice:
-
β1-Selectivity: this compound exhibits preferential, competitive antagonism for the β1-adrenergic receptor, which is predominantly located in the heart, over the β2-receptor found in bronchial and vascular smooth muscle.[2][3] This cardioselectivity is a crucial parameter in the development of safer beta-blockers, as non-selective agents can cause undesirable side effects like bronchoconstriction. Using this compound allows for a direct comparison of the selectivity profile of test compounds.
-
Well-Characterized Pharmacology: As a widely prescribed medication since its FDA approval in 1981, this compound's pharmacokinetics and pharmacodynamics are extensively documented.[5] Its binding affinities (Ki), functional potencies (IC50), and in vivo effects are well-established, providing reliable benchmarks for assay validation and data comparison.[6][7]
-
Lack of Intrinsic Sympathomimetic Activity (ISA): this compound is a pure antagonist, meaning it does not possess partial agonist activity.[3] This simplifies the interpretation of functional assays, as any observed effect can be attributed solely to the blockade of agonist-induced signaling.
-
Hydrophilicity: this compound is a relatively polar, hydrophilic compound, which limits its penetration across the blood-brain barrier.[3] This property minimizes central nervous system (CNS) side effects and provides a useful comparator for NCEs with different physicochemical properties.
-
High-Quality Standard Availability: this compound is readily available as a high-purity, certified reference standard from various pharmacopeias (e.g., USP, EP) and chemical suppliers, ensuring consistency and accuracy in experimental setups.[4]
Core Signaling Pathway
The canonical signaling pathway for the β1-adrenergic receptor involves its coupling to the stimulatory G protein, Gs. Agonist binding triggers a conformational change, leading to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[8][9] cAMP proceeds to activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, ultimately leading to increased heart rate (chronotropy) and contractility (inotropy).[1][10] Beta-blockers like this compound competitively bind to the receptor, preventing agonist binding and inhibiting this entire signaling cascade.
Caption: β1-Adrenergic Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols & Screening Workflow
A logical and tiered approach is recommended for screening novel β-AR antagonists. The workflow progresses from high-throughput in vitro assays determining receptor affinity and functional potency to lower-throughput in vivo models confirming efficacy.
Caption: Tiered screening workflow for the identification of novel beta-blockers.
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for β1 and β2-adrenergic receptors and to establish a selectivity ratio. This compound is used as the β1-selective reference compound.
Materials:
-
Cell membranes prepared from cell lines stably expressing human β1-AR or β2-AR.
-
Radioligand: [3H]-CGP 12177 (a non-selective antagonist) or [3H]-Dihydroalprenolol ([3H]-DHA).
-
Reference Compounds: this compound (β1-selective), Propranolol (non-selective).
-
Test Compounds (NCEs).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation fluid and vials.
-
Microplate scintillation counter.
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound, propranolol, and test compounds in assay buffer.
-
Assay Reaction: In a 96-well plate, combine in order:
-
Assay Buffer
-
Diluted compound or vehicle (for total binding) or a non-labeled antagonist like propranolol at high concentration (for non-specific binding).
-
Radioligand (at a concentration near its Kd value).
-
Receptor-containing cell membranes.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters several times with ice-cold assay buffer.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each compound concentration.
-
Plot the percent specific binding against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Determine the selectivity ratio by dividing the Ki for the β2-AR by the Ki for the β1-AR.
| Compound | β1-AR Ki (nM) | β2-AR Ki (nM) | Selectivity Ratio (β2/β1) |
| This compound (Reference) | ~450 | ~15,000 | ~33 |
| Propranolol | ~1.5 | ~1.0 | ~0.7 |
| Test Compound X | User-determined | User-determined | User-determined |
| Note: Ki values are approximate and can vary based on experimental conditions. Data synthesized from literature sources.[6][7] |
Protocol 2: In Vitro cAMP Functional Assay
Objective: To measure the functional potency (IC50) of compounds by quantifying their ability to inhibit agonist-induced cAMP production in cells expressing the β1-AR.
Materials:
-
Cell line stably expressing the human β1-AR (e.g., CHO-K1 or HEK293 cells).[11]
-
Agonist: Isoproterenol (a potent non-selective β-agonist).
-
Reference Antagonist: this compound.
-
Test Compounds.
-
Assay Buffer/Medium with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, FRET, ELISA, or luminescence-based kits like Promega's cAMP-Glo™).[12][13][14]
-
Microplate reader compatible with the chosen detection kit.
Procedure:
-
Cell Seeding: Seed the β1-AR expressing cells into 96- or 384-well plates and incubate overnight to allow for attachment.
-
Compound Pre-incubation: Remove the culture medium and add assay buffer containing serial dilutions of this compound or the test compounds. Incubate for 15-30 minutes at 37°C.[14]
-
Agonist Stimulation: Add isoproterenol at a pre-determined EC80 concentration (the concentration that elicits 80% of the maximal response) to all wells except the basal control wells.
-
Incubation: Incubate the plate for an additional 15-30 minutes at 37°C to allow for cAMP production.
-
Cell Lysis & cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[13][15]
Data Analysis:
-
Normalize the data, setting the basal control (no agonist) as 0% activity and the agonist-only control as 100% activity.
-
Calculate the percent inhibition for each antagonist concentration relative to the agonist-only control.
-
Plot the percent inhibition against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Compound | β1-AR Functional IC50 (nM) |
| This compound (Reference) | ~600 - 1000 |
| Test Compound X | User-determined |
| Note: IC50 values are approximate and can vary based on cell line, agonist concentration, and assay format. |
Protocol 3: In Vivo Model of Isoproterenol-Induced Tachycardia
Objective: To assess the in vivo efficacy and duration of action of a test compound by measuring its ability to block isoproterenol-induced tachycardia (increased heart rate) in a rodent model.
Materials:
-
Rodents (e.g., rats or mice).
-
Isoproterenol hydrochloride.
-
This compound (for oral or IV administration).
-
Test Compound.
-
Vehicle control (e.g., saline or 0.5% methylcellulose).
-
Method for heart rate measurement (e.g., telemetry, tail-cuff plethysmography).
Procedure:
-
Acclimatization: Acclimate animals to the experimental setup to minimize stress-induced heart rate changes.
-
Baseline Measurement: Record the baseline heart rate for each animal.
-
Compound Administration: Administer the vehicle, this compound, or the test compound via the desired route (e.g., oral gavage, intravenous injection).
-
Isoproterenol Challenge: At a specified time point post-compound administration (e.g., 1 hour), administer a subcutaneous or intravenous challenge dose of isoproterenol known to produce a submaximal tachycardic response.[16][17]
-
Heart Rate Monitoring: Continuously monitor and record the heart rate for a set period following the isoproterenol challenge (e.g., 30-60 minutes).
-
Time Course (Optional): To assess the duration of action, repeat the isoproterenol challenge at multiple time points after compound administration (e.g., 2, 4, 8, and 24 hours).
Data Analysis:
-
Calculate the peak increase in heart rate (ΔHR in beats per minute, BPM) from the pre-challenge baseline for each animal.
-
Calculate the percent inhibition of the isoproterenol response for each treatment group compared to the vehicle-treated group: % Inhibition = [1 - (ΔHR_treated / ΔHR_vehicle)] * 100.
-
Compare the efficacy and duration of action of the test compound to that of this compound. This compound at an oral dose of 100 mg has been shown to reduce exercise-induced heart rate for at least 24 hours in humans, and similar long-lasting effects can be characterized in animal models.[18]
| Treatment Group | Dose (mg/kg, p.o.) | Peak Isoproterenol-Induced ΔHR (BPM) | % Inhibition of Tachycardia |
| Vehicle | - | 150 ± 10 | 0% (Control) |
| This compound (Reference) | 10 | 60 ± 8 | 60% |
| Test Compound X | 10 | User-determined | User-determined |
| Note: Data are representative and will vary based on species, dose, and specific experimental protocol. |
Conclusion
This compound serves as an indispensable reference compound for the discovery and development of novel β-adrenergic receptor antagonists. Its well-defined β1-selectivity, pure antagonist profile, and established pharmacological characteristics provide a solid foundation for validating assays and interpreting screening data. By systematically employing this compound as a benchmark in the described tiered workflow—from in vitro binding and functional assays to in vivo efficacy models—researchers can confidently identify, characterize, and advance promising new drug candidates with improved therapeutic profiles.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound [dailymed.nlm.nih.gov]
- 4. 阿替洛尔 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C14H22N2O3 | CID 2249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. A Long Lasting β1 Adrenergic Receptor Stimulation of cAMP/Protein Kinase A (PKA) Signal in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. In vivo evidence that isoproterenol may increase heart rate in the rat by mechanisms in addition to activation of cardiac beta(1)- or beta(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Usefulness of isoproterenol facilitation of ventricular tachycardia induction during extrastimulus testing in predicting effective chronic therapy with beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.hres.ca [pdf.hres.ca]
Application Note & Protocols: In Vivo Imaging of Atenolol's Distribution in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Abstract: Understanding the pharmacokinetic and pharmacodynamic profile of a drug is paramount in the development of new therapeutics. Atenolol, a widely prescribed β1-selective adrenergic antagonist, is used in the management of cardiovascular diseases, primarily hypertension. Its efficacy and potential side effects are directly linked to its concentration and duration of action in target tissues such as the heart, as well as off-target sites. This application note provides a comprehensive guide to state-of-the-art in vivo imaging techniques for visualizing and quantifying the distribution of this compound in preclinical animal models. We delve into the causality behind experimental choices for radionuclide-based and label-free imaging modalities, offering detailed, field-proven protocols to ensure technical accuracy and reproducibility.
Introduction: The Rationale for Imaging this compound Distribution
This compound is a hydrophilic compound with low lipid solubility. Consequently, it exhibits low penetration across the blood-brain barrier and is primarily eliminated unchanged by the kidneys.[1][2] While plasma pharmacokinetics are well-characterized, a deeper understanding of its spatiotemporal distribution in target and non-target tissues is crucial for optimizing dosing regimens and predicting potential toxicities. In vivo imaging provides an unparalleled window into these processes, offering a dynamic and quantitative assessment of drug disposition that endpoint tissue homogenization techniques cannot fully capture.
This guide will focus on three principal imaging modalities:
-
Radionuclide-Based Imaging (PET & Autoradiography): Leveraging the high sensitivity of radiotracers for quantitative distribution studies.
-
Mass Spectrometry Imaging (MSI): A powerful label-free technique for visualizing the parent drug and its metabolites simultaneously.
-
Fluorescence Imaging: Exploring the potential and challenges of using fluorescently labeled this compound analogs.
Strategic Overview: Selecting the Appropriate Imaging Modality
The choice of imaging modality is a critical decision that should be driven by the specific research question. The following diagram and table outline the key decision-making factors.
Caption: Decision workflow for selecting an imaging modality.
| Modality | Principle | Strengths | Limitations | Best Suited For |
| PET/SPECT | Detection of gamma rays from positron-emitting or single-photon-emitting radionuclides.[3][4] | High sensitivity (pM-nM), quantitative, dynamic whole-body imaging, translational potential.[5] | Lower spatial resolution, requires synthesis of radiolabeled this compound, potential for anesthesia to alter metabolism.[3] | Dynamic pharmacokinetic modeling, dosimetry, and whole-body distribution. |
| Autoradiography (QWBA/MARG) | Ex vivo imaging of radiolabeled compounds in tissue sections using phosphor screens or film.[6][7] | Excellent spatial resolution (cellular level with MARG), highly quantitative, industry standard for tissue distribution studies.[8][9][10] | Terminal procedure, cannot distinguish parent from metabolites, potential for artifacts. | Detailed tissue and sub-organ distribution, receptor occupancy studies.[11] |
| Mass Spectrometry Imaging (MSI) | Label-free detection of molecules based on their mass-to-charge ratio directly from tissue sections. | Can simultaneously map parent drug and metabolites, no need for radiolabeling, high chemical specificity.[12][13][14] | Quantification can be challenging due to matrix effects, lower sensitivity than radionuclide methods.[15] | Investigating metabolic fate, identifying regions of metabolic activity.[14] |
| Fluorescence Imaging | Detection of photons emitted from fluorescently labeled molecules.[16] | High resolution, real-time imaging capabilities.[17] | Requires synthesis of a fluorescent analog that retains biological activity, limited tissue penetration, potential for photobleaching.[18][19][20] | Cellular and subcellular localization, receptor binding studies.[21][22] |
Radionuclide-Based Imaging: The Gold Standard for Quantification
Radionuclide-based methods are the most mature and widely accepted for quantitative drug distribution studies.[8] They rely on labeling this compound with a radioactive isotope.
Positron Emission Tomography (PET)
PET imaging allows for the non-invasive, 4D visualization and quantification of the radiotracer's distribution in a living animal over time. The choice of radionuclide is critical and is typically guided by the drug's pharmacokinetic profile. For this compound, with a half-life of approximately 3.5 hours in cats and rabbits, Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min) are suitable choices.[2][23]
Causality Behind Experimental Choices:
-
Radiolabeling Strategy: Labeling should occur at a position that is metabolically stable to ensure the detected signal represents the parent compound. For this compound, labeling the aromatic ring or the isopropyl group would be logical starting points.[1][24]
-
Animal Models: Rodents (rats, mice) are commonly used for initial screening. Larger animals like rabbits or non-human primates may be used for more detailed pharmacokinetic modeling due to their closer physiological resemblance to humans.
-
Anesthesia: The choice of anesthetic is crucial as some, like isoflurane, can inhibit cytochrome P450 enzymes and alter drug metabolism, thereby affecting the tracer's distribution.[3]
Protocol 1: Dynamic [¹¹C]this compound PET/CT Imaging in Rodents
Objective: To determine the whole-body distribution and pharmacokinetic profile of [¹¹C]this compound.
Materials:
-
Synthesized and purified [¹¹C]this compound (radiochemical purity >98%).
-
Male Wistar rats (250-300g).
-
Animal PET/CT scanner.
-
Anesthesia system (e.g., isoflurane in oxygen).
-
Catheterization supplies for tail vein injection.
-
Blood sampling supplies.
Workflow:
Caption: Workflow for a dynamic PET/CT study.
Step-by-Step Methodology:
-
Radiotracer Synthesis: Synthesize [¹¹C]this compound, for instance, by methylation of a suitable precursor with [¹¹C]CH₃I.[25] Ensure high radiochemical purity via HPLC purification.
-
Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the scan. Place a catheter in the lateral tail vein for radiotracer administration.
-
Imaging:
-
Position the anesthetized animal on the scanner bed.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Administer a bolus injection of [¹¹C]this compound (typically 5-10 MBq) through the tail vein catheter.
-
Simultaneously begin a dynamic PET scan acquisition for 60-90 minutes.
-
-
Blood Sampling: If possible, perform arterial or venous blood sampling at discrete time points to determine the arterial input function and to analyze for radiometabolites.
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Co-register the PET and CT images.
-
Define regions of interest (ROIs) over major organs (heart, kidneys, liver, lungs, muscle, brain) on the CT images and project them onto the PET data.
-
Generate time-activity curves (TACs) for each ROI, expressing radioactivity concentration (Bq/mL) over time.
-
Use TACs and blood data to perform pharmacokinetic modeling.
-
Quantitative Whole-Body Autoradiography (QWBA)
QWBA is an ex vivo technique that provides a comprehensive, high-resolution snapshot of radiolabeled drug distribution across the entire body.[8][9] It is considered the industry standard for preclinical tissue distribution studies submitted to regulatory agencies.[7]
Protocol 2: QWBA of [¹⁴C]this compound in Rats
Objective: To determine the quantitative tissue distribution of [¹⁴C]this compound at specific time points post-dose.
Materials:
-
[¹⁴C]this compound (radiochemical purity >98%).
-
Male Sprague-Dawley rats.
-
Carboxymethylcellulose (CMC).
-
Cryostat microtome capable of holding a whole animal.
-
Phosphor imaging screens and scanner.
-
Image analysis software.
Step-by-Step Methodology:
-
Dosing: Administer a single intravenous or oral dose of [¹⁴C]this compound to a cohort of rats.
-
Sample Collection: At predetermined time points (e.g., 0.5, 2, 8, 24, 48 hours post-dose), euthanize the animals (typically 1-2 per time point) via CO₂ asphyxiation.[26]
-
Freezing and Embedding: Immediately freeze the carcasses by immersion in a hexane/solid CO₂ bath. Embed the frozen animal in a 2% CMC solution on the cryostat stage and allow it to freeze solid.[26]
-
Sectioning:
-
Using a large-format cryostat, cut thin (e.g., 20-40 µm) sagittal sections of the entire animal.
-
Adhere the sections to adhesive tape.
-
Freeze-dry the sections.
-
-
Imaging:
-
Expose the sections to a phosphor imaging screen along with calibrated [¹⁴C] standards.
-
After an appropriate exposure time (hours to days), scan the screen using a phosphor imager.
-
-
Quantification:
-
Using specialized software, create a calibration curve from the radioactive standards.
-
Delineate anatomical regions on the autoradiogram and quantify the radioactivity concentration (ng-equivalents/g of tissue) in each tissue by interpolating from the calibration curve.[26]
-
Mass Spectrometry Imaging (MSI): The Label-Free Approach
MSI, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, is a powerful tool for visualizing the distribution of drugs and their metabolites without the need for isotopic labeling.[13][14][27] This is a significant advantage as it avoids the often complex and costly synthesis of labeled compounds and provides richer chemical information.
Causality Behind Experimental Choices:
-
Matrix Application: The choice of matrix and its application method are critical for achieving optimal ionization of this compound. A uniform, fine crystal coating is essential for high-resolution imaging.[13]
-
Tissue Preparation: Proper tissue handling, including rapid freezing and sectioning, is vital to prevent delocalization of the drug. Tissue washing steps can be optimized to reduce ion suppression and enhance the signal of the target drug.[27]
-
Quantification: While inherently less quantitative than radionuclide methods, strategies like using a stable isotope-labeled internal standard can improve quantitative accuracy.[15]
Protocol 3: MALDI-MSI of this compound in Kidney Tissue
Objective: To visualize the distribution of this compound and its potential hydroxylated metabolite in the renal cortex and medulla.
Materials:
-
Dosed rat kidney tissue, flash-frozen.
-
Cryostat.
-
Indium Tin Oxide (ITO) coated glass slides.
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA).
-
Matrix sprayer/spotter.
-
MALDI-TOF Mass Spectrometer.
Workflow:
Caption: Workflow for a MALDI-MSI experiment.
Step-by-Step Methodology:
-
Tissue Collection and Sectioning: Following dosing and euthanasia, rapidly excise the kidneys and flash-freeze in liquid nitrogen. Section the frozen tissue at 10-12 µm in a cryostat and thaw-mount onto a conductive ITO slide.[12]
-
Matrix Application: Apply a suitable MALDI matrix, such as CHCA, using an automated sprayer to ensure a consistent and uniform coating. This is a critical step for reproducibility.[13]
-
MSI Data Acquisition:
-
Load the slide into the MALDI mass spectrometer.
-
Define the region of interest for imaging.
-
Acquire data in a raster pattern across the tissue section, collecting a full mass spectrum at each pixel. This compound (C₁₄H₂₂N₂O₃) has a monoisotopic mass of 266.1630 Da; the protonated ion [M+H]⁺ would be observed at m/z 267.1703.[28][29] The hydroxylated metabolite would be at m/z 283.1652.[1][24]
-
-
Data Analysis and Visualization:
-
Use imaging software to generate ion maps for the m/z values corresponding to the parent drug and its metabolite.
-
Overlay the ion maps on an optical image of the tissue section.
-
For anatomical correlation, stain an adjacent tissue section with Hematoxylin and Eosin (H&E).
-
Fluorescence Imaging: High Resolution with Caveats
Fluorescence imaging offers the potential for very high-resolution, even subcellular, localization of drugs. However, its application to small molecules like this compound is challenging.[19] The primary hurdle is the need to synthesize a fluorescently labeled version of the drug that retains its affinity and selectivity for the β1-adrenergic receptor. Attaching a bulky fluorophore can significantly alter the pharmacology of the small molecule.
Despite these challenges, fluorescent probes for beta-adrenergic receptors have been developed, often based on antagonists like propranolol.[21][30] A similar strategy could be attempted for this compound.
Considerations for Developing a Fluorescent this compound Probe:
-
Fluorophore Choice: Select a bright, photostable fluorophore with excitation and emission spectra in a range that minimizes tissue autofluorescence (preferably in the near-infrared, NIR, region).[16]
-
Linker Chemistry: The linker used to attach the fluorophore to this compound must be carefully chosen to minimize steric hindrance at the receptor binding site.
-
Pharmacological Validation: The fluorescent conjugate must be rigorously tested in vitro to confirm that it retains high affinity and selectivity for the β1-adrenergic receptor. Competition binding assays against known radioligands are essential.
-
In Vivo Challenges: Limited tissue penetration of light and autofluorescence can complicate in vivo imaging.[18] This approach is often better suited for ex vivo analysis of tissue sections using fluorescence microscopy.[21]
Conclusion and Future Perspectives
The in vivo imaging of this compound distribution in animal models is a multi-faceted endeavor, with each modality offering a unique set of advantages and disadvantages. Radionuclide-based techniques like PET and QWBA remain the gold standard for quantitative, whole-body analysis and are essential for regulatory submissions. Label-free MALDI-MSI provides invaluable, complementary information on the metabolic fate of the drug within tissues. While fluorescence imaging presents significant challenges for small molecules, successful probe development could unlock unprecedented spatial resolution. The integration of these multimodal imaging strategies will provide the most comprehensive understanding of this compound's disposition, ultimately aiding in the development of safer and more effective cardiovascular therapies.
References
- 1. Disposition and metabolism of this compound in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic modelling of this compound in rabbits maintained on continuous peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and opportunities for in vivo imaging in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Quantitative whole-body autoradiography: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative whole-body autoradiography in the pharmaceutical industry. Survey results on study design, methods, and regulatory compliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative biodistribution of biotherapeutics at whole body, organ and cellular levels by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. MALDI MSI in Drug Development — HTX Imaging [htximaging.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Quantitative Mass Spectrometry Imaging Protocols for Spatially Heterogeneous Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo fluorescence imaging: success in preclinical imaging paves the way for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journal.hep.com.cn [journal.hep.com.cn]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Probing of beta-adrenergic receptors by novel fluorescent beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. Pharmacokinetics of this compound in clinically normal cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Utility of quantitative whole-body autoradiography (QWBA) and oxidative combustion (OC) analysis in the assessment of tissue distribution of [14C]Mefuparib (CVL218) in SD and LE rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Development of an Integrated Tissue Pretreatment Protocol for Enhanced MALDI MS Imaging of Drug Distribution in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. This compound | C14H22N2O3 | CID 2249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. revvity.com [revvity.com]
Troubleshooting & Optimization
Technical Support Center: Atenolol Solubility in DMSO for In Vitro Assays
Welcome to the technical support guide for researchers using atenolol in in vitro assays. As a β1-selective adrenergic receptor antagonist, this compound is a critical tool in cardiovascular research.[1][2] However, its physicochemical properties can present challenges, particularly concerning its solubility and stability when preparing stock solutions with dimethyl sulfoxide (DMSO) for cell-based experiments.
This guide, structured in a question-and-answer format, provides troubleshooting solutions and best practices from a Senior Application Scientist's perspective. We will delve into the causality behind common issues and provide validated protocols to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
This section addresses specific, immediate problems you might encounter during your experimental workflow.
Q: My this compound powder isn't dissolving completely in DMSO, or the solution is hazy. What's wrong?
A: This is a common issue that typically points to one of three factors: solvent quality, concentration limits, or dissolution technique.
Root Cause Analysis:
-
DMSO Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[3][4] Water-logged DMSO has significantly reduced solvating power for many organic compounds, including this compound. This is the most frequent cause of incomplete dissolution.
-
Exceeding Solubility Limits: While this compound is soluble in DMSO, there is a saturation point. Attempting to create a stock solution that is too concentrated will result in a suspension rather than a true solution.
-
Insufficient Energy Input: this compound is a crystalline solid.[5] Dissolving it requires sufficient energy to break down the crystal lattice. Simply adding the powder to the solvent at room temperature may not be enough, especially at higher concentrations.
Validated Protocol: Preparing a Clear, High-Concentration this compound Stock
-
Use Fresh, Anhydrous DMSO: Always use a new, unopened bottle or a properly stored aliquot of high-purity, anhydrous (≤0.1% water) DMSO.[3][4] If you must use a previously opened bottle, ensure it has been stored with desiccant in a tightly sealed container.
-
Calculate Required Volume: Do not "eyeball" the solvent volume. Refer to the solubility data for your specific product lot or start with a conservative concentration. For example, some suppliers report solubility around 15 mg/mL, while others report up to 53 mg/mL.[3][5] It is always best practice to confirm this with your own material.
-
Warm the Solution: Gently warm the DMSO/atenolol mixture to 37°C in a water bath. This will increase the kinetic energy and significantly aid dissolution.
-
Agitate Thoroughly: Use a vortex mixer or sonicator to provide mechanical agitation.[4][6] Sonication is particularly effective at breaking up small aggregates and ensuring a homogenous solution.
-
Purge with Inert Gas (Optional but Recommended): For long-term stability, gently bubble an inert gas like argon or nitrogen through the solution before capping.[5] This displaces oxygen, reducing the potential for oxidative degradation.
-
Store Properly: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and moisture contamination. Store at -20°C for long-term stability (≥4 years).[5]
Q: My DMSO stock solution is perfectly clear, but a white precipitate forms instantly when I add it to my cell culture media.
A: This phenomenon is known as "crashing out" and occurs because you are rapidly changing the solvent environment from one where this compound is highly soluble (DMSO) to one where it is much less soluble (aqueous media).
Root Cause Analysis:
This compound's solubility in aqueous solutions is significantly lower than in pure DMSO. For instance, its solubility in PBS (pH 7.2) is only about 1 mg/mL, and in water at 37°C, it's 26.5 mg/mL.[5][7] When you pipette a small volume of highly concentrated DMSO stock directly into a large volume of media, the localized DMSO concentration at the point of entry is instantly diluted. The this compound molecules are forced out of solution before they can disperse, causing them to aggregate and precipitate.
Validated Protocol: Preventing Precipitation via Serial Dilution
The key is to dilute the stock solution gradually. This prevents a sudden, drastic change in solvent polarity.
-
Prepare an Intermediate Dilution: First, dilute your high-concentration DMSO stock into a small volume of your cell culture medium or PBS. For example, make a 1:10 dilution of your stock into the media. Mix this intermediate dilution thoroughly by gentle vortexing or repeated pipetting.
-
Perform the Final Dilution: Add the well-mixed intermediate dilution to the final volume of your cell culture media to achieve the desired working concentration.
-
Always Add Stock to Media: Always add the drug solution (more concentrated) to the larger volume of media (less concentrated), not the other way around. This ensures rapid dispersal.
-
Mix Immediately: Ensure the final solution is mixed immediately and thoroughly upon addition of the drug.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A: There is variability in the reported solubility of this compound in DMSO across different suppliers and literature. This can be due to differences in the compound's polymorphic form, purity, and the specific conditions (temperature, DMSO water content) of measurement.
| Solvent | Reported Solubility | Source |
| DMSO | ~15 mg/mL | Cayman Chemical[5] |
| DMSO | 53 mg/mL (198.99 mM) | Selleck Chemicals[3] |
| DMSO | ≥ 100 mg/mL (375.46 mM) | MedChemExpress[4] |
| Ethanol | ~5 mg/mL | Cayman Chemical[5] |
| Water (37°C) | 26.5 mg/mL | DailyMed[7] |
| PBS (pH 7.2) | ~1 mg/mL | Cayman Chemical[5] |
Expert Recommendation: Given the discrepancies, it is prudent to start with a more conservative concentration (e.g., 15-20 mg/mL) to ensure complete dissolution. If a higher concentration is required, you should determine the solubility empirically with a small amount of your specific batch of this compound.
Q2: What is the maximum final concentration of DMSO my cells can tolerate?
A: DMSO tolerance is highly cell-line dependent. While robust cell lines might tolerate up to 1%, sensitive primary cells can show signs of toxicity at concentrations as low as 0.1%.[8][9][10]
| Final DMSO Conc. | General Effect on Cells | Recommendation |
| < 0.1% | Considered safe for nearly all cell types, including sensitive and primary cells.[10] | Ideal target for all experiments. |
| 0.1% - 0.5% | Generally well-tolerated by most immortalized cell lines without severe cytotoxicity.[8][11] | Acceptable for many assays. |
| > 0.5% - 1.0% | May induce stress, differentiation, or cytotoxicity in some cell lines.[8][12] | Use with caution; requires rigorous vehicle controls. |
| > 1.0% | Often causes significant cytotoxicity and can alter cell membrane permeability.[12][13] | Generally not recommended for multi-day assays. |
Crucial Experimental Control: You must include a "vehicle control" in every experiment. This control group should consist of cells treated with the same volume of culture medium containing the exact same final concentration of DMSO as your highest drug concentration, but without the this compound. This allows you to distinguish the effects of the drug from the effects of the solvent.
Q3: Can I dissolve this compound directly in aqueous buffers or media to avoid DMSO?
A: Yes, this is possible, but with significant limitations. This compound is a hydrophilic compound and is soluble in water (26.5 mg/mL at 37°C) and PBS (~1 mg/mL at pH 7.2).[5][7][14]
-
Advantages:
-
Eliminates any potential for DMSO-induced artifacts or toxicity.
-
Simplifies preparation for experiments with highly DMSO-sensitive cells.
-
-
Disadvantages:
-
Low Stock Concentration: The maximum achievable stock concentration in a buffer like PBS is very low (~1 mg/mL) compared to DMSO.[5] This may make it difficult to achieve your desired final concentrations without adding a large, potentially disruptive volume to your culture.
-
Poor Stability: Aqueous solutions of this compound are not recommended for long-term storage. One supplier explicitly advises against storing aqueous solutions for more than one day.[5] Stock solutions should be made fresh before each experiment. Studies have shown that this compound's stability in solution is pH-dependent, with maximum stability observed around pH 4.[15]
-
Recommendation: Preparing fresh aqueous solutions is a viable strategy for short-term experiments where low concentrations of this compound are needed and DMSO must be avoided. For high-concentration stocks and long-term use, DMSO remains the superior solvent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H22N2O3 | CID 2249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. longdom.org [longdom.org]
- 7. This compound [dailymed.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. researchgate.net [researchgate.net]
- 13. Permeability of this compound and propranolol in the presence of dimethyl sulfoxide in rat single-pass intestinal perfusion assay with liquid chromatography/UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. Preformulation studies of this compound in oral liquid dosage form. I. Effect of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Atenolol Dosage for Rodent Hypertension Models
Welcome to the technical support center for the utilization of atenolol in rodent models of hypertension. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshoot common experimental hurdles, and answer frequently asked questions. Our goal is to equip you with the knowledge to design robust experiments, ensure data integrity, and achieve reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in rodent hypertension studies.
Q1: What is the mechanism of action for this compound in reducing blood pressure?
A1: this compound is a cardioselective β-1 adrenergic antagonist.[1] It primarily works by selectively blocking β1-adrenergic receptors in the heart muscle and vascular smooth muscle.[1][2] This action counteracts the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate, reduced cardiac contractility, and consequently, a lowering of blood pressure.[1][2][3][4] While it is selective for β1 receptors, at higher doses, it can also block β2-adrenergic receptors, which are predominantly found in the lungs and blood vessels.[3]
Q2: What is a typical starting dosage range for this compound in rats and mice?
A2: The appropriate dosage of this compound can vary depending on the specific rodent strain, the model of hypertension, and the route of administration. However, a general starting point for oral administration in rats is in the range of 10-50 mg/kg/day.[5] In some studies, doses as high as 200 mg/kg/day have been used in spontaneously hypertensive rats (SHRs) to prevent the development of hypertension.[6] For mice, studies have reported using doses such as 2.5 and 5.0 mg/kg.[7] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: What are the common routes of administration for this compound in rodents?
A3: The most common and convenient route of administration for this compound in long-term studies is oral (PO), either through oral gavage, in drinking water, or mixed with food. For acute studies or when precise dosing is required, intravenous (IV) or intraperitoneal (IP) injections can be used.[8] Transdermal administration has also been explored, but it may result in inconsistent plasma concentrations.[9]
Q4: How should I prepare and store this compound for my experiments?
A4: this compound is available as a powder or in tablet form.[10] For oral administration, it can be dissolved or suspended in a suitable vehicle like water, saline, or a methylcellulose-based solution. The stability of this compound in liquid formulations can vary depending on the vehicle. Formulations using a methylcellulose-based vehicle or Ora-Sweet SF have been shown to be stable for over 28 days, while those in simple syrup may only be stable for 14 days.[11] It is recommended to prepare fresh solutions regularly and store them protected from light.[10] The pH of the formulation can also impact stability, with a pH of 7 to 7.4 being optimal for minimizing degradation.[12]
Q5: How long does it take for this compound to exert its antihypertensive effect in rodents?
A5: Following a single oral dose, the beta-blocking effects of this compound are typically observed within 1 hour and reach their maximum within 2 to 4 hours.[3] However, the full antihypertensive effect in chronic studies may take 1 to 2 weeks to become apparent.[13]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound in rodent hypertension models.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Lack of significant blood pressure reduction | Inadequate Dosage: The dose may be too low for the specific rodent model or strain. | Conduct a dose-response study to determine the optimal dose. Start with a low dose and gradually increase it while monitoring blood pressure. |
| Improper Administration: Incorrect gavage technique or issues with drug intake in drinking water/food. | Ensure proper training in oral gavage techniques. If providing in water or food, monitor daily consumption to ensure consistent dosing. | |
| Drug Stability Issues: Degradation of this compound in the prepared formulation. | Prepare fresh solutions frequently. Store solutions protected from light and at an appropriate pH (7.0-7.4).[12] Consider using a stable vehicle like methylcellulose.[11] | |
| Model Resistance: The specific model of hypertension may be less responsive to β-blockade. | Research the literature for the responsiveness of your chosen hypertension model to this compound. Consider alternative or combination therapies. | |
| High variability in blood pressure readings | Stress-induced Hypertension: Improper handling or measurement technique can cause stress, leading to falsely elevated and variable blood pressure. | Acclimatize animals to the blood pressure measurement procedure for several days before starting the experiment. Handle animals gently and consistently. |
| Inconsistent Dosing: Variability in the amount of drug administered. | Use precise administration techniques (e.g., calibrated gavage needles). If mixing in food or water, ensure homogenous distribution. | |
| Measurement Technique: Issues with the blood pressure measurement system (e.g., tail-cuff). | Ensure the tail-cuff is the correct size and placed correctly. Maintain a consistent and appropriate warming temperature for the animals. Validate your non-invasive measurements with invasive methods if possible.[14][15][16] | |
| Unexpected side effects (e.g., excessive bradycardia, lethargy) | Dosage Too High: The administered dose is causing excessive pharmacological effects. | Reduce the dosage. Monitor heart rate in addition to blood pressure. Observe animals for signs of lethargy, dizziness, or depression.[13] |
| Strain Sensitivity: Some rodent strains may be more sensitive to the effects of this compound. | Be aware of the known sensitivities of your chosen strain. Start with a lower dose in a pilot study. | |
| Drug Interactions: Concurrent administration of other drugs may potentiate the effects of this compound. | Review all medications being administered to the animals for potential interactions. For example, furosemide and hydralazine can enhance the hypotensive effect of this compound.[10] | |
| Difficulty in dissolving this compound powder | Poor Solubility: this compound has limited solubility in neutral water. | This compound is freely soluble in 1N HCl.[17] For neutral solutions, use a vehicle like a methylcellulose suspension or sonicate to aid dissolution. |
Section 3: Experimental Protocols & Methodologies
This section provides detailed step-by-step protocols for key experimental procedures.
Protocol 1: Preparation of this compound Solution for Oral Gavage (10 mg/mL)
Materials:
-
This compound powder
-
0.5% Methylcellulose solution
-
Distilled water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Volumetric flask
-
Storage bottles (amber colored)
Procedure:
-
Calculate the required amount of this compound powder based on the desired concentration and final volume. For a 10 mg/mL solution in 50 mL, you will need 500 mg of this compound.
-
Weigh the this compound powder accurately.
-
In a beaker, add a small amount of the 0.5% methylcellulose solution to the this compound powder to form a paste.
-
Gradually add the remaining methylcellulose solution while continuously stirring with a magnetic stirrer.
-
Continue stirring until a homogenous suspension is formed.
-
Transfer the suspension to a volumetric flask and bring it to the final volume with the methylcellulose solution.
-
Store the suspension in an amber-colored bottle at 4°C for up to 28 days.[11] Shake well before each use.
Protocol 2: Non-Invasive Blood Pressure Measurement in Rats using the Tail-Cuff Method
Principle: The tail-cuff method, a form of plethysmography, is a common non-invasive technique for measuring systolic blood pressure in rodents.[14][15] An inflatable cuff occludes blood flow in the tail, and a sensor detects the return of blood flow as the cuff is deflated.
Equipment:
-
Tail-cuff blood pressure system (including a restrainer, cuff, sensor, and control unit)
-
Warming platform or chamber
Procedure:
-
Acclimatization: For at least 3-5 days prior to the experiment, acclimatize the rats to the restrainer and the measurement procedure for 10-15 minutes each day. This is critical to minimize stress-induced blood pressure elevation.
-
Animal Preparation: Gently place the rat in the appropriate-sized restrainer. Ensure the rat is comfortable but cannot turn around.
-
Warming: Place the restrained rat on a warming platform set to a constant temperature (typically 32-34°C) for 10-15 minutes. This helps to dilate the tail artery for easier detection of the pulse.
-
Cuff Placement: Securely place the occlusion cuff and the sensor on the base of the rat's tail.
-
Measurement: Initiate the automated measurement cycle on the control unit. The system will inflate the cuff and then slowly deflate it, recording the pressure at which the pulse returns (systolic blood pressure).
-
Data Collection: Perform a series of 5-10 consecutive measurements. Discard the first few readings to allow the animal to stabilize. The average of the subsequent stable readings is taken as the systolic blood pressure.
-
Post-Measurement: Carefully remove the rat from the restrainer and return it to its home cage.
Self-Validation:
-
Ensure consistent readings with low standard deviation across multiple measurements for a single session.
-
Baseline blood pressure should be stable over several days of acclimatization before drug administration.
-
For initial validation, results can be compared with those obtained from invasive methods like telemetry, which is considered the "gold standard".[15][16][18]
Section 4: Visualizations
Diagram 1: this compound's Mechanism of Action
Caption: this compound selectively blocks beta-1 adrenergic receptors in the heart.
Diagram 2: Experimental Workflow for a Chronic this compound Study
Caption: A typical workflow for a chronic study investigating this compound's effects.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Mechanism of Action: How Does this compound Work? - GoodRx [goodrx.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Atendol? [synapse.patsnap.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Chronic this compound treatment and hypertension development in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic-pharmacodynamic modelling of S(-)-atenolol in rats: reduction of isoprenaline-induced tachycardia as a continuous pharmacodynamic endpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. This compound – Rat Guide [ratguide.com]
- 11. Short-term stability of this compound in oral liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 14. Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review | Research, Society and Development [rsdjournal.org]
- 15. kentscientific.com [kentscientific.com]
- 16. ahajournals.org [ahajournals.org]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting low bioavailability of Atenolol in animal studies
Introduction for the Investigator
Welcome to the technical support guide for troubleshooting low bioavailability of atenolol in animal studies. As a Senior Application Scientist, I have designed this resource to move beyond simple checklists and provide you with the causal reasoning behind common experimental challenges. This compound, a cardioselective β-1 adrenergic antagonist, is a well-established compound, yet its biopharmaceutical properties present distinct and often frustrating hurdles in preclinical development.[1][2][3]
The core issue stems from its classification as a Biopharmaceutics Classification System (BCS) Class III drug, defined by high solubility but low intestinal permeability.[4][5][6] This means that while this compound readily dissolves in the gastrointestinal fluid, its ability to cross the intestinal epithelium into the bloodstream is the rate-limiting step for its absorption.[7][8] This guide is structured to help you systematically diagnose and resolve issues related to this fundamental challenge in your animal studies.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding this compound's biopharmaceutical properties.
Q1: What are the fundamental physicochemical properties of this compound that dictate its bioavailability?
A1: this compound's behavior is governed by its hydrophilic nature. Its key properties are summarized below. The combination of good water solubility with a low partition coefficient (Log P) underpins its BCS Class III classification.[7][9][10]
| Property | Value | Implication for Bioavailability |
| BCS Class | Class III | High Solubility, Low Permeability. Absorption is rate-limited by permeation across the gut wall.[4][5] |
| Aqueous Solubility | ~26.5 mg/mL (at 37°C) | High. Dissolution is rapid and not a limiting factor for absorption.[11][12] |
| pKa | ~9.5 | This compound is a weak base; it will be predominantly ionized in the acidic environment of the stomach and upper small intestine. |
| Log P (n-octanol/water) | Low (e.g., 0.16) | Indicates high hydrophilicity and poor lipid membrane permeability.[11] |
| Metabolism | Minimal (~5%) | First-pass metabolism is not a significant contributor to its low bioavailability. The majority of the drug is excreted unchanged by the kidneys.[13] |
| Human Oral Bioavailability | ~40-50% | Incomplete absorption from the GI tract is the primary reason for bioavailability being significantly less than 100%.[1][13][14] |
Q2: Why is first-pass metabolism not considered a primary reason for this compound's low bioavailability?
A2: Extensive studies in both animals and humans have shown that this compound undergoes very limited hepatic metabolism.[1][13] The vast majority of an absorbed dose is excreted unchanged in the urine.[14][15] This is a critical distinction, as it directs troubleshooting efforts away from metabolic stability assays and squarely towards addressing the absorption and permeation barriers in the gastrointestinal tract.
Q3: Is this compound a substrate for efflux transporters like P-glycoprotein (P-gp)?
A3: While some other beta-blockers are known substrates or inhibitors of P-gp, the evidence for this compound is less definitive.[16] However, given its low passive permeability, even minor involvement of efflux transporters could have a measurable impact on its net absorption. When troubleshooting unexpectedly low permeability, investigating the role of P-gp and other transporters is a valid secondary line of inquiry, but the primary focus should remain on overcoming its inherent low passive diffusion.
Section 2: Troubleshooting Guide for In Vivo Studies
This section is formatted to address specific problems you might encounter during your animal experiments.
Category A: Experimental Design & Animal Model Selection
Q4: My bioavailability data for this compound shows high variability between animals of the same species. What are the likely causes?
A4: High inter-animal variability with a BCS Class III drug often points to inconsistencies in gastrointestinal physiology rather than the drug formulation itself.
-
Causality: Because permeability is the rate-limiting step, subtle differences in gastric emptying time, intestinal transit speed, and regional pH can significantly alter the time the drug spends at its optimal absorption site (the small intestine) and its ionization state.
-
Troubleshooting Steps:
-
Standardize Fasting Times: Ensure all animals are fasted for a consistent period (e.g., 12-18 hours for rats/dogs) to normalize gastric emptying. Food can delay emptying and alter GI motility.
-
Control Dosing Volume & Technique: Use a consistent, appropriate dosing volume for the animal's weight (e.g., 5-10 mL/kg for rats via oral gavage). Inconsistent technique can lead to dosing errors or stress, which affects GI motility.
-
Consider Animal Stress: House animals in a low-stress environment. Stress-induced catecholamine release can alter blood flow to the gut and GI motility, directly impacting absorption.
-
Evaluate Animal Health: Ensure all animals are healthy and free from any subclinical GI distress that could affect absorption.
-
Q5: I observed significantly different bioavailability values between rats and dogs. Why is this, and which model is more predictive for humans?
A5: This is a common and expected finding. Species differences in GI physiology are a major factor in oral drug absorption.[17][18]
-
Causality & Comparison:
-
Rat Model: Rodents have a higher gastrointestinal pH and different expression levels of certain drug transporters compared to humans. While useful for initial screening, the rat model can sometimes under-predict the oral bioavailability of drugs whose absorption is pH-sensitive.
-
Dog Model (Beagle): The dog is often considered a more predictive model for human oral absorption, especially for BCS Class III drugs.[19] Their GI tract anatomy, pH profile, and gastric emptying times more closely resemble those of humans.[19] One study noted that this compound absorption was nearly complete in dogs, in stark contrast to other species where it was incomplete.[15][20][21]
-
-
Recommendation: If you are seeing poor bioavailability in rats, progressing to a dog study is a logical step to determine if the issue is species-specific before making major formulation changes. If bioavailability remains low in dogs, the issue is more likely related to the intrinsic properties of the drug or formulation.
Category B: Formulation-Related Issues
Q6: I developed a new formulation (e.g., solid dispersion, nanoparticle) but did not see a significant improvement in bioavailability in vivo. What went wrong?
A6: This is a classic challenge with BCS Class III drugs. Your formulation strategy may have successfully addressed the wrong problem.
-
Causality: Formulation strategies like solid dispersions or micronization are primarily designed to improve dissolution rate and solubility (addressing BCS Class II/IV problems). Since this compound is already highly soluble, these approaches will likely yield minimal to no benefit because they do not address the fundamental barrier: low membrane permeability.[7][12]
-
Logical Troubleshooting Workflow: The diagram below illustrates a systematic approach. The key is to confirm that any new formulation enhances permeability, not just dissolution.
Caption: Troubleshooting workflow for formulation development.
Q7: What formulation strategies are actually effective for a BCS Class III drug like this compound?
A7: Effective strategies must directly address the low permeability barrier. Consider the following:
-
Permeation Enhancers: Investigate the use of excipients that can transiently open tight junctions between intestinal epithelial cells or interact with the cell membrane to facilitate drug transport.
-
Mucoadhesive/Gastroretentive Systems: The goal is to increase the residence time of the formulation at the site of absorption (upper GI tract), thereby increasing the time available for the drug to permeate.[22][23] This maximizes the absorption window for a drug that is otherwise slowly absorbed.
-
Lipid-Based Formulations/Ion-Pairing: Although this compound is hydrophilic, forming an ion-pair with a lipophilic counter-ion or incorporating it into lipid-based systems can increase its transient lipophilicity, potentially enhancing its ability to partition into and cross the lipid bilayer of enterocytes.[7]
-
Nanocrystals: This approach can increase the surface area for dissolution and has, in some studies, been shown to improve permeability, possibly through increased adhesion to the gut wall.[24]
Category C: Analytical & Bioanalytical Issues
Q8: The this compound concentrations in my plasma samples are below the limit of quantification (BLQ), or the data is noisy. How can I improve my bioanalytical method?
A8: This suggests an issue with either the sensitivity of your assay or the sample processing procedure.
-
Causality: Low bioavailability directly translates to low plasma concentrations. Your analytical method must be sensitive enough to reliably quantify these levels. Noisy data often results from matrix effects or inefficient extraction.
-
Troubleshooting & Protocol:
-
Method Selection: High-Performance Liquid Chromatography (HPLC) with fluorescence detection or, more commonly, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the gold standards for this compound bioanalysis due to their high sensitivity and specificity.[25][26][27]
-
Optimize Sample Extraction:
-
Protein Precipitation (PPT): A fast but potentially "dirtier" method. If using PPT, ensure your chromatography is robust enough to separate this compound from interfering matrix components.
-
Liquid-Liquid Extraction (LLE): Generally provides a cleaner extract than PPT. A typical method involves extracting from basified plasma into an organic solvent.[26][28]
-
Solid-Phase Extraction (SPE): Offers the cleanest samples and can be used to concentrate the analyte, but requires more method development.
-
-
Use a Suitable Internal Standard (IS): An ideal IS is a stable, isotopically labeled version of this compound. If unavailable, a structural analog (e.g., another beta-blocker like metoprolol) is acceptable.[26][28] The IS is crucial for correcting for variability in extraction recovery and matrix effects.
-
Validate the Assay: Ensure your method is fully validated according to regulatory guidelines, with a calibration curve that brackets the expected in vivo concentrations. A typical linear range might be 5-1000 ng/mL.[26][29]
-
Section 3: Key Experimental Protocols
To ensure the integrity of your data, robust and well-validated experimental systems are essential.
Protocol 1: Caco-2 Cell Permeability Assay (A Self-Validating System)
This protocol is used to assess the intestinal permeability of a compound in vitro and is a cornerstone for investigating BCS Class III drugs.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Check (Self-Validation Step):
-
Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. A stable and high TEER value (e.g., >250 Ω·cm²) indicates tight junction integrity.
-
Concurrently, measure the transport of a low-permeability paracellular marker (e.g., Lucifer yellow or FITC-dextran). Low transport of the marker (<1% per hour) confirms the monolayer is not "leaky."
-
-
Transport Experiment (A→B):
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the dosing solution containing this compound (and control compounds) to the apical (A) side (donor compartment).
-
Add fresh HBSS to the basolateral (B) side (receiver compartment).
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 min), take samples from the receiver compartment, replacing the volume with fresh HBSS. Also, take a sample from the donor compartment at the beginning and end of the experiment.
-
-
Transport Experiment (B→A) (Optional but Recommended):
-
Perform the experiment in the reverse direction (basolateral to apical) to calculate an efflux ratio (Papp(B→A) / Papp(A→B)). An efflux ratio >2 suggests the involvement of active efflux transporters like P-gp.
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Papp Calculation: Calculate the apparent permeability coefficient using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.
-
Data Interpretation:
-
High Permeability Control (e.g., Metoprolol): Should have a high Papp value.
-
Low Permeability Control (e.g., this compound): Will serve as your benchmark for low permeability.[4][9]
-
Your Formulation: Compare the Papp of this compound from your test formulation to the Papp of the pure drug. A significant increase indicates a successful permeability-enhancing strategy.
Section 4: Data Interpretation & Advanced Concepts
Q9: My in vitro dissolution data looks great, but my in vivo bioavailability is still low. Why is there a poor In Vitro-In Vivo Correlation (IVIVC)?
A9: This is the hallmark of a BCS Class III drug. For these compounds, a meaningful Level A IVIVC is often difficult or impossible to establish.[30][31]
-
Causality: An IVIVC relies on the assumption that in vitro dissolution mimics the rate-limiting step for absorption in vivo. For this compound, dissolution is very rapid and complete, meaning it's not the rate-limiting step.[6][22] The slow, complex, and variable process of permeation across the intestinal wall is the true bottleneck. Since standard dissolution tests do not measure permeability, they cannot predict the in vivo outcome.[31][32]
Caption: IVIVC expectations for BCS Class II vs. Class III drugs.
-
Expert Advice: Do not rely solely on dissolution data to rank-order formulations for in vivo performance. Your primary in vitro screening tool should be a permeability assay (like the Caco-2 protocol described above). Formulations that show a tangible increase in Papp are the most promising candidates for improving in vivo bioavailability.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C14H22N2O3 | CID 2249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Mechanism of Action: How Does this compound Work? - GoodRx [goodrx.com]
- 4. Biopharmaceutics classification of selected beta-blockers: solubility and permeability class membership - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eutectogel-Based Drug Delivery: An Innovative Approach for this compound Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmaceutical salts to improve diffusion permeability of a BCS class III β-blocker drug this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. Clinical pharmacokinetics of this compound--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on the pharmacokinetics and pharmacodynamics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Disposition and metabolism of this compound in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of beta-adrenoceptor antagonists as substrates and inhibitors of the drug transporter P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prediction of the Oral Bioavailability Correlation Between Humans and Preclinical Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Disposition and metabolism of this compound in animals. | Semantic Scholar [semanticscholar.org]
- 21. Pharmacokinetic studies with this compound in the dog. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 22. ijrpr.com [ijrpr.com]
- 23. Formulation and evaluation of this compound floating bioadhesive system using optimized polymer blends - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A new LC-MS/MS bioanalytical method for this compound in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. HPLC method for determination of this compound in human plasma and application to a pharmacokinetic study in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. academic.oup.com [academic.oup.com]
- 29. mdpi.com [mdpi.com]
- 30. IN VITRO-IN VIVO BIO-EQUIVALENCE CORRELATION STUDY OF this compound, AND ITS BRANDS OF IMMEDIATE RELEASE TABLET UNDER BIO-WAIVER CONDITIONS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 31. ujpronline.com [ujpronline.com]
- 32. View of IN VITRO-IN VIVO BIO-EQUIVALENCE CORRELATION STUDY OF this compound, AND ITS BRANDS OF IMMEDIATE RELEASE TABLET UNDER BIO-WAIVER CONDITIONS | Universal Journal of Pharmaceutical Research [ujpronline.com]
Common interferences in mass spectrometry analysis of Atenolol
Technical Support Center: Atenolol Mass Spectrometry Analysis
Welcome to the Technical Support Center for the mass spectrometry analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common interferences encountered during method development and routine analysis. Here, we synthesize technical expertise with practical, field-proven solutions to ensure the integrity and accuracy of your bioanalytical data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid solutions to frequently encountered issues in this compound analysis.
Q1: My this compound signal is showing significant ion suppression in plasma samples. What is the primary cause and the quickest way to confirm it?
A: The most common cause of ion suppression for a polar, basic compound like this compound in precipitated plasma is the presence of endogenous phospholipids from cell membranes. These compounds often elute in the same chromatographic window as this compound in standard reversed-phase LC methods and compete for ionization in the electrospray source.
A quick method to diagnose this is a post-column infusion experiment . While continuously infusing a standard solution of this compound post-column, inject a blank, extracted plasma sample. A significant dip in the this compound signal at its expected retention time confirms that co-eluting matrix components are causing the suppression.[1][2][3]
Q2: I am observing multiple peaks in my chromatogram for a single this compound standard, specifically [M+H]⁺, [M+Na]⁺, and [M+K]⁺. How can I consolidate these into a single, quantifiable ion?
A: The formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is a frequent occurrence in electrospray ionization (ESI), especially when dealing with samples containing inorganic salts or when using glass sample vials.[4][5] While modern mass spectrometers can monitor all adducts, relying on the protonated molecule ([M+H]⁺) is often preferred for quantitative robustness.
To promote the formation of the [M+H]⁺ ion and achieve consistency, consider the following:
-
Mobile Phase Modification: The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase provides a ready source of protons, favoring the formation of the [M+H]⁺ ion.[6]
-
Sample Preparation: Use polypropylene vials instead of glass to minimize sodium leaching. Ensure all reagents and solvents are of high purity.
-
Source Optimization: Adjusting the ion source temperature and voltages can sometimes favor the desolvation of the protonated species over salt adducts.
Q3: Can I analyze this compound using Gas Chromatography-Mass Spectrometry (GC-MS)?
A: Direct analysis of this compound by GC-MS is not feasible due to its low volatility.[7] However, analysis is possible after a derivatization step to make the molecule more volatile. A common agent for this is pentafluoropropionic anhydride (PFPA).[8][9][10] It's important to be aware that this approach can introduce its own set of challenges, including potential interferences from metabolites of structurally similar drugs like metoprolol, which may co-elute and share common mass fragments after derivatization.[8][9][10][11] For most applications, especially in bioanalysis, LC-MS/MS is the preferred technique due to its high sensitivity and specificity without the need for derivatization.[7][12]
Q4: I am co-administering this compound with other beta-blockers like metoprolol. Are there risks of isobaric interference?
A: No, this compound (C14H22N2O3, [M+H]⁺ at m/z 267.17) and metoprolol (C15H25NO3, [M+H]⁺ at m/z 268.19) are not isobaric and can be distinguished by a high-resolution mass spectrometer.[12][13] However, a key challenge arises from their structural similarity, which can lead to co-elution on standard reversed-phase columns and potential cross-talk in the ion source. Furthermore, certain metabolites of metoprolol have been reported to interfere with derivatized this compound in GC-MS analysis.[8][9][10] Therefore, robust chromatographic separation is essential when analyzing these compounds simultaneously.[12][14]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex analytical challenges.
Guide 1: Investigating and Mitigating Matrix Effects
Issue: You observe low recovery, poor precision, and inaccurate quantification of this compound, particularly at lower concentrations, in biological fluids like plasma, milk, or urine.[15]
Underlying Cause (The "Why"): Matrix effects are caused by co-eluting endogenous components of the sample matrix that alter the ionization efficiency of the target analyte.[1] For this compound, a hydrophilic compound, common culprits in plasma are phospholipids and salts. In urine, the high and variable salt content can be particularly problematic.[15] This interference can lead to either suppression (most common) or enhancement of the signal, compromising data reliability. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d7, is the most effective strategy to compensate for these effects.[15][16]
Below is a systematic workflow to identify and address matrix-related issues.
Caption: A decision-making workflow for troubleshooting matrix effects.
The choice of sample preparation is critical. Below is a comparison of common techniques and a detailed protocol for the most robust method, Solid-Phase Extraction (SPE).
| Technique | Principle | Pros | Cons | Typical Recovery for this compound |
| Protein Precipitation (PPT) | Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile). | Fast, simple, inexpensive. | "Dirty" extract; significant matrix effects from phospholipids remain.[1] | 80-100%[17][18] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on polarity. | Cleaner than PPT, removes many interferences. | More labor-intensive, requires solvent optimization, potential for emulsions. | >80% |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extract, significantly reduces matrix effects.[14] | Higher cost, requires method development. | 58-82%[12][14] |
Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol utilizes a mixed-mode cation exchange cartridge, which is ideal for retaining a basic compound like this compound while effectively washing away neutral and acidic interferences.
Materials:
-
Mixed-mode Cation Exchange SPE Cartridges (e.g., Oasis MCX)
-
Plasma sample containing this compound
-
This compound-d7 Internal Standard (IS) solution
-
Phosphoric Acid (for pH adjustment)
-
Methanol, HPLC-grade
-
Ammonium Hydroxide
-
Ethyl Acetate
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of IS solution. Vortex briefly. Dilute the sample with 800 µL of 4% phosphoric acid in water. This ensures the this compound is protonated and ready to bind to the cation exchange sorbent.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the cartridge go dry.
-
Loading: Load the pre-treated sample onto the cartridge. Apply gentle vacuum to draw the sample through at a slow, steady rate (approx. 1 mL/min).
-
Washing:
-
Wash 1: Add 1 mL of 0.1 M HCl to wash away acidic and neutral interferences.
-
Wash 2: Add 1 mL of methanol to wash away remaining hydrophobic interferences like phospholipids.
-
-
Elution: Elute this compound and the IS using 1 mL of 5% ammonium hydroxide in ethyl acetate.[12] The basic pH neutralizes the this compound, releasing it from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[19]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Guide 2: Managing Degradation Products and Impurities
Issue: You observe unexpected peaks in your chromatogram that are not related to adducts or known interferences, potentially impacting the accuracy of your main analyte peak.
Underlying Cause (The "Why"): this compound can degrade under certain stress conditions, such as exposure to oxidative, alkaline, or photolytic environments.[20] These degradation products (DPs) may have similar chromatographic behavior and can interfere with the analysis.[20] Additionally, pharmaceutical formulations may contain known synthesis impurities.[21]
Caption: Workflow for the identification of unknown degradation peaks.
-
Characterization: Use a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap to obtain an accurate mass of the unknown peak. This allows for the prediction of its elemental composition.[16]
-
Fragmentation Analysis: Perform MS/MS on the unknown peak and on the this compound parent ion. A comprehensive study of this compound's fragmentation pathway has been established.[20] Key fragments of this compound ([M+H]⁺ at m/z 267) include those at m/z 190, 145, and 116.[6][20] By comparing the fragmentation patterns, you can determine if the unknown is structurally related to this compound.
-
Chromatographic Separation: Once identified, optimize your LC method to ensure baseline separation.
-
Adjust Mobile Phase: Modify the organic solvent percentage or the pH of the aqueous phase.
-
Change Column Chemistry: If separation is still challenging on a C18 column, consider a column with a different selectivity (e.g., phenyl-hexyl or embedded polar group) or switch to a different chromatographic mode like HILIC for very polar degradants.[4]
-
Section 3: Reference Data
Table: Key Mass Spectrometry Parameters for this compound Analysis
| Parameter | Value | Rationale / Comment |
| Analyte | This compound | - |
| Precursor Ion ([M+H]⁺) | m/z 267.17 | Protonated molecule in ESI+ mode.[16] |
| Product Ions (for MRM) | m/z 145.1, 190.1 | Common and stable fragments suitable for quantification and qualification.[6][20] |
| Internal Standard | This compound-d7 | - |
| IS Precursor Ion ([M+H]⁺) | m/z 274.21 | Deuterated analogue to compensate for matrix effects and procedural losses.[16] |
| IS Product Ions (for MRM) | m/z 152.1, 195.1 | Corresponding deuterated fragments. |
| Ionization Mode | ESI Positive | This compound contains a secondary amine, which is readily protonated.[16] |
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. phmethods.net [phmethods.net]
- 8. faa.gov [faa.gov]
- 9. Gas chromatographic-mass spectrometric differentiation of this compound, metoprolol, propranolol, and an interfering metabolite product of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. faa.gov [faa.gov]
- 13. mdpi.com [mdpi.com]
- 14. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 15. benchchem.com [benchchem.com]
- 16. Quantitative determination of this compound in dried blood spot samples by LC-HRMS: a potential method for assessing medication adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. A new LC-MS/MS bioanalytical method for this compound in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. ijprajournal.com [ijprajournal.com]
- 21. agilent.com [agilent.com]
Technical Support Center: Atenolol Stability in Long-Term Cell Culture
Welcome to the technical support center for researchers utilizing atenolol in long-term cell culture experiments. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the potential stability challenges of this compound in your in vitro studies. As a hydrophilic β-blocker, this compound's stability in the complex milieu of cell culture media over extended periods is a critical factor for the reproducibility and validity of your experimental results.
I. Frequently Asked Questions (FAQs)
Q1: Is this compound generally considered stable in aqueous solutions?
This compound's stability in aqueous solutions is significantly influenced by pH and temperature. Studies have shown that this compound is most stable at a pH of 4.[1] At a neutral pH of 7.4, which is typical for cell culture media, this compound can undergo photodegradation, with 2-(4-hydroxyphenyl)acetamide identified as a major degradation product.[2][3] While generally stable at room temperature for short periods, long-term incubation at 37°C, as is standard for cell culture, may accelerate degradation.[4][5]
Q2: How stable is this compound in common cell culture media like DMEM or RPMI-1640?
Direct, long-term stability data for this compound in specific cell culture media formulations is not extensively published. However, based on its known chemical properties, several factors within the media can influence its stability. The bicarbonate buffering system and the presence of various salts and amino acids can affect the overall chemical environment.[6] It is crucial for researchers to empirically determine the stability of this compound under their specific experimental conditions.
Q3: What are the primary degradation pathways for this compound in a cell culture environment?
In an aqueous environment at physiological pH, the primary degradation pathway for this compound is photodegradation, especially when exposed to light, leading to the formation of 2-(4-hydroxyphenyl)acetamide.[2][3] Hydrolysis of the terminal amide group to a carboxylic acid can also occur, particularly under acidic or basic conditions.[7] While this compound undergoes minimal hepatic metabolism in vivo, the metabolic activity of cultured cells could potentially contribute to its degradation over long incubation times, although this is less likely to be the primary route of loss.
Q4: Can the degradation products of this compound be toxic to my cells?
The cytotoxicity of this compound's degradation products in mammalian cell lines is not well-documented in publicly available literature. However, the formation of any unintended compound in your culture system introduces a new variable that could potentially impact cell health and experimental outcomes. For instance, some phenylacetamide derivatives have been shown to have cytotoxic effects on various cancer cell lines.[8][9] Therefore, it is a critical aspect of experimental design to minimize degradation and, if possible, assess the impact of any potential degradation products.
Q5: How does serum in the cell culture medium affect this compound stability?
This compound has low protein binding (around 3% in plasma).[10] While the presence of serum proteins in the culture medium is unlikely to significantly alter this compound's stability through direct binding, serum components can influence the overall chemical environment of the media, which may indirectly affect stability.[10][11]
II. Troubleshooting Guide
This section addresses common problems researchers may encounter related to this compound stability in their cell culture experiments.
Problem 1: I observe a precipitate in my cell culture medium after adding this compound.
-
Possible Cause: The concentration of this compound in your final working solution may exceed its solubility in the cell culture medium, or the solvent used for the stock solution is causing the compound to "crash out" upon dilution.
-
Troubleshooting Steps:
-
Check Solubility: this compound has a water solubility of 26.5 mg/mL at 37°C.[5] Ensure your final concentration is well below this limit.
-
Optimize Stock Solution & Dilution:
-
Prepare a high-concentration stock solution in a suitable solvent like sterile water or DMSO.[12][13]
-
When diluting the stock solution into the medium, perform a serial dilution in pre-warmed (37°C) medium rather than adding a small volume of concentrated stock directly to a large volume of cold medium.[14]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) to avoid solvent-induced precipitation and cytotoxicity.[13]
-
-
pH Considerations: Cell culture medium pH can shift over time due to cellular metabolism. This pH change could potentially affect the solubility of this compound. Monitor the pH of your culture and consider more frequent media changes for dense cultures.[14]
-
Problem 2: My experimental results with this compound are inconsistent between batches.
-
Possible Cause: Inconsistent results can often be traced back to the degradation of this compound in the stock solution or in the cell culture medium over the course of the experiment.
-
Troubleshooting Steps:
-
Stock Solution Stability:
-
Prepare fresh stock solutions regularly. For longer-term storage, aliquot stock solutions into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13][15]
-
Protect stock solutions from light, especially if they are not prepared in a light-blocking solvent or stored in amber vials.[12]
-
-
Stability in Culture:
-
Minimize the exposure of your culture plates to light during handling and observation to reduce photodegradation.[2]
-
For long-term experiments, consider replacing the this compound-containing medium at regular intervals to maintain a consistent concentration of the active compound.
-
Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (see Protocol 1).
-
-
Problem 3: I suspect this compound is degrading, but I'm not sure how to confirm it.
-
Possible Cause: Visual inspection is often insufficient to detect chemical degradation. A quantitative analytical method is required.
-
Troubleshooting Steps:
-
Implement a Stability-Indicating HPLC Method: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing drug stability. A stability-indicating method can separate the parent drug from its degradation products, allowing for accurate quantification of both over time.[16][17][18][19]
-
LC-MS/MS for Degradation Product Identification: If you need to identify the degradation products, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool.[7][20][21]
-
III. Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium under standard incubation conditions.
Materials:
-
This compound powder
-
Appropriate solvent for stock solution (e.g., sterile water or DMSO)
-
Your complete cell culture medium (with serum and other supplements)
-
Sterile, conical tubes (50 mL)
-
Cell culture incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile:methanol:0.02 M phosphate buffer, pH 5 [20:20:60])[16]
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare this compound-Spiked Medium:
-
Prepare a stock solution of this compound at a known high concentration.
-
Spike pre-warmed (37°C) complete cell culture medium with the this compound stock solution to achieve your desired final working concentration. Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the this compound-spiked medium into sterile conical tubes for each time point (e.g., 0, 24, 48, 72, 96, and 120 hours).
-
Place the tubes in the cell culture incubator, ensuring the caps are slightly loose to allow for gas exchange if necessary for pH maintenance, or use vented caps.
-
-
Sample Collection:
-
At each designated time point, remove one tube from the incubator.
-
Filter an aliquot of the medium through a 0.22 µm syringe filter to remove any potential microbial contamination or precipitates before HPLC analysis.
-
Store the filtered samples at -20°C or -80°C until you are ready to perform the HPLC analysis.
-
-
HPLC Analysis:
-
Thaw the samples and inject them onto the HPLC system.
-
Quantify the peak area corresponding to this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Plot the percentage of remaining this compound versus time to visualize the degradation profile.
-
Protocol 2: Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO or sterile water
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculate Mass: Determine the mass of this compound powder required to achieve your desired stock solution concentration (e.g., 100 mM).
-
Dissolution:
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent (e.g., DMSO).
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[22]
-
-
Sterilization and Storage:
-
If using an aqueous solvent, sterile-filter the stock solution through a 0.22 µm syringe filter. This is generally not necessary for DMSO stocks if prepared under aseptic conditions.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C and protect from light.[13][15]
-
IV. Data and Visualization
Table 1: Factors Influencing this compound Stability in Cell Culture
| Factor | Potential Impact on this compound Stability | Recommendations |
| pH | This compound is most stable at pH 4.[1] The physiological pH of cell culture media (~7.4) may be less optimal. | Monitor media pH, especially in long-term cultures. Consider more frequent media changes. |
| Temperature | Long-term incubation at 37°C can accelerate degradation compared to storage at room temperature or 4°C.[4][5] | Minimize the time culture vessels are outside the incubator. Aliquot and store stock solutions at -20°C or -80°C. |
| Light | This compound is susceptible to photodegradation, especially in neutral pH solutions.[2][3] | Protect stock solutions and culture plates from light. Use amber vials for stock solutions. |
| Media Components | Interactions with salts, amino acids, and other media components are possible but not well-characterized.[6][23] | Empirically test this compound stability in your specific media formulation (Protocol 1). |
| Precipitation | Exceeding solubility limits or improper dilution can lead to precipitation.[6][14] | Follow best practices for stock solution preparation and dilution (Protocol 2). |
Diagram 1: Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Diagram 2: this compound Degradation and Analysis Workflow
Caption: Workflow for assessing this compound stability and degradation.
V. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. BenchChem. --INVALID-LINK--
-
Andrisano, V., Gotti, R., Leoni, A., & Cavrini, V. (1999). Photodegradation studies on this compound by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 21(4), 851–857. --INVALID-LINK--
-
Singh, S., Kumar, V., Singh, M., & Shah, D. (2009). Compatibility of this compound with excipients: LC-MS/TOF characterization of degradation/interaction products, and mechanisms of their formation. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1011–1019. --INVALID-LINK--
-
Madhavan, D., & G, S. (2013). Sonochemical degradation of a pharmaceutical waste, this compound, in aqueous medium. Environmental Science and Pollution Research, 21, 2346–2356. --INVALID-LINK--
-
Gore, S. S. (2024). and LC–MS/MS studies for the identification and Characterization of degradation products of this compound. --INVALID-LINK--
-
Cyong, J. C. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Acmebio. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates. Retrieved from --INVALID-LINK--
-
Liu, X., et al. (2020). Mechanisms for degradation and transformation of β-blocker this compound via electrocoagulation, electro-Fenton, and electro-Fenton-like processes. RSC Advances, 10(20), 11845-11855. --INVALID-LINK--
-
Andrisano, V., Gotti, R., Leoni, A., & Cavrini, V. (1999). Photodegradation studies on this compound by liquid chromatography. ResearchGate. --INVALID-LINK--
-
Radjenović, J., Petrović, M., & Barceló, D. (2008). Identification and structural characterization of biodegradation products of this compound and glibenclamide by liquid chromatography coupled to hybrid quadrupole time-of-flight and quadrupole ion trap mass spectrometry. ResearchGate. --INVALID-LINK--
-
A. K. Singh, et al. (2022). Ultra-Long-Term Delivery of Hydrophilic Drugs Using Injectable In Situ Cross-Linked Depots. Advanced Materials, 34(36), 2204534. --INVALID-LINK--
-
Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. --INVALID-LINK--
-
DigitalOcean. (n.d.). Troubleshooting: Cell Culture. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting precipitation of methyl p-coumarate in cell culture media. --INVALID-LINK--
-
ResearchGate. (2016). How to prepare drug stock solution to prepare for mtt assay in 24-well plate if im using concentrations 200uM, 250uM, 300uM?--INVALID-LINK--
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from --INVALID-LINK--
-
MedChemExpress. (n.d.). Compound Handling Instructions. Retrieved from --INVALID-LINK--
-
Garner, S. S., Wiest, D. B., & Reynolds, E. R., Jr. (1994). Stability of this compound in an extemporaneously compounded oral liquid. American journal of hospital pharmacy, 51(4), 508–511. --INVALID-LINK--
-
Shaik, J., et al. (2017). Revisiting this compound as a low passive permeability marker. Journal of Pharmaceutical and Biomedical Analysis, 145, 625-631. --INVALID-LINK--
-
Cell Culture Media Impact on Drug Product Solution Stability. (2016). ResearchGate. --INVALID-LINK--
-
Scite.ai. (n.d.). Stability of this compound in an extemporaneously compounded oral liquid. Retrieved from --INVALID-LINK--
-
Nielsen, E. I., & Sand, K. M. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. --INVALID-LINK--
-
Cell Culture Media Impact on Drug Product Solution Stability. (2016). PubMed. --INVALID-LINK--
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). [Source document not fully identifiable].
-
Effect of pH on Dissolution Profile of this compound Sustained Release Matrix Tablets. (2012). Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 99-101. --INVALID-LINK--
-
Garner, S. S., Wiest, D. B., & Reynolds, E. R. (1994). Stability of this compound in an extemporaneously compounded oral liquid. American Journal of Hospital Pharmacy, 51(4), 508-511. --INVALID-LINK--
-
Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino acids, 30(4), 351–367. --INVALID-LINK--
-
Belal, F., Sharaf El-Din, M. K., El-Awady, M. I., & El-Enany, N. (2012). Stability-indicating HPLC method for the determination of this compound in pharmaceutical preparations. Journal of chromatographic science, 50(6), 489–497. --INVALID-LINK--
-
A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). PubMed Central. --INVALID-LINK--
-
Stable dispersion and prolonged dissolution of hydrophilic pharmaceutical achieved by room-temperature atmospheric pressure atomic layer deposition. (2019). The Royal Society of Chemistry. --INVALID-LINK--
-
A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. (2025). PubMed Central. --INVALID-LINK--
-
Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. (2022). National Institutes of Health. --INVALID-LINK--
-
Stability of this compound in an extemporaneously compounded oral liquid. (1994). Semantic Scholar. --INVALID-LINK--
-
Preformulation studies of this compound in oral liquid dosage form. I. Effect of pH and temperature. (1996). Acta pharmaceutica Hungarica, 66(4), 177–180. --INVALID-LINK--
-
Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences. --INVALID-LINK--
-
Stable dispersion and prolonged dissolution of hydrophilic pharmaceutical achieved by room-temperature atmospheric pressure atomic layer deposition. (2019). ResearchGate. --INVALID-LINK--
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2022). PubMed Central. --INVALID-LINK--
-
Monohalogenated acetamide induced cellular stress and genotoxicity is related to electrophilic softness and thiol/thiolate reactivity. (2016). PubMed Central. --INVALID-LINK--
-
3 Key Steps for HPLC Validation in Stability Testing. (2025). Altabrisa Group. --INVALID-LINK--
-
Ionic Liquids in Pharmaceuticals: A Scoping Review of Formulation Strategies. (2026). ACS Omega. --INVALID-LINK--
-
hplc method – Page 3. (n.d.). Pharma Stability. Retrieved from --INVALID-LINK--
-
Stability testing overview for Pharmaceutical products. (n.d.). GMP SOP. Retrieved from --INVALID-LINK--
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020). LCGC International. --INVALID-LINK--
-
BenchChem. (2025). Identifying and minimizing off-target effects of Bevantolol in cell culture. --INVALID-LINK--
-
The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299. (2022). PubMed Central. --INVALID-LINK--
-
Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(5), 249-255. --INVALID-LINK--
-
Beta-blockers disrupt mitochondrial bioenergetics and increase radiotherapy efficacy independently of beta-adrenergic receptors in medulloblastoma. (2025). ResearchGate. --INVALID-LINK--
-
4-Hydroxyphenylacetamide 99 17194-82-0. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
β-blockers augment L-type Ca2+ channel activity by targeting spatially restricted β2AR signaling in neurons. (2017). PubMed Central. --INVALID-LINK--
References
- 1. Preformulation studies of this compound in oral liquid dosage form. I. Effect of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation studies on this compound by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of this compound in an extemporaneously compounded oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phytotechlab.com [phytotechlab.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. benchchem.com [benchchem.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. longdom.org [longdom.org]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. gmpsop.com [gmpsop.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Sonochemical degradation of a pharmaceutical waste, this compound, in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in Atenolol Quantification
Welcome to the technical support center for the bioanalytical quantification of Atenolol. This resource is designed for researchers, scientists, and drug development professionals who are working to develop and validate robust methods for measuring this compound concentrations in complex biological matrices, specifically tissue homogenates. This guide provides in-depth, field-proven insights into diagnosing, troubleshooting, and overcoming the common challenge of matrix effects in LC-MS/MS analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding matrix effects in this compound analysis.
Q1: What exactly is the "matrix effect," and why is it a significant problem for this compound quantification in tissue?
A: The matrix effect is the alteration of analyte ionization efficiency (either suppression or enhancement) by co-eluting, undetected components in the sample matrix.[1] Tissue homogenates are particularly complex, containing high concentrations of proteins, salts, and lipids, especially phospholipids. When these endogenous components enter the mass spectrometer source along with this compound, they can interfere with the desolvation and ionization process, leading to a suppressed or enhanced signal.[2] This interference compromises the accuracy, precision, and sensitivity of the assay, making it unreliable for pharmacokinetic or toxicological studies.[1]
Q2: What are the most common sources of matrix effects in tissue homogenates for this compound analysis?
A: The primary culprits are phospholipids from cell membranes, which are abundant in tissue. These molecules are notorious for causing ion suppression in positive electrospray ionization (+ESI) mode, which is typically used for this compound analysis. Other sources include endogenous salts, residual proteins, and formulation agents if the tissue was dosed. These components can alter the physical properties of the ESI droplets or compete with this compound for ionization, leading to unreliable results.[1]
Q3: How can I quickly assess if my this compound assay is suffering from a matrix effect?
A: The most direct method is the post-extraction addition experiment.[3] In this procedure, you compare the peak response of this compound spiked into a blank, extracted tissue matrix with the response of this compound in a neat (pure) solvent solution at the same concentration. A significant difference in response (typically >15%) indicates the presence of ion suppression or enhancement.[3] According to FDA guidance, the matrix effect should be evaluated using at least six different sources or lots of the biological matrix.[4]
Q4: I've confirmed a matrix effect. What is the best first step to address it?
A: Your first and most critical step is to improve your sample preparation protocol. A more selective sample cleanup procedure can physically remove the interfering components before the sample is injected into the LC-MS/MS system. While simple protein precipitation is fast, it often fails to remove phospholipids effectively. Techniques like Liquid-Liquid Extraction (LLE) or, more definitively, Solid-Phase Extraction (SPE) offer superior cleanup and are excellent starting points for mitigating matrix effects.[5][6]
Part 2: In-Depth Troubleshooting Guide
This guide provides structured solutions to specific problems encountered during method development and validation.
Problem: Significant Ion Suppression or Enhancement is Detected
You've performed the post-extraction addition experiment and found a matrix factor (MF) significantly lower or higher than 100%, indicating a problematic matrix effect.
Underlying Cause: This is almost always due to co-eluting endogenous components from the tissue homogenate, primarily phospholipids, that interfere with the ionization of this compound in the MS source.[2]
Solution 1: Optimize the Sample Preparation Strategy
The goal is to physically remove the interferences. The three primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Technique | Principle | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile) or acid (e.g., TCA).[7][8] | Fast, simple, inexpensive, high recovery of polar analytes like this compound.[9] | Non-selective : Poor removal of phospholipids and other small molecules, leading to significant matrix effects. | Initial screening, but often insufficient for tissue homogenates without further cleanup. |
| Liquid-Liquid Extraction (LLE) | Partitioning of this compound between two immiscible liquid phases based on its solubility and pH.[5][10] | Good removal of salts and some phospholipids. Can be optimized for selectivity. | Can be labor-intensive, requires solvent optimization, may have lower analyte recovery.[11] | Intermediate cleanup when PPT fails. This compound, a basic drug, can be efficiently extracted from an alkalinized aqueous phase into an organic solvent.[5] |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while interferences are washed away.[12] | Highly selective : Excellent removal of proteins, salts, and phospholipids.[6][13] Provides the cleanest extracts. | More complex method development, higher cost per sample. | "Gold standard" for eliminating severe matrix effects in complex matrices like tissue.[6] |
The following diagram illustrates a logical workflow for choosing and refining your sample preparation strategy.
Caption: Decision tree for selecting a sample preparation method.
Solution 2: Use an Appropriate Internal Standard (IS)
An ideal Internal Standard co-elutes with the analyte and experiences the same matrix effects, thereby correcting for signal variability.
-
Structural Analogs (e.g., Metoprolol, Propranolol): These are structurally similar to this compound and can be effective.[10][14] However, they may have different chromatographic retention times or ionization efficiencies, failing to perfectly compensate for matrix effects.
-
Stable Isotope-Labeled (SIL) Internal Standard (e.g., this compound-d7): This is the gold standard .[14] A SIL-IS is chemically identical to this compound but has a different mass due to isotopic substitution (e.g., deuterium for hydrogen). It co-elutes perfectly and experiences virtually identical ionization suppression/enhancement, providing the most accurate correction.[15] The use of a SIL-IS is highly recommended by regulatory bodies for robust bioanalysis.[15]
Solution 3: Optimize Chromatographic Conditions
If matrix effects persist after improving sample preparation, further optimization of the LC method can help separate this compound from the remaining interferences.
-
Increase Chromatographic Resolution: Use a longer column or a column with a smaller particle size to improve separation.
-
Modify the Mobile Phase Gradient: Adjust the gradient elution profile to shift the retention time of this compound away from the "phospholipid elution zone," which typically appears in the middle-to-late part of a reversed-phase gradient.
-
Change Column Chemistry: If using a standard C18 column, consider alternative chemistries. For a basic compound like this compound, a column with embedded polar groups can offer different selectivity and potentially better separation from interfering matrix components.
Part 3: Key Experimental Protocols
Here are step-by-step guides for essential troubleshooting experiments.
Protocol A: Diagnosing Matrix Effects with Post-Extraction Infusion
This experiment helps visualize the specific regions of ion suppression or enhancement across your chromatographic run.
Caption: Workflow for a post-extraction infusion experiment.
Methodology:
-
Prepare Samples: Extract a blank tissue homogenate sample using your current sample preparation method.
-
Set up Infusion: Prepare a solution of this compound in mobile phase (e.g., 100 ng/mL). Infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the LC flow path using a syringe pump connected via a T-union placed between the analytical column and the mass spectrometer.
-
Acquire Data: Start the infusion and allow the MS signal for this compound to stabilize, creating a flat baseline.
-
Inject Blank Extract: Inject the blank extracted tissue sample onto the LC column.
-
Analyze Results: Monitor the this compound MRM transition. Any dip in the stable baseline indicates a region of ion suppression caused by co-eluting matrix components. An increase indicates ion enhancement. This allows you to see exactly where in the chromatogram the matrix effect is occurring.[2]
Protocol B: Solid-Phase Extraction (SPE) for this compound from Tissue Homogenate
This is a general protocol using a mixed-mode (reversed-phase and cation exchange) SPE sorbent, which is highly effective for basic compounds like this compound.
-
Homogenization: Homogenize the tissue sample (e.g., 1 part tissue to 3 parts buffer) using a mechanical homogenizer. Keep samples on ice.[16] Centrifuge to pellet debris.
-
Sample Pre-treatment: Take an aliquot of the supernatant and dilute it 1:1 with 2% phosphoric acid in water. This ensures the this compound is positively charged (protonated) for strong retention on the cation exchange sorbent.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash 1 (Polar Interference Removal): Wash the cartridge with 1 mL of 0.1 M acetate buffer. This removes highly polar, water-soluble interferences.
-
Wash 2 (Non-Polar Interference Removal): Wash the cartridge with 1 mL of methanol. This removes non-polar interferences like lipids and phospholipids that were retained on the reversed-phase portion of the sorbent.
-
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge on the this compound, releasing it from the cation exchange sorbent, while the methanol disrupts its reversed-phase interaction.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
This protocol provides a much cleaner extract compared to protein precipitation, significantly reducing phospholipid-based matrix effects and improving assay performance.[17]
References
- 1. eijppr.com [eijppr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. fda.gov [fda.gov]
- 5. Enantioselective analysis of this compound in biologic fluids: comparison of liquid-liquid and solid-phase extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 8. filtrous.com [filtrous.com]
- 9. A new LC-MS/MS bioanalytical method for this compound in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC method for determination of this compound in human plasma and application to a pharmacokinetic study in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. benchchem.com [benchchem.com]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. Tissue Homogenization and RNA + Protein Extraction using TRIzol reagent | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 17. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Atenolol Concentration for Beta-1 Receptor Saturation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the precise and effective use of Atenolol in your experimental models. Our focus is on achieving optimal and selective beta-1 (β1) adrenergic receptor saturation to generate reproducible and reliable data.
Section 1: Foundational Concepts & FAQs
This section addresses common questions regarding the fundamental principles of using this compound for selective β1-adrenergic receptor antagonism.
Q1: What is this compound and why is its receptor selectivity important?
This compound is a second-generation beta-blocker classified as a selective β1-adrenergic receptor antagonist.[1][2] This means it preferentially binds to and blocks β1 receptors, which are predominantly located in the heart, over β2 receptors found in the lungs and blood vessels.[3][4] This cardioselectivity is crucial for both therapeutic applications and research, as it minimizes off-target effects related to β2 blockade, such as bronchoconstriction.[4][5][6] However, it's critical to understand that this selectivity is dose-dependent and can be lost at higher concentrations.[1][5][7][8]
Q2: What does "optimal receptor saturation" mean in the context of an antagonist like this compound?
Optimal receptor saturation refers to the concentration range at which this compound occupies a sufficient number of β1 receptors to effectively block the response to an agonist (like isoproterenol or norepinephrine) without causing significant off-target effects from binding to other receptors (e.g., β2). This is not about 100% physical occupancy, but rather achieving a functional saturation where a maximal specific biological effect (inhibition) is observed. The goal is to operate within the "sweet spot" of the dose-response curve that ensures target engagement and selectivity.
Q3: What are the key binding and potency parameters I should know for this compound?
-
Ki (Inhibition Constant): Represents the affinity of an antagonist for a receptor, determined in competitive binding assays. A lower Ki value indicates a higher binding affinity.
-
Kd (Equilibrium Dissociation Constant): Measures the affinity of a radioligand for a receptor. It's the concentration of ligand at which 50% of the receptors are occupied at equilibrium.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an antagonist that inhibits a specific biological response (e.g., agonist-induced cAMP production) by 50%. This is a measure of functional potency and is dependent on experimental conditions, including the agonist concentration used.
Q4: How does this compound block the β1-adrenergic signaling pathway?
β1-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist (e.g., norepinephrine), couple to a stimulatory G-protein (Gαs). This activates adenylyl cyclase, which converts ATP into the second messenger cyclic AMP (cAMP).[9] cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to increased heart rate and contractility.[9][10] this compound, as a competitive antagonist, binds to the β1 receptor but does not activate it, thereby preventing the agonist from binding and initiating this signaling cascade.[1][4]
Section 2: Experimental Design & Protocols
This section provides validated, step-by-step protocols for determining the optimal concentration of this compound in your specific experimental system.
Workflow for Determining Optimal this compound Concentration
The following diagram outlines the logical flow for establishing the ideal this compound concentration for your experiments, moving from initial binding characterization to functional validation.
Caption: Experimental workflow for optimizing this compound concentration.
Protocol 2.1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors to quantify its selectivity.
Principle: This assay measures the ability of unlabeled this compound to compete with a fixed concentration of a radiolabeled ligand for binding to receptors in a cell membrane preparation.[11]
Materials:
-
Cell membranes from cells expressing human β1 or β2 adrenergic receptors.
-
Radioligand: e.g., [125I]-Iodocyanopindolol (a non-selective β-antagonist).[12]
-
Non-specific binding control: 10 µM Propranolol (a non-selective β-blocker).[11][13]
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[12]
-
96-well plates and a cell harvester with glass fiber filters.
Procedure:
-
Membrane Preparation: Prepare cell membranes by homogenization and differential centrifugation to isolate the membrane fraction containing the receptors.[11][12][14] Determine protein concentration using a BCA or Bradford assay.[12][15]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-Specific Binding (NSB): Membranes + Radioligand + 10 µM Propranolol.
-
Competition: Membranes + Radioligand + varying concentrations of this compound (e.g., 10-10 M to 10-4 M).
-
-
Reaction: Add a consistent amount of membrane protein (e.g., 20-50 µg) and a fixed concentration of radioligand (at or below its Kd) to each well.[11]
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[12]
-
Termination: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, separating bound from free radioligand.[11][15]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioactivity.[11]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation or gamma counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Use non-linear regression (one-site fit) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2.2: Functional cAMP Inhibition Assay
Objective: To determine the functional potency (IC50) of this compound by measuring its ability to inhibit agonist-stimulated cAMP production.
Principle: This assay quantifies the intracellular cAMP levels in whole cells. Cells are pre-treated with this compound and then stimulated with a β-agonist (like Isoproterenol) to induce cAMP production. The inhibitory effect of this compound is then measured.[16]
Materials:
-
Whole cells expressing the β1-adrenergic receptor (e.g., HEK293 or CHO cells).
-
β-agonist: Isoproterenol.
-
This compound stock solution.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[17]
-
cAMP detection kit (e.g., HTRF, GloSensor™, or AlphaScreen).[18][19][20]
-
White, opaque 96- or 384-well plates.
Procedure:
-
Cell Plating: Seed cells into the assay plate at a predetermined optimal density and incubate overnight.
-
Pre-incubation with Antagonist: Remove culture medium and add varying concentrations of this compound. Incubate for a sufficient time (e.g., 15-30 minutes) to allow receptor binding.
-
Agonist Stimulation: Add the β-agonist Isoproterenol at a concentration that produces 80% of its maximal effect (EC80).[21] This ensures a robust signal window for measuring inhibition.
-
Incubation: Incubate for a predetermined time (e.g., 15-30 minutes) to allow for cAMP production.
-
Cell Lysis & Detection: Lyse the cells and measure cAMP levels according to the specific protocol of your chosen detection kit.[20]
-
Data Analysis:
-
Normalize the data, setting the signal from cells treated with agonist alone as 0% inhibition and the signal from unstimulated cells as 100% inhibition.
-
Plot the percent inhibition against the log concentration of this compound.
-
Use non-linear regression (four-parameter logistic equation) to determine the IC50 value.
-
Section 3: Data Interpretation & Visualization
This compound Binding Affinity and Selectivity
Proper interpretation of binding data is essential for selecting a working concentration. The table below summarizes typical affinity values. A higher β2/β1 Ki ratio indicates greater β1 selectivity.
| Receptor Subtype | Ligand | Ki (nM) | Selectivity Ratio (β2 Ki / β1 Ki) |
| Human β1 | This compound | ~1500 | \multirow{2}{*}{~35} |
| Human β2 | This compound | ~52000 |
Note: These values are approximate and can vary based on experimental conditions and tissue source. It is crucial to determine these values in your own system.[22]
β1-Adrenergic Receptor Signaling and Inhibition by this compound
The following diagram illustrates the molecular cascade initiated by an agonist and the point of inhibition by this compound.
Caption: this compound competitively blocks agonist binding to the β1-receptor.
Section 4: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q: My IC50 value from the functional assay is significantly higher than the Ki from my binding assay. Why?
A: This is a common and expected observation. The IC50 is highly dependent on the concentration of the agonist used in the functional assay. A higher agonist concentration requires a higher concentration of the competitive antagonist (this compound) to achieve 50% inhibition. The Ki, in contrast, is a thermodynamic constant that is independent of the assay conditions. Always report the agonist and its concentration when reporting an IC50 value.
Q: I'm observing unexpected effects at higher concentrations of this compound. How can I confirm if this is due to β2 receptor blockade?
A: To confirm off-target β2 activity, you can perform a counter-screen. Use a cell line that predominantly expresses β2 receptors and run the same functional cAMP assay. If this compound inhibits the agonist response in this β2-expressing cell line, it confirms off-target activity. The concentration at which this occurs should be significantly higher than the IC50 observed in your β1-expressing cells, consistent with this compound's β1-selectivity.
Q: My results are not reproducible between experiments. What are the common sources of variability?
A: Variability can stem from several sources.[14]
-
Cell Health and Passage Number: Ensure cells are healthy and use them within a consistent, low passage number range.
-
Reagent Preparation: Prepare fresh reagents, especially agonists and GTP analogs, as they can degrade over time.[14]
-
Assay Conditions: Strictly control incubation times and temperatures.[14]
-
Pipetting Errors: Use calibrated pipettes and proper technique, especially when preparing serial dilutions.
-
Inconsistent Cell Density: Ensure even cell seeding in plates, as this affects receptor number per well.
Q: How do I translate my optimal in vitro concentration to an in vivo model?
A: Direct translation is complex due to pharmacokinetic and pharmacodynamic factors (absorption, distribution, metabolism, excretion).[1][7] The in vitro data provides a starting point. A dose-response study in vivo is essential.[23][24] Start with a dose calculated to achieve a plasma concentration near the in vitro Ki or IC50 and escalate from there. Monitor a specific β1-mediated physiological endpoint, such as heart rate reduction, to determine efficacy in the whole animal.[23]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. EM:RAP | CorePendium [emrap.org]
- 3. This compound Mechanism of Action: How Does this compound Work? - GoodRx [goodrx.com]
- 4. What is the mechanism of Atendol? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. researchgate.net [researchgate.net]
- 19. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
Preventing Atenolol degradation in acidic or alkaline solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Atenolol stability. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions for preventing the degradation of this compound in acidic and alkaline solutions during your research and development workflows. This resource is structured as a series of common questions and troubleshooting scenarios, grounded in scientific principles and supported by peer-reviewed literature.
Understanding this compound's Instability: A Quick Overview
This compound, a widely used beta-blocker, is susceptible to degradation in aqueous solutions, primarily through hydrolysis of its amide group. This degradation is significantly influenced by pH, temperature, and light, leading to the formation of impurities that can compromise the accuracy of your experimental results and the quality of your formulations. This guide will walk you through the mechanisms of degradation and provide actionable strategies to maintain the integrity of your this compound solutions.
Frequently Asked Questions & Troubleshooting Guides
Section 1: pH-Related Degradation and Prevention
Question 1: My this compound solution is showing signs of degradation. What is the optimal pH for maximum stability?
Answer: Based on preformulation studies, this compound exhibits maximum stability in an acidic environment, specifically at pH 4 .[1][2][3] As the pH deviates from this optimum, particularly into alkaline conditions, the rate of hydrolytic degradation increases. One study demonstrated that at 90°C, the degradation of this compound followed first-order kinetics with a rate constant (k) of 1.1 x 10⁻³ hour⁻¹ at pH 4, indicating its relative stability at this pH.[1][2]
Question 2: How do I prepare a stable, buffered this compound solution at pH 4?
Answer: To maintain a stable pH 4 environment, the use of a suitable buffer system is crucial. Citrate and acetate buffers are commonly used and have been shown to be compatible with this compound formulations.
-
Citrate Buffer: A study on pediatric oral formulations of this compound identified citric acid as a suitable buffer to maintain the desired pH.[3] You can prepare a citrate buffer by mixing solutions of citric acid and sodium citrate to achieve a pH of 4.
-
Acetate Buffer: Acetate buffers are also effective in the pH range of 3.6 to 5.6. An acetate buffer at pH 4.6 has been used as a dissolution medium for this compound tablets, indicating its compatibility.[4][5]
Troubleshooting Tip: Always verify the final pH of your this compound solution after adding the drug substance to the buffer, as the drug itself can slightly alter the pH. Adjust as necessary with dilute acid or base (e.g., hydrochloric acid or sodium hydroxide).
Question 3: I am observing significant degradation in my alkaline this compound solution. What is happening and can I prevent it?
Answer: this compound is known to be labile in alkaline conditions.[6] The primary degradation pathway in an alkaline medium is the base-catalyzed hydrolysis of the terminal amide group to form this compound acid. This reaction is accelerated at higher pH values and temperatures.
To prevent alkaline degradation:
-
Avoid high pH: If your experimental conditions permit, avoid pH values significantly above 7.
-
Work at low temperatures: If you must work in an alkaline solution, performing your experiments at reduced temperatures (e.g., 2-8°C) can significantly slow down the degradation rate.
-
Limit exposure time: Prepare your alkaline this compound solutions fresh and use them as quickly as possible to minimize the time for degradation to occur.
Section 2: Oxidative and Photodegradation
Question 4: My this compound solution is degrading even at a stable pH and temperature. Could it be oxidation?
Answer: Yes, oxidative degradation is another potential pathway for this compound.[7][8] This can be initiated by exposure to atmospheric oxygen, trace metal ions, or oxidizing agents. The degradation can occur at various sensitive sites on the molecule, including the isopropyl group, the aromatic benzene ring, and the terminal acetamide site.[8]
Question 5: How can I prevent oxidative degradation of my this compound solution?
Answer: The use of antioxidants is a common strategy to mitigate oxidative degradation. However, it's crucial to select a compatible antioxidant.
Important Note on Ascorbic Acid (Vitamin C): Studies have shown that this compound is incompatible with ascorbic acid.[8] The presence of ascorbic acid can actually promote the degradation of this compound. Therefore, do not use ascorbic acid as an antioxidant for this compound solutions.
Recommended Antioxidant:
-
Sodium Metabisulfite: This is a commonly used antioxidant in pharmaceutical formulations and can be effective in protecting oxygen-sensitive compounds. It is generally used in concentrations ranging from 0.01% to 1.0% w/v. It is advisable to start with a low concentration (e.g., 0.1%) and evaluate its effectiveness and compatibility with your specific formulation.
Question 6: I've noticed my this compound solution degrades when exposed to light. What is the mechanism and how can I protect it?
Answer: this compound is known to be photosensitive and can undergo photodegradation upon exposure to light, particularly UV radiation.[8] The rate of photodegradation can also be influenced by pH.
Prevention of Photodegradation:
-
Use Amber Vials: Always prepare and store your this compound solutions in amber-colored or light-protecting containers to shield them from light.
-
Work in a Hood with UV light off: When handling the solution, minimize exposure to direct sunlight and artificial light. If possible, work in a fume hood with the UV light turned off.
-
Wrap containers in foil: For added protection, you can wrap your containers with aluminum foil.
Experimental Protocols and Methodologies
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a systematic approach to intentionally degrade an this compound sample under various stress conditions. This is a critical step in developing and validating a stability-indicating analytical method.
Objective: To generate the likely degradation products of this compound and to assess the specificity of the analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol or other suitable solvent
-
Volumetric flasks and pipettes
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 1N HCl.
-
Heat the solution at 80°C for 2 hours in a water bath.
-
Cool the solution to room temperature and neutralize with 1N NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase of your analytical method.
-
-
Alkaline Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 1N NaOH.
-
Keep the solution at room temperature for 30 minutes.
-
Neutralize the solution with 1N HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 1 hour.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 105°C for 24 hours.
-
Dissolve the heat-treated sample in the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (approximately 100 µg/mL) to UV light (254 nm) in a photostability chamber for 24 hours.
-
-
Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).
-
The chromatograms should show resolution between the parent this compound peak and any degradation product peaks.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a validated isocratic HPLC method for the quantification of this compound in the presence of its degradation products.[6][9][10]
Chromatographic Conditions:
| Parameter | Specification |
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Methanol : 0.02 M Phosphate Buffer pH 5.0 (20:20:60, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 226 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25°C) |
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 0.02 M phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in water and adjusting the pH to 5.0 with phosphoric acid or sodium hydroxide.
-
Mix the acetonitrile, methanol, and phosphate buffer in the specified ratio.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
-
-
Sample Preparation:
-
Dilute your experimental samples with the mobile phase to a concentration that falls within the linear range of the standard curve.
-
-
System Suitability:
-
Before running your samples, perform a system suitability test by injecting a standard solution multiple times.
-
Check for parameters like theoretical plates, tailing factor, and reproducibility of peak area and retention time to ensure the system is performing correctly.
-
-
Analysis:
-
Inject your standard and sample solutions into the HPLC system.
-
Quantify the amount of this compound in your samples by comparing the peak areas to the standard curve.
-
Data Summary and Visualization
Table 1: pH-Dependent Degradation Kinetics of this compound
| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Reference |
| 4 | 90 | 1.1 x 10⁻³ hr⁻¹ | ~630 hours | [1][2] |
| 7 | Ambient | - | 56.3 days | [11] |
| 11 | Ambient | - | - | [1] |
Note: This table summarizes available data. Degradation rates are highly dependent on specific experimental conditions.
Diagrams
Caption: Experimental workflow for this compound degradation studies.
Caption: Major degradation pathways of this compound.
References
- 1. Photocatalytic Degradation of this compound by TiO2 Irradiated with an Ultraviolet Light Emitting Diode: Performance, Kinetics, and Mechanism Insights | MDPI [mdpi.com]
- 2. Preformulation studies of this compound in oral liquid dosage form. I. Effect of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of this compound by UV/peroxymonosulfate: kinetics, effect of operational parameters and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. staff.najah.edu [staff.najah.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. longdom.org [longdom.org]
- 7. Oxidative degradation of this compound by heat-activated persulfate: Kinetics, degradation pathways and distribution of transformation intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rjpdft.com [rjpdft.com]
- 10. researchgate.net [researchgate.net]
- 11. The degradation and persistence of five pharmaceuticals in an artificial climate incubator during a one year period - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28351A [pubs.rsc.org]
Navigating Preclinical Crossroads: A Technical Guide to Atenolol Administration
Welcome to the technical support center for the preclinical application of atenolol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this compound administration in experimental models. Here, we move beyond simple procedural lists to provide a deeper understanding of the causality behind experimental choices, ensuring your studies are built on a foundation of scientific integrity and reproducibility.
Introduction: The Importance of Route Selection in Preclinical Studies
This compound, a selective β1-adrenoceptor antagonist, is a cornerstone in cardiovascular research.[1][2] Its efficacy in preclinical models is critically dependent on the chosen route of administration, which profoundly influences its pharmacokinetic (PK) and pharmacodynamic (PD) profile.[3][4] Selecting the appropriate route is not merely a matter of convenience; it is a pivotal decision that impacts data validity, animal welfare, and the translational relevance of your findings.[3][5][6] This guide provides a comprehensive overview of the most common administration routes for this compound in preclinical research, complete with troubleshooting guides, FAQs, and detailed protocols to empower you to make informed decisions and execute your experiments with precision.
Section 1: Comparative Pharmacokinetics of this compound
The choice of administration route directly impacts key pharmacokinetic parameters such as bioavailability, time to maximum concentration (Tmax), and peak plasma concentration (Cmax). Understanding these differences is fundamental to designing experiments that achieve the desired therapeutic exposure.
| Parameter | Oral (PO) | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) | Species | Reference(s) |
| Bioavailability (%) | ~50-60% | 100% | Variable, generally high but subject to first-pass metabolism | High, slower absorption than IP | Human/Rat | [7][8][9] |
| Tmax (hours) | 2-4 | <0.1 (peak reached within 5 mins) | ~0.5-1 | ~0.5-1.5 | Human/Rat | [10][11] |
| Cmax | Dose-dependent | Highest, immediate peak | Lower than IV, higher than PO/SC | Lower than IP, sustained peak | Human/Rat | [8][10][11] |
| Elimination Half-life (hours) | 6-9 | 6-7 | Similar to IV/PO | Similar to IV/PO | Human/Rat | [7][9] |
Table 1: Comparative Pharmacokinetic Parameters of this compound Across Different Administration Routes.
Section 2: Detailed Administration Protocols and Troubleshooting
This section provides step-by-step protocols for the most common routes of this compound administration in rodents (mice and rats), which are frequently used preclinical models. Each protocol is followed by a dedicated troubleshooting guide.
Oral Administration (Gavage)
Oral gavage is a common method for precise oral dosing.[12] However, it can be stressful for the animals and requires significant technical skill to avoid complications.[12][13]
Experimental Protocol: Oral Gavage in Mice/Rats
-
Preparation of this compound Solution:
-
This compound can be dissolved in sterile water or 0.9% saline. For compounds with poor solubility, a vehicle such as 0.5% carboxymethylcellulose (CMC) in water can be used.[14]
-
Ensure the solution is warmed to room temperature before administration.
-
-
Animal Restraint:
-
Gavage Needle Insertion:
-
Use a flexible plastic or ball-tipped stainless steel gavage needle of the appropriate size for the animal.[12]
-
Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.[16]
-
Gently insert the needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it advances.[15][16]
-
Crucially, do not force the needle. If resistance is met, withdraw and re-attempt.[15][16]
-
-
Substance Administration:
-
Post-Administration Monitoring:
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for at least 15-30 minutes for any signs of distress, such as labored breathing, coughing, or regurgitation.[15]
-
Troubleshooting and FAQs for Oral Gavage
| Issue | Potential Cause | Solution & Rationale |
| Animal struggles excessively during restraint. | Stress and lack of habituation. | Handle the animals prior to the experiment to acclimate them to the procedure. A calm animal is less likely to be injured.[12] |
| Fluid is observed coming from the nose or mouth after administration. | Accidental administration into the trachea or regurgitation. | This is a critical adverse event. Immediately stop the procedure. Monitor the animal closely for respiratory distress. Refine your technique to ensure proper placement in the esophagus. Using flexible gavage needles can reduce the risk of tracheal insertion.[12] |
| Resistance is felt during needle insertion. | Incorrect placement (e.g., against the trachea or esophageal wall). | Do not force the needle. Withdraw, reposition the animal to ensure a straight line from the head to the stomach, and re-insert gently.[16] Forcing the needle can cause perforation of the esophagus or pharynx. |
| How can I validate a successful oral gavage? | N/A | A successful gavage is primarily indicated by the absence of adverse signs (e.g., respiratory distress, regurgitation).[15] The animal should return to normal behavior shortly after the procedure. For certain studies, co-administration of a non-absorbable colored dye can be used during protocol validation to confirm delivery to the stomach upon necropsy. |
Refinement of Oral Dosing:
To reduce the stress associated with oral gavage, consider voluntary oral administration. This compound can be mixed with a palatable vehicle like sweetened condensed milk or flavored jelly.[5][18][19][20] This method is less stressful and can improve animal welfare, especially in chronic dosing studies.[5][21]
Intraperitoneal (IP) Injection
IP injection is a common parenteral route that allows for rapid absorption of substances.[22] However, it is an inherently unreliable technique with a risk of misinjection into the gut, abdominal fat, or subcutaneous tissue.[22][23]
Experimental Protocol: Intraperitoneal Injection in Mice/Rats
-
Preparation of this compound Solution:
-
Animal Restraint and Positioning:
-
Injection Procedure:
-
Use an appropriate needle size (e.g., 25-27G for mice, 23-25G for rats).[18][25]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[25][26]
-
Insert the needle at a 30-45° angle with the bevel facing up.[25][26]
-
Aspirate before injecting. Pull back slightly on the plunger. If you see yellow fluid (urine), greenish-brown fluid (intestinal contents), or blood, withdraw the needle and reinject at a different site with a fresh needle and syringe.[8][25][26]
-
-
Substance Administration:
-
Post-Administration Monitoring:
-
Withdraw the needle and return the animal to its cage.
-
Monitor for signs of pain (e.g., writhing, stretching), bleeding at the injection site, or changes in behavior.[18]
-
Troubleshooting and FAQs for IP Injections
| Issue | Potential Cause | Solution & Rationale |
| Animal shows signs of pain (writhing, stretching) after injection. | The solution may be too cold, hypertonic, or have a non-physiological pH. The substance itself may be an irritant. | Ensure the solution is warmed to at least room temperature and is sterile and isotonic.[18][23][25] If the substance is a known irritant, consider a different administration route or the use of analgesics if appropriate for the study design. |
| Aspirated fluid is colored (yellow, green, or red). | Puncture of the bladder, gastrointestinal tract, or a blood vessel. | Immediately withdraw the needle. Discard the syringe and needle. Prepare a fresh dose and inject at a different site.[25] Note the event in your records as it may impact the experimental outcome. |
| How can I increase the reliability of IP injections? | N/A | Proper training and consistent technique are key. Always inject in the lower right quadrant and aspirate before injecting.[25][26] However, be aware that misinjection can still occur even with experienced technicians.[22] For critical studies, consider alternative routes with more reliable absorption profiles. |
Intravenous (IV) Injection
IV injection, typically via the lateral tail vein in rodents, provides 100% bioavailability and immediate systemic distribution.[9] It is technically challenging and requires practice.
Experimental Protocol: Intravenous Tail Vein Injection in Mice/Rats
-
Preparation of this compound Solution:
-
Animal Preparation:
-
Injection Procedure:
-
Validation and Administration:
-
A successful insertion may be indicated by a "flash" of blood in the hub of the needle.[24]
-
Inject a small volume of the solution. If the injection is successful, you will see the vein blanch (turn pale) and feel no resistance.[15][30]
-
If a blister forms or you feel resistance, the injection is likely subcutaneous. Withdraw the needle, apply gentle pressure, and attempt the injection more proximally in the same or opposite vein.[30]
-
The maximum bolus injection volume is typically 5 ml/kg.[31]
-
-
Post-Administration:
-
After injecting, remove the needle and apply gentle pressure to the site with gauze to prevent bleeding.[22]
-
Return the animal to its cage and monitor for any adverse reactions.
-
Troubleshooting and FAQs for IV Injections
| Issue | Potential Cause | Solution & Rationale |
| Difficulty visualizing the tail veins. | Insufficient vasodilation. | Ensure the tail is adequately warmed.[27] Proper warming is crucial for successful tail vein injections. |
| A blister or "bleb" forms at the injection site. | Subcutaneous or perivascular injection. | This indicates a failed IV injection. Stop immediately, withdraw the needle, and apply gentle pressure. You can re-attempt the injection at a site more proximal (closer to the body) to the initial attempt.[30] |
| How can I definitively validate a successful IV injection? | N/A | Visual confirmation of vein blanching and lack of resistance are the primary indicators.[15][30] For advanced validation, a small amount of a fluorescent dye can be co-injected and visualized with an appropriate imaging system to confirm systemic circulation.[22][25] |
Subcutaneous (SC) Injection
SC injection is a relatively simple and less stressful parenteral route that provides slower, more sustained absorption compared to IV or IP routes.
Experimental Protocol: Subcutaneous Injection in Mice/Rats
-
Preparation of this compound Solution:
-
Prepare a sterile, isotonic solution. The volume should be kept as low as possible, typically up to 5-10 mL/kg per site.[6]
-
-
Injection Procedure:
-
Restrain the animal and lift the loose skin over the back of the neck or flank to form a "tent."[16]
-
Insert a 25-27G needle into the base of the skin tent, parallel to the body.[6]
-
Aspirate to ensure a blood vessel has not been entered.[6][14]
-
Inject the solution slowly. You will feel a small pocket of fluid form under the skin.
-
-
Post-Administration:
-
Withdraw the needle and gently massage the area to aid dispersal of the fluid.
-
Return the animal to its cage and monitor for any signs of leakage, skin irritation, or discomfort.
-
Troubleshooting and FAQs for SC Injections
| Issue | Potential Cause | Solution & Rationale |
| Leakage of the solution from the injection site. | Needle puncture is too large, or the volume is too high for the site. | Use a smaller gauge needle. After injection, gently pinch the injection site for a few seconds to help seal the puncture.[32] Ensure the injection volume is within the recommended limits.[16] |
| A lump remains at the injection site for an extended period. | The substance may be irritating, or the volume may have been too large, causing slow absorption. | Monitor the site for signs of inflammation or necrosis. If the substance is known to be an irritant, consider diluting it further (if possible) or using multiple injection sites for larger volumes. |
| How do I avoid injecting into the muscle or intraperitoneally by mistake? | Incorrect needle placement. | By creating a distinct "tent" of skin and inserting the needle at the base, parallel to the body, you ensure the injection remains in the subcutaneous space.[32] |
Section 3: Visualization of this compound's Mechanism of Action and Experimental Workflow
To provide a clearer understanding of this compound's function and the decision-making process for administration, the following diagrams are provided.
Caption: this compound's mechanism of action at the β1-adrenergic receptor.
References
- 1. downstate.edu [downstate.edu]
- 2. View of IN VITRO-IN VIVO BIO-EQUIVALENCE CORRELATION STUDY OF this compound, AND ITS BRANDS OF IMMEDIATE RELEASE TABLET UNDER BIO-WAIVER CONDITIONS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jordbruksverket.se [jordbruksverket.se]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. pjps.pk [pjps.pk]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. lawdata.com.tw [lawdata.com.tw]
- 11. Dose response for blood pressure and degree of cardiac beta-blockade with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. research.vt.edu [research.vt.edu]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Gavage-Needle Voluntary Consumption Administration of a Dose-Specific Measure to Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN104434788A - Preparation method of this compound injection - Google Patents [patents.google.com]
- 20. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A New Best Practice for Validating Tail Vein Injections in Rat with Near-infrared-Labeled Agents [jove.com]
- 23. A dose-response study of this compound in mild to moderate hypertension in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. research.vt.edu [research.vt.edu]
- 25. researchgate.net [researchgate.net]
- 26. Population dose versus response of betaxolol and this compound: a comparison of potency and variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. my.clevelandclinic.org [my.clevelandclinic.org]
- 28. This compound Injection [doi.usp.org]
- 29. researchanimaltraining.com [researchanimaltraining.com]
- 30. research-support.uq.edu.au [research-support.uq.edu.au]
- 31. Formulation and evaluation of this compound floating bioadhesive system using optimized polymer blends - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
Mitigating off-target effects of Atenolol in cellular models
Technical Support Center: Atenolol & Cellular Models
A Guide to Differentiating On-Target vs. Off-Target Effects
As a Senior Application Scientist, this guide is designed to provide you with the foundational knowledge, experimental strategies, and troubleshooting insights necessary to confidently dissect the cellular effects of this compound. Unintended or "off-target" effects can confound experimental data, leading to misinterpretation of a compound's true mechanism of action. This resource provides a logical framework to identify, validate, and mitigate these effects in your cellular models.
Section 1: Understanding this compound's Primary Mechanism of Action
Before investigating off-target phenomena, a clear understanding of the intended on-target activity is critical.
Q1: What is the primary, on-target mechanism of action for this compound?
This compound is a second-generation β-1–selective adrenergic antagonist.[1] Its primary mechanism is to competitively block the β-1 adrenergic receptor (ADRB1), which is predominantly found in the heart, kidneys, and fat cells.[1][2]
In a cellular context, this action specifically inhibits the signaling cascade initiated by endogenous catecholamines like norepinephrine and epinephrine.[1][3] The canonical pathway proceeds as follows:
-
Receptor Activation: Under normal conditions, catecholamines bind to the ADRB1, a G-protein-coupled receptor (GPCR).
-
G-Protein Coupling: This binding activates the associated stimulatory G-protein (Gs).[2][4]
-
Adenylyl Cyclase Activation: The Gs alpha subunit stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[2][4]
-
PKA Activation: The rise in intracellular cAMP activates Protein Kinase A (PKA).[2][5][6]
-
Downstream Phosphorylation: PKA then phosphorylates various downstream targets, including L-type calcium channels, leading to increased intracellular calcium and subsequent cellular responses (e.g., increased contractility in cardiomyocytes).[2][5][6]
This compound blocks step 1, thereby preventing the entire downstream cascade.
Section 2: Troubleshooting Unexpected Phenotypes
This section addresses the core challenge: determining if an observed cellular response is a true on-target effect or an unintended off-target artifact.
Q2: We observe significant cytotoxicity at high concentrations of this compound, which seems unrelated to ADRB1 signaling. How do we begin to investigate this?
This is a classic scenario that warrants a systematic investigation to rule out off-target toxicity.[7] An on-target effect should correlate with the expression and function of ADRB1, while an off-target effect may not.
Your first and most critical experiment is a well-designed dose-response curve.
-
Rationale: On-target effects should occur within a specific potency range (IC50 or EC50). Effects that only appear at significantly higher concentrations (often orders of magnitude greater) are frequently caused by interactions with unrelated targets.[7]
-
Experimental Design:
-
Concentration Range: Use a wide range of concentrations, typically spanning at least 4-5 logs (e.g., 1 nM to 100 µM). A 10-point serial dilution is standard.[8][9]
-
Assays: Measure at least two different outcomes simultaneously:
-
Target Engagement/Phenotype: An assay that measures the expected on-target effect (e.g., inhibition of isoproterenol-induced cAMP production).
-
General Cytotoxicity: An assay that measures cell health (e.g., CellTiter-Glo®, MTT, or RealTime-Glo™).
-
-
Controls: Include a vehicle-only control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).[10]
-
Data Interpretation:
Plot both dose-response curves on the same graph. A significant separation between the potency for the on-target effect and the onset of cytotoxicity strongly suggests the cytotoxicity is an off-target effect.
| Parameter | On-Target Effect (cAMP Inhibition) | Off-Target Effect (Cytotoxicity) | Interpretation |
| EC50 / IC50 | 50 nM | 25 µM (500-fold higher) | The wide window between the desired pharmacological effect and cell death indicates that cytotoxicity is likely an off-target phenomenon. |
| Curve Shape | Sigmoidal | May be sigmoidal or a sharp drop-off | A steep, non-sigmoidal drop-off can indicate acute toxicity or compound precipitation. |
Q3: What are some known or investigated off-target effects of this compound in cellular models?
While this compound is highly selective for the β-1 receptor over the β-2 receptor, research has pointed to other potential cellular interactions, particularly at higher concentrations or with chronic exposure.
-
Aneugenic Potential: In-vitro studies on human lymphocytes have suggested that long-term exposure to this compound may induce an increase in micronuclei, which is indicative of chromosome loss.[11][12][13] This suggests a potential for aneugenicity (the induction of aneuploidy) rather than direct DNA breakage (clastogenicity).[11][12]
-
Transporter Inhibition: this compound has been shown to be a substrate and inhibitor of several renal organic cation transporters, including hOCT1, hOCT2, hMATE1, and hMATE2-K.[14] If your cellular model expresses these transporters, this compound could interfere with the transport of other essential molecules, leading to unexpected phenotypes.[14]
It is crucial to consider these possibilities if your experimental observations are inconsistent with canonical ADRB1 signaling.
Section 3: The Target Validation Workflow
When dose-response data suggests an off-target effect, the next step is to definitively prove (or disprove) the involvement of the intended target, ADRB1. This is achieved through genetic and pharmacological validation.
Q4: How do I use siRNA to validate that my observed effect is mediated by the β-1 adrenergic receptor?
Rationale: Small interfering RNA (siRNA) can be used to transiently degrade the mRNA of a specific gene, thereby "knocking down" the expression of the target protein.[15] If the phenotype caused by this compound is truly mediated by ADRB1, then reducing the levels of the ADRB1 protein should abolish or significantly reduce the phenotype.[15]
Protocol: siRNA Knockdown of ADRB1 for Target Validation
This protocol is a general template and should be optimized for your specific cell line.
Materials:
-
siRNA targeting ADRB1 (at least 2 independent sequences are recommended)
-
Non-targeting (scrambled) siRNA control
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
Your cell line of interest
-
Reagents for validation (qPCR primers for ADRB1, anti-ADRB1 antibody for Western blot)
Methodology:
-
Day 1: Cell Seeding
-
Seed your cells in 6-well plates at a density that will result in 50-70% confluency on the day of transfection.
-
-
Day 2: Transfection
-
For each well to be transfected, prepare two tubes:
-
Tube A: Dilute 30 pmol of siRNA (either ADRB1-targeting or scrambled control) in 100 µL of Opti-MEM™.
-
Tube B: Dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™.
-
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 15 minutes at room temperature to allow complexes to form.
-
Add the 200 µL siRNA-lipid complex dropwise to the appropriate wells.
-
Incubate cells for 48-72 hours.
-
-
Day 4: Validation and Experiment
-
Harvest Control Wells for Validation: From parallel wells, harvest cells to validate knockdown efficiency.
-
qPCR (Recommended): Extract RNA, perform reverse transcription, and use qPCR to measure ADRB1 mRNA levels relative to a housekeeping gene (e.g., GAPDH). Compare levels in ADRB1-siRNA wells to scrambled-siRNA wells. Aim for >70% knockdown.
-
Western Blot: Lyse cells and perform a Western blot using an anti-ADRB1 antibody to confirm protein level reduction.[16]
-
-
Perform this compound Treatment: Treat the remaining transfected wells (scrambled control and ADRB1 knockdown) with this compound at the concentration that produces your phenotype of interest.
-
Assay Phenotype: After the appropriate incubation time, measure the cellular phenotype.
-
Interpreting the Results:
-
On-Target Effect: The phenotype is observed in cells treated with scrambled siRNA + this compound, but is significantly reduced or absent in cells treated with ADRB1 siRNA + this compound.
-
Off-Target Effect: The phenotype is observed equally in both scrambled siRNA and ADRB1 siRNA-treated cells in the presence of this compound. This indicates the effect is independent of the ADRB1 receptor.
Q5: What pharmacological controls can I use to confirm an on-target effect?
Rationale: Using a structurally dissimilar compound that modulates the same target is a powerful validation strategy.[17] If the phenotype is truly on-target, it should be reproducible with another selective β-1 blocker that does not share the same chemical scaffold as this compound. This reduces the likelihood that the effect is due to a shared, unknown off-target of a particular chemical class.[17]
Experimental Approach:
-
Select an Alternative Blocker: Choose a selective β-1 antagonist from a different chemical class. Good examples include Bisoprolol or Metoprolol .
-
Determine Potency: Perform a dose-response curve with the new compound to determine its EC50 for the on-target effect (e.g., cAMP inhibition) in your cell line.
-
Test for Phenotype: Treat your cells with the new blocker at a concentration equivalent to its on-target EC50 (or a multiple of it, e.g., 10x EC50).
-
Compare Results: If the alternative β-1 blocker reproduces the same phenotype as this compound, it provides strong evidence for an on-target mechanism. If it does not, the effect is likely an off-target artifact specific to the this compound chemical structure.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Atendol? [synapse.patsnap.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. benchchem.com [benchchem.com]
- 11. In vitro and in vivo evaluation of the antihypertensive drug this compound in cultured human lymphocytes: effects of long-term therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound Renal Secretion Is Mediated by Human Organic Cation Transporter 2 and Multidrug and Toxin Extrusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]
- 17. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Atenolol versus Metoprolol in a Cardiac Hypertrophy Model
For researchers in cardiology and drug development, selecting the appropriate beta-blocker in pre-clinical models of cardiac hypertrophy is a critical decision that can significantly influence experimental outcomes. This guide provides an in-depth, objective comparison of two widely used beta-1 selective antagonists, Atenolol and Metoprolol, within the context of a cardiac hypertrophy model. We will delve into their mechanistic differences, compare their performance based on experimental data, and provide detailed protocols to facilitate the replication and validation of these findings.
Introduction: The Challenge of Cardiac Hypertrophy
Cardiac hypertrophy, an enlargement of the heart muscle, is initially a compensatory response to pressure overload or other stimuli. However, sustained hypertrophy often transitions to a pathological state characterized by myocyte enlargement, fibrosis, and ultimately, heart failure.[1] The sympathetic nervous system, through the action of catecholamines on beta-adrenergic receptors, is a key driver of this maladaptive remodeling.[2][3] Beta-1 adrenergic receptors (β1-AR), the predominant subtype in cardiomyocytes, are central to this process. Their stimulation activates a Gs-protein coupled signaling cascade, leading to increased heart rate and contractility, but also to hypertrophic gene expression.[2][4][5] Consequently, β1-selective blockers are a cornerstone of clinical management and a focal point of preclinical research.
This compound and Metoprolol: A Tale of Two Beta-Blockers
While both this compound and Metoprolol are classified as cardioselective beta-1 blockers, their distinct pharmacological profiles have significant implications for their efficacy in a cardiac hypertrophy model.
Table 1: Pharmacological Properties of this compound and Metoprolol
| Property | This compound | Metoprolol |
| Selectivity | β1-selective | β1-selective |
| Lipophilicity | Hydrophilic (water-soluble) | Lipophilic (fat-soluble)[6][7] |
| Membrane Permeability | Low | High[8] |
| Half-life | 6-7 hours | 3-7 hours (tartrate vs. succinate)[7] |
| Metabolism | Primarily renal excretion | Primarily hepatic metabolism[6] |
The key differentiator is their lipophilicity. Metoprolol's lipophilic nature allows it to readily cross cell membranes, potentially leading to more comprehensive blockade of β1-AR, including those that may be localized within intracellular compartments.[8] In contrast, hydrophilic this compound is less likely to penetrate the cell membrane, primarily acting on cell surface receptors.[8] This difference in tissue penetration may underlie the observed disparities in their effects on cardiac remodeling.[9]
Head-to-Head Comparison in a Preclinical Model
Direct comparative studies in a pure cardiac hypertrophy model are limited. However, a well-controlled study in a canine model of heart failure, a condition preceded by and inclusive of hypertrophy, provides compelling evidence of Metoprolol's superior efficacy in mitigating key aspects of cardiac remodeling.[10][11]
In this study, dogs with heart failure were treated for three months with either this compound, Metoprolol Succinate, or no treatment. The results demonstrated that while this compound prevented the progression of cardiac dysfunction, Metoprolol Succinate went further to significantly improve left ventricular function and reverse key markers of hypertrophy and fibrosis.[10][11]
Table 2: Comparative Efficacy of this compound vs. Metoprolol Succinate in a Canine Heart Failure Model
| Parameter | Control (No Treatment) | This compound | Metoprolol Succinate |
| Change in Ejection Fraction (%) | Decreased | Prevented Decrease | Increased Significantly |
| Change in End-Systolic Volume | Increased | Prevented Increase | Decreased Significantly |
| Myocyte Cross-Sectional Area (MCSA) | Increased | Reduced vs. Control | Significantly more reduced than this compound |
| Interstitial Fibrosis | Increased | Reduced vs. Control | Significantly more reduced than this compound |
Data synthesized from Zacà et al. (2009).[10][11]
These findings are further supported by a study in streptozotocin-induced diabetic rats, which showed that Metoprolol treatment prevented cardiac hypertrophy and alterations in cardiomyocytes, whereas this compound was less effective.[12]
Signaling Pathways and Experimental Workflow
To understand the differential effects of these two beta-blockers, it is essential to visualize the underlying signaling pathways and the experimental workflow used to assess their impact.
Beta-1 Adrenergic Receptor Signaling in Cardiomyocytes
The following diagram illustrates the canonical G-protein coupled receptor (GPCR) signaling cascade initiated by β1-AR activation, which ultimately leads to hypertrophic gene expression. Both this compound and Metoprolol act by blocking the initial binding of catecholamines to the β1-AR.
References
- 1. Status of β1-Adrenoceptor Signal Transduction System in Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Beta-adrenergic cardiac hypertrophy is mediated primarily by the beta(1)-subtype in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound vs Metoprolol: What You Need to Know [verywellhealth.com]
- 7. Metoprolol vs. This compound: Differences, similarities, and which is better for you [singlecare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of this compound vs Metoprolol Succinate on Vascular Function in Patients With Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Is Inferior to Metoprolol in Improving Left Ventricular Function and Preventing Ventricular Remodeling in Dogs with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound is inferior to metoprolol in improving left ventricular function and preventing ventricular remodeling in dogs with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative In Vivo Analysis of Central Nervous System Side Effects: Atenolol vs. Propranolol
Prepared by a Senior Application Scientist
This guide provides a detailed comparative analysis of the central nervous system (CNS) side effects associated with two commonly prescribed beta-blockers, Atenolol and Propranolol. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental pharmacological differences that dictate their respective CNS profiles, supported by in vivo experimental evidence and detailed protocols for preclinical assessment.
Introduction: The Beta-Blocker Conundrum in CNS Function
Beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1][2][3] Their primary mechanism involves blocking the effects of catecholamines, like adrenaline, at β-adrenergic receptors.[4][5] However, the therapeutic class is not monolithic. Beta-blockers exhibit diverse properties, including selectivity for β1- or β2-receptors, intrinsic sympathomimetic activity (ISA), and, most critically for neuroscience applications, varying degrees of lipid solubility (lipophilicity).[6][7]
This lipophilicity is a key determinant of a drug's ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[8][9] Consequently, the incidence and nature of CNS side effects—ranging from fatigue and sleep disturbances to depression and hallucinations—can differ significantly among these agents.[6][10][11]
Propranolol, a first-generation, non-selective beta-blocker, is highly lipophilic and readily enters the brain.[4][6][8] In contrast, this compound, a second-generation, β1-selective ("cardioselective") blocker, is hydrophilic (water-soluble) and demonstrates markedly reduced brain penetrance.[2][6][12] This guide will explore the causal relationship between these physicochemical properties and the observed CNS side effects in vivo, providing a framework for preclinical evaluation.
Pharmacological Distinction: A Tale of Two Molecules
The divergent CNS effects of this compound and Propranolol are rooted in their fundamental molecular and pharmacokinetic differences.
-
Propranolol: As a non-selective antagonist, it blocks both β1- and β2-adrenergic receptors.[1][4] Its high lipophilicity facilitates rapid and extensive passage across the BBB.[3][8][9] Once in the CNS, it can exert effects on central adrenergic receptors, contributing to both therapeutic actions (e.g., migraine prophylaxis, tremor reduction) and adverse effects.[4] Propranolol also possesses membrane-stabilizing activity, which can contribute to its CNS effects.[4]
-
This compound: As a β1-selective antagonist, its primary action is on the heart's β1 receptors, reducing heart rate and contractility.[2][13][14] Its hydrophilic nature severely restricts its ability to cross the BBB.[2][9][12] Studies in humans have shown that the brain-to-plasma concentration ratio for this compound is approximately 0.2, whereas for the more lipophilic Propranolol, it can be as high as 26.[9] This results in significantly lower concentrations of this compound within the brain tissue, which is believed to be responsible for the lower incidence of CNS-related side effects.[9][12]
Table 1: Comparative Pharmacological Properties
| Feature | This compound | Propranolol | Reference(s) |
| β-Receptor Selectivity | β1-Selective (Cardioselective) | Non-selective (β1 and β2) | [2][3] |
| Lipophilicity | Low (Hydrophilic) | High (Lipophilic) | [6][8] |
| Blood-Brain Barrier (BBB) Penetration | Minimal | Extensive | [8][9] |
| Primary Metabolism | Limited hepatic metabolism | Extensive first-pass metabolism in the liver | [3][15] |
| Primary Excretion | Renal (primarily as unchanged drug) | Renal (as metabolites) | [3][15] |
| Common CNS Side Effects | Dizziness, fatigue, depression.[16][17] | Dizziness, fatigue, sleep disturbances, vivid dreams, depression, hallucinations.[18][19][20] |
The Lipophilicity Hypothesis: Mechanism of CNS Side Effects
The prevailing hypothesis is that the lipophilicity of a beta-blocker is directly proportional to its potential for inducing CNS side effects. Highly lipophilic agents like Propranolol can achieve significantly higher concentrations in the brain, leading to a greater impact on central neurotransmitter systems.
Caption: Lipophilicity dictates BBB penetration and subsequent CNS effects.
Comparative In Vivo Evidence of CNS Side Effects
Animal models are invaluable for dissecting the specific behavioral consequences of beta-blocker administration.[21][22] These studies consistently demonstrate a more pronounced CNS effect profile for Propranolol compared to this compound.
-
Sleep and Wakefulness: Studies in animal models have shown that lipophilic beta-blockers can significantly alter sleep architecture.[23][24] Propranolol has been observed to increase the number of awakenings and reduce paradoxical sleep (REM sleep) in cats, effects that correlate with clinical reports of insomnia and nightmares in humans.[23][24] In contrast, the hydrophilic this compound has minimal impact on sleep continuity, similar to a placebo.[23]
-
Anxiety and Depressive-like Behaviors: The assessment of anxiety and depression in rodents relies on validated behavioral tests.[25][26][27] While Propranolol is used off-label to treat performance anxiety by blunting the peripheral sympathetic response, its central effects are more complex. Some animal studies suggest that chronic administration can induce depressive-like behaviors, as measured by tests like the forced swim test.[21] this compound, due to its poor CNS penetration, is generally not associated with inducing such behavioral changes and is sometimes considered an alternative for patients who experience these side effects with lipophilic agents.[12]
-
Locomotor Activity and Fatigue: A common side effect reported for all beta-blockers is fatigue or lethargy.[7][17] In animal models, this can be quantified using the open field test, which measures spontaneous motor activity.[21] Studies have shown that beta-blockers can reduce locomotor activity in experimental animals.[11] While this effect can be partially attributed to peripheral cardiovascular changes, the greater reduction sometimes seen with lipophilic agents may suggest a central component to the fatigue.
Table 2: Summary of Comparative In Vivo CNS Side Effects
| CNS Effect Category | Propranolol (Lipophilic) | This compound (Hydrophilic) | Key In Vivo Findings & References |
| Sleep Disturbances | Increased awakenings, reduced REM sleep. | Minimal to no effect on sleep architecture. | Lipophilic blockers significantly increase wakefulness; hydrophilic this compound is comparable to placebo.[23] Propranolol reduces deep slow-wave sleep and paradoxical sleep.[24] |
| Anxiety-like Behavior | Complex effects; may reduce some anxiety measures but potential for central adverse effects. | Generally neutral; less likely to induce central anxiety or mood changes. | The hydrophilic nature of this compound makes it less likely to cause central side effects like nightmares and hallucinations.[10] |
| Depressive-like Behavior | Can induce depressive-like states in some animal models with chronic use. | Unlikely to induce depressive-like behaviors. | Propranolol treatment was associated with depressive behavior in the forced swimming test in mice.[21] |
| Cognition & Memory | May be associated with memory impairment in some studies. | Minimal to no effect on cognitive function. | The incidence of effects on short-term memory is minimal or absent, but lowest with hydrophilic this compound.[6] |
Experimental Protocols for In Vivo Assessment
To provide a practical framework, we detail a standard protocol for the Elevated Plus Maze (EPM), a widely used and validated assay for assessing anxiety-like behavior in rodents.[25][27]
Protocol: Elevated Plus Maze (EPM) for Anxiolytic/Anxiogenic Screening
Objective: To assess the anxiety-like behavior of rodents following acute or chronic administration of this compound or Propranolol compared to a vehicle control. The test is based on the animal's natural aversion to open and elevated spaces.[25]
Materials:
-
Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor).
-
Video camera and tracking software.
-
Rodents (e.g., C57BL/6 mice or Wistar rats).
-
Test compounds (this compound, Propranolol) and vehicle (e.g., saline).
-
Positive control (e.g., Diazepam, an anxiolytic).
Experimental Workflow:
Caption: Experimental workflow for the Elevated Plus Maze test.
Step-by-Step Methodology:
-
Animal Acclimatization: House animals in a controlled environment (temperature, humidity, 12h light/dark cycle) for at least one week before testing to reduce stress.
-
Group Allocation: Randomly assign animals to experimental groups: Vehicle, this compound, Propranolol, and a positive control like Diazepam. The inclusion of a positive control is critical for validating the assay's sensitivity.
-
Drug Administration: Administer the assigned compound via the intended route (e.g., intraperitoneal injection, oral gavage). Dosing should be based on established literature or preliminary dose-response studies.
-
Pre-Test Interval: Allow sufficient time for the drug to be absorbed and become pharmacologically active (typically 30-60 minutes, depending on the drug and route).
-
Testing: Place the animal gently onto the central platform of the EPM, facing one of the open arms. Immediately start the video recording. The experimenter should leave the room to avoid influencing the animal's behavior.
-
Data Acquisition: Record the session for a standard duration, typically 5 minutes.
-
Behavioral Scoring: Use an automated video-tracking system or a trained, blinded observer to score the following parameters:
-
Primary Measures of Anxiety:
-
Time spent in the open arms (anxiolytics increase this time).
-
Number of entries into the open arms.
-
-
Measure of General Activity:
-
Total distance traveled or total arm entries (to ensure effects are not due to sedation or hyperactivity).
-
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the drug-treated groups to the vehicle control. A significant increase in open arm time/entries without a significant change in total activity suggests an anxiolytic effect.
Discussion and Conclusion
The accumulated in vivo evidence strongly supports the hypothesis that the physicochemical properties of beta-blockers are a primary determinant of their CNS side effect profile. The high lipophilicity of Propranolol facilitates its entry into the central nervous system, leading to a higher incidence of side effects such as sleep disturbances and mood changes compared to the hydrophilic this compound.[6][10][28]
For drug development professionals, this comparison underscores the importance of considering BBB permeability early in the design of centrally-acting agents. While Propranolol's CNS penetration can be leveraged for therapeutic benefit in conditions like essential tremor, it comes at the cost of a broader side effect profile. This compound exemplifies a design principle where limiting CNS access can create a more favorable safety profile for peripherally targeted indications.
References
- 1. What is the mechanism of Propranolol Hydrochloride? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacology of Propranolol | Pharmacology Mentor [pharmacologymentor.com]
- 4. Propranolol - Wikipedia [en.wikipedia.org]
- 5. mims.com [mims.com]
- 6. Beta-blockers and central nervous system side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipophilicity, hydrophilicity, and the central nervous system side effects of beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropsychiatric Consequences of Lipophilic Beta-Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta-adrenoceptor blockers and the blood-brian barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Central nervous system side-effects with hydrophilic and lipophilic beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CNS-related (side-)effects of beta-blockers with special reference to mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. goodrx.com [goodrx.com]
- 14. This compound mechanism of action ppt: Patient Guide [borderfreehealth.com]
- 15. youtube.com [youtube.com]
- 16. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 17. 10 this compound Side Effects You Should Know About - GoodRx [goodrx.com]
- 18. drugs.com [drugs.com]
- 19. Side Effects of Propranolol to Be Aware of â Talkspace [talkspace.com]
- 20. goodrx.com [goodrx.com]
- 21. scielo.br [scielo.br]
- 22. Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Central nervous system effects of beta-adrenergic-blocking drugs: the role of ancillary properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effects of two adrenergic beta-receptor blockers on the sleep cycle of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. criver.com [criver.com]
- 26. scantox.com [scantox.com]
- 27. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A comparison of the side effects of this compound and propranolol in the treatment of patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of New Generation Beta-Blockers with Atenolol: A Guide for Researchers and Drug Development Professionals
Introduction: The Evolving Landscape of Beta-Adrenergic Blockade
Since their introduction nearly six decades ago, beta-adrenergic receptor antagonists (beta-blockers) have become a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1][2][3] The initial non-selective agents, such as propranolol, paved the way for the development of second-generation, cardioselective beta-blockers like atenolol, which offered improved tolerability by primarily targeting β1-adrenergic receptors in the heart.[2][4] However, the therapeutic landscape has continued to evolve with the advent of third-generation beta-blockers. These newer agents, including carvedilol, bisoprolol, and nebivolol, possess additional pharmacological properties that extend beyond simple β1-blockade, offering potential advantages in various clinical scenarios.[5]
This guide provides a comprehensive head-to-head comparison of these new generation beta-blockers with the widely-used second-generation agent, this compound. We will delve into their distinct pharmacological profiles, compare their efficacy and safety based on head-to-head clinical trial data, and provide detailed experimental protocols for their characterization, offering a valuable resource for researchers, scientists, and drug development professionals in the cardiovascular field.
Pharmacological Profiles and Mechanisms of Action: Beyond Simple Beta-Blockade
The key differences between this compound and the newer generation beta-blockers lie in their receptor selectivity and ancillary properties. While this compound's action is primarily confined to β1-receptor antagonism, the newer agents exhibit a broader spectrum of activity.
-
This compound: A second-generation, hydrophilic beta-blocker with moderate selectivity for β1-adrenergic receptors.[4][6] Its primary mechanism of action is the reduction of heart rate, myocardial contractility, and blood pressure by blocking the effects of catecholamines at the β1-receptors in the heart.[3][7] Its hydrophilicity results in less penetration of the central nervous system.[6]
-
Carvedilol: A third-generation, non-selective beta-blocker that also possesses α1-adrenergic blocking activity.[8][9] This dual action results in both a reduction in heart rate and contractility (β-blockade) and vasodilation (α1-blockade), leading to a more potent blood pressure-lowering effect and a reduction in peripheral vascular resistance.[2][10] Carvedilol also exhibits antioxidant and anti-inflammatory properties.[5][11]
-
Bisoprolol: A second-generation (often considered a "super-selective" second-generation or early third-generation) beta-blocker with a high degree of selectivity for β1-adrenergic receptors.[6][12] Its high cardioselectivity is thought to confer a better side-effect profile, particularly concerning bronchospasm, compared to less selective agents.[8]
-
Nebivolol: A third-generation, highly β1-selective beta-blocker with a unique vasodilatory effect mediated by the potentiation of the L-arginine/nitric oxide (NO) pathway.[8][13][14] This leads to improved endothelial function, a key factor in cardiovascular health, distinguishing it from other beta-blockers.[15][16][17]
Comparative Receptor Selectivity: A Quantitative Look
The degree of β1-selectivity is a critical parameter that influences the clinical utility and adverse effect profile of a beta-blocker. Higher selectivity for β1-receptors minimizes the risk of β2-receptor-mediated side effects, such as bronchoconstriction in patients with asthma or COPD.[8]
| Beta-Blocker | β1/β2 Selectivity Ratio | Reference |
| Bisoprolol | ~19-fold higher affinity for β1 | [12][18] |
| Nebivolol | More β1-selective than this compound | [6] |
| This compound | ~4.7-fold selective for β1 | [6] |
| Metoprolol | ~2.3-fold selective for β1 | [6] |
| Carvedilol | Non-selective | [12][18] |
Note: Selectivity ratios can vary depending on the experimental system used (e.g., cell lines, tissue preparations).
Studies using recombinant human β1 and β2 receptors have demonstrated that bisoprolol has one of the highest β1-selectivities among the clinically used beta-blockers.[12][18] Nebivolol and bisoprolol have been shown to be more β1-selective than this compound.[6] Carvedilol, being a non-selective agent, blocks both β1 and β2 receptors.[12][18]
Head-to-Head Efficacy in Clinical Trials
Direct comparative studies have elucidated the nuanced differences in the clinical efficacy of these agents across various cardiovascular conditions.
Hypertension
While both this compound and the newer generation beta-blockers effectively lower brachial blood pressure, there are important distinctions in their hemodynamic effects.[10][19][20]
-
Central Aortic Pressure: Traditional beta-blockers like this compound may be less effective at reducing central aortic pressure, a strong predictor of cardiovascular outcomes.[13] In contrast, vasodilating beta-blockers like carvedilol and nebivolol have been shown to have more favorable effects on central hemodynamics.[19] A head-to-head study showed that carvedilol reduces aortic wave reflection and improves arterial compliance, whereas this compound increases the central augmentation index.[19]
-
Endothelial Function: Nebivolol has demonstrated superiority over this compound in improving endothelial function. A crossover study in hypertensive patients found that nebivolol, but not this compound, increased both stimulated and basal endothelial nitric oxide release for the same degree of blood pressure control.[14] The EVIDENCE study also showed that nebivolol improves small artery function more than this compound in individuals with prehypertension or borderline blood pressure.[15][16]
-
Blood Pressure Reduction: In a double-blind, crossover study comparing bisoprolol and this compound in patients with essential hypertension, both drugs significantly lowered systolic and diastolic blood pressures to a similar extent.[20]
| Comparison | Key Findings | Reference(s) |
| Carvedilol vs. This compound | Both agents reduce central and brachial blood pressure similarly, but carvedilol has superior vascular effects, including reduced aortic wave reflection. | [19] |
| Nebivolol vs. This compound | Similar blood pressure-lowering effects, but nebivolol significantly improves small artery elasticity and endothelial function. | [14][15][16] |
| Bisoprolol vs. This compound | No significant difference in systolic and diastolic blood pressure reduction. Bisoprolol showed a greater reduction in heart rate. | [20] |
Heart Failure
In the management of heart failure with reduced ejection fraction (HFrEF), there are clear distinctions in the evidence base and recommendations for these beta-blockers.
-
Mortality Benefit: Carvedilol and bisoprolol (along with metoprolol succinate) are among the few beta-blockers with proven mortality benefits in HFrEF and are recommended as first-line therapy.[3][8] this compound is not a recommended beta-blocker for the treatment of heart failure.
-
Meta-analysis: A meta-analysis of direct comparison trials in patients with systolic heart failure found that carvedilol significantly reduced all-cause mortality compared to β1-selective beta-blockers (this compound, bisoprolol, metoprolol, and nebivolol).[11]
Comparative Adverse Effect Profiles
The differing pharmacological properties of these beta-blockers translate into distinct adverse effect profiles.
| Adverse Effect | This compound | Carvedilol | Bisoprolol | Nebivolol |
| Fatigue/Dizziness | Common | Common, potentially higher risk of postural hypotension | Common | Common |
| Bronchospasm | Risk in susceptible individuals, especially at higher doses | Higher risk due to non-selective β2-blockade | Lower risk due to high β1-selectivity | Lower risk due to high β1-selectivity |
| Metabolic Effects (Glucose/Lipids) | May worsen insulin sensitivity and lipid profiles | More favorable metabolic profile | Generally neutral | More favorable metabolic profile, may improve insulin resistance |
| Erectile Dysfunction | Reported | Less frequently reported than with traditional beta-blockers | Reported | Less frequently reported than with traditional beta-blockers |
| Cold Extremities | Common due to unopposed α-adrenergic vasoconstriction | Less common due to α1-blockade | Can occur | Less common due to NO-mediated vasodilation |
Newer generation beta-blockers with vasodilating properties, such as carvedilol and nebivolol, generally have a more favorable metabolic profile and are associated with a lower incidence of certain side effects like cold extremities and erectile dysfunction compared to traditional beta-blockers like this compound.[8] Studies have shown that carvedilol and nebivolol may have a less negative impact on glycemic control.[8][9][19] The high β1-selectivity of bisoprolol and nebivolol makes them a potentially safer choice in patients with mild to moderate respiratory conditions.[8]
Experimental Protocols
For researchers aiming to characterize and compare beta-blockers, standardized in vitro and in vivo assays are essential.
Protocol 1: Radioligand Binding Assay for Receptor Selectivity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of unlabeled beta-blockers for human β1- and β2-adrenergic receptors expressed in recombinant cell lines.[12][18][21]
Objective: To quantify the binding affinity of test compounds (e.g., this compound, carvedilol, bisoprolol, nebivolol) to β1- and β2-adrenergic receptors and determine their selectivity.
Materials:
-
Membrane preparations from cells stably expressing human β1- or β2-adrenergic receptors.
-
Radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).
-
Unlabeled test compounds and a non-selective antagonist (e.g., propranolol) for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Methodology:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled antagonist), and competitive binding (radioligand + increasing concentrations of the test compound).
-
Reagent Addition:
-
Add a fixed concentration of the radiolabeled ligand to all wells. The concentration should be at or below its equilibrium dissociation constant (Kd) for the receptor.
-
Add the appropriate concentration of the unlabeled test compound or antagonist to the respective wells.
-
-
Receptor Addition: Add a consistent amount of the membrane preparation to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Rapidly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Determine the selectivity ratio by dividing the Ki for the β2-receptor by the Ki for the β1-receptor.
-
Protocol 2: In Vivo Hemodynamic Studies in Animal Models
This protocol outlines a general approach for evaluating the hemodynamic effects of beta-blockers in a relevant animal model (e.g., spontaneously hypertensive rats or a model of post-myocardial infarction heart failure).[22][23]
Objective: To assess and compare the in vivo effects of this compound and new generation beta-blockers on key cardiovascular parameters.
Materials:
-
Appropriate animal model (e.g., spontaneously hypertensive rats).
-
Test compounds (this compound, carvedilol, bisoprolol, nebivolol) and vehicle control.
-
Anesthesia.
-
Surgical instruments for catheter implantation.
-
Telemetry system or pressure transducer and data acquisition system for continuous monitoring of blood pressure and heart rate.
-
Echocardiography equipment for assessing cardiac function (optional).
Methodology:
-
Animal Preparation and Catheter Implantation:
-
Anesthetize the animals.
-
Surgically implant a telemetry transmitter or a catheter connected to a pressure transducer in the carotid artery or femoral artery for continuous blood pressure and heart rate monitoring. Allow for a recovery period.
-
-
Baseline Measurements: Record baseline hemodynamic parameters (systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate) for a sufficient period to establish a stable baseline.
-
Drug Administration:
-
Randomly assign animals to treatment groups (vehicle control, this compound, carvedilol, bisoprolol, nebivolol).
-
Administer the drugs orally or via an appropriate route at a predetermined dose.
-
-
Hemodynamic Monitoring: Continuously monitor and record hemodynamic parameters for a specified duration after drug administration.
-
Cardiac Function Assessment (Optional): Perform echocardiography at baseline and at the end of the study to assess parameters such as left ventricular ejection fraction, fractional shortening, and cardiac output.
-
Data Analysis:
-
Calculate the change in hemodynamic parameters from baseline for each treatment group.
-
Compare the effects of the different beta-blockers on blood pressure, heart rate, and cardiac function parameters using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Conclusion: A Paradigm Shift in Beta-Blocker Therapy
The evolution from second to third-generation beta-blockers represents a significant advancement in cardiovascular pharmacology. While this compound remains an effective agent for certain indications, the newer generation beta-blockers—carvedilol, bisoprolol, and nebivolol—offer a more nuanced and, in many cases, superior therapeutic profile.
-
Carvedilol's combined β- and α1-blockade provides potent blood pressure control and proven mortality benefits in heart failure.[11][19]
-
Bisoprolol's high β1-selectivity offers a favorable safety profile, particularly in patients with respiratory comorbidities, and established efficacy in heart failure.[6][20][24]
-
Nebivolol's unique nitric oxide-mediated vasodilation results in improved endothelial function, a key advantage in the long-term management of hypertension.[13][14][17]
For researchers and drug development professionals, understanding the distinct molecular and clinical characteristics of these agents is paramount. The choice of a beta-blocker is no longer a one-size-fits-all decision. Instead, it is a tailored approach based on the specific pathophysiology of the disease and the individual patient's profile. The continued investigation into the pleiotropic effects of these newer agents will undoubtedly uncover further therapeutic opportunities and refine their role in cardiovascular medicine.
References
- 1. Beta blockers - NHS [nhs.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. Cardiovascular agents - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. Differential effects of carvedilol and this compound on plasma noradrenaline during exercise in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Meta-analysis of carvedilol versus beta 1 selective beta-blockers (this compound, bisoprolol, metoprolol, and nebivolol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The latest generation of beta-blockers: new pharmacologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Effect of nebivolol or this compound vs. placebo on cardiovascular health in subjects with borderline blood pressure: the EVIDENCE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. portlandpress.com [portlandpress.com]
- 18. Beta-Blocker Selectivity at Cloned Human Beta1- and Beta2-Adrenergic Receptors | Semantic Scholar [semanticscholar.org]
- 19. droracle.ai [droracle.ai]
- 20. A double-blind comparison of bisoprolol and this compound in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. The effect of beta-blockers on hemodynamic parameters in patient-specific blood flow simulations of type-B aortic dissection: a virtual study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
Navigating Specificity: A Comparative Guide to Cross-Reactivity Studies of Beta-1 Adrenergic Receptor Antibodies in the Presence of Atenolol
For researchers, scientists, and drug development professionals, the precise characterization of antibody binding is paramount to ensuring data integrity and therapeutic efficacy. This is particularly critical when studying G-protein coupled receptors (GPCRs), such as the beta-1 adrenergic receptor (β1AR), a key regulator of cardiac function and a primary target for cardiovascular drugs.[1][2] The presence of small molecule drugs, like the widely prescribed beta-blocker Atenolol, can introduce significant complexity to immunoassays by potentially interfering with antibody binding.[3][4][5]
This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of anti-β1AR antibodies in the presence of this compound. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, empowering you to design robust and self-validating studies.
The Critical Nexus: β1AR, this compound, and Antibody Binding
The β1AR, a member of the largest family of cell signaling receptors, plays a vital role in the sympathetic nervous system, primarily in the heart, kidneys, and fat cells.[1] Its activation by endogenous catecholamines like epinephrine and norepinephrine initiates a Gs-protein-coupled signaling cascade, leading to increased heart rate and contractility.[1][6]
This compound, a cardioselective β1-adrenergic antagonist, functions by competitively blocking the binding of these catecholamines to the β1AR, thereby reducing heart rate and blood pressure.[3][4][7][8] Understanding the interplay between an anti-β1AR antibody and this compound is crucial for several reasons:
-
Assay Interference: this compound could sterically hinder antibody binding to its epitope, leading to false-negative or reduced signals in immunoassays.
-
Conformational Changes: The binding of this compound may induce conformational changes in the β1AR, potentially altering the epitope recognized by the antibody.[9]
-
Therapeutic Monitoring: In clinical settings, the presence of this compound in patient samples could affect the accuracy of assays designed to detect autoantibodies against β1AR, which are implicated in conditions like dilated cardiomyopathy.[10][11]
This guide will compare three widely used techniques for assessing antibody cross-reactivity in this context: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Flow Cytometry.
Comparative Analysis of Cross-Reactivity Assessment Methods
To illustrate the comparison, we will consider three hypothetical anti-β1AR monoclonal antibodies (mAb):
-
mAb-A: High affinity, targets an epitope distant from the this compound binding site.
-
mAb-B: High affinity, targets an epitope that partially overlaps with the this compound binding site.
-
mAb-C: Lower affinity, targets an epitope sensitive to conformational changes induced by this compound.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay that is widely used for its high throughput and relatively low cost.[12][13] For this application, a competitive ELISA format is most appropriate to assess the impact of this compound on antibody binding.[14]
The core principle is to measure the ability of the anti-β1AR antibody to bind to immobilized β1AR protein in the presence of varying concentrations of this compound. A reduction in the antibody binding signal with increasing this compound concentration suggests cross-reactivity or interference.
dot
Caption: Competitive ELISA workflow for assessing this compound interference.
| Antibody | IC50 of this compound (nM) | Interpretation |
| mAb-A | > 1,000,000 | No significant interference from this compound. |
| mAb-B | 500 | Moderate interference, suggesting epitope overlap. |
| mAb-C | 100 | Strong interference, indicating high cross-reactivity or conformational sensitivity. |
-
Plate Coating: Coat a 96-well microplate with 1-10 µg/mL of purified, recombinant β1AR protein in coating buffer overnight at 4°C.[12]
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Incubation: Prepare serial dilutions of this compound. In a separate plate, pre-incubate a fixed concentration of the anti-β1AR antibody with the various concentrations of this compound for 30 minutes.
-
Sample Addition: Transfer 100 µL of the antibody/Atenolol mixtures to the β1AR-coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.[15]
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4).
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on biomolecular interactions, including association (kon) and dissociation (koff) rates, and affinity (KD).[16][17] This makes it a powerful tool for dissecting the precise nature of the interference caused by this compound.[18][19][20]
In this setup, the anti-β1AR antibody is immobilized on the sensor chip, and the β1AR protein is flowed over the surface as the analyte, either alone or in the presence of this compound. This allows for a direct measurement of how this compound affects the binding kinetics of the antibody-receptor interaction.
dot
Caption: SPR workflow for kinetic analysis of this compound interference.
| Antibody | Condition | kon (1/Ms) | koff (1/s) | KD (nM) | Interpretation |
| mAb-A | β1AR alone | 1 x 10^5 | 1 x 10^-4 | 1.0 | High affinity binding. |
| β1AR + this compound | 0.9 x 10^5 | 1.1 x 10^-4 | 1.2 | No significant change in kinetics. | |
| mAb-B | β1AR alone | 2 x 10^5 | 2 x 10^-4 | 1.0 | High affinity binding. |
| β1AR + this compound | 0.5 x 10^5 | 5 x 10^-4 | 10.0 | Slower on-rate and faster off-rate, indicating competitive inhibition. | |
| mAb-C | β1AR alone | 5 x 10^4 | 5 x 10^-4 | 10.0 | Lower affinity binding. |
| β1AR + this compound | No binding | - | - | Complete inhibition of binding due to conformational changes. |
-
Chip Preparation: Activate the surface of a sensor chip (e.g., CM5) according to the manufacturer's instructions.
-
Antibody Immobilization: Covalently immobilize the anti-β1AR antibody onto the activated sensor surface.
-
Blocking: Deactivate any remaining active esters on the surface.
-
Binding Analysis:
-
Inject a series of concentrations of purified β1AR protein over the sensor surface to determine the baseline binding kinetics.
-
Co-inject a fixed concentration of β1AR with varying concentrations of this compound.
-
-
Data Acquisition: Monitor the change in the refractive index in real-time to generate sensorgrams.
-
Surface Regeneration: Inject a regeneration solution (e.g., low pH buffer) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to calculate kon, koff, and KD.
Flow Cytometry
Flow cytometry allows for the analysis of antibody binding to cells expressing the target receptor in a more physiologically relevant context.[21][22][23] This is particularly important for GPCRs, as their conformation and accessibility can be influenced by the cell membrane environment.[24]
Cells expressing β1AR are incubated with a fluorescently labeled anti-β1AR antibody in the presence or absence of this compound. The fluorescence intensity of the cells is then measured by a flow cytometer. A decrease in fluorescence in the presence of this compound indicates interference with antibody binding.
dot
Caption: Flow cytometry workflow for assessing this compound interference on cell-surface binding.
| Antibody | Condition | Mean Fluorescence Intensity (MFI) | % Inhibition | Interpretation |
| mAb-A | No this compound | 10,000 | - | Strong binding to cell surface β1AR. |
| + this compound | 9,500 | 5% | Minimal interference. | |
| mAb-B | No this compound | 9,800 | - | Strong binding to cell surface β1AR. |
| + this compound | 4,900 | 50% | Significant competitive inhibition at the cell surface. | |
| mAb-C | No this compound | 5,000 | - | Weaker binding to cell surface β1AR. |
| + this compound | 500 | 90% | Almost complete inhibition of binding. |
-
Cell Culture: Culture a cell line that stably expresses the human β1AR.
-
Cell Harvesting: Harvest the cells and wash them with a suitable buffer (e.g., PBS with 1% BSA).
-
Cell Staining:
-
Resuspend the cells to a concentration of 1x10^6 cells/mL.
-
In separate tubes, add the fluorescently labeled anti-β1AR antibody at a predetermined optimal concentration.
-
To the test samples, add varying concentrations of this compound.
-
-
Incubation: Incubate the cells for 30-60 minutes at 4°C to prevent receptor internalization.[25]
-
Washing: Wash the cells twice with cold buffer to remove unbound antibody and this compound.
-
Data Acquisition: Resuspend the cells in buffer and acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: Analyze the data to determine the mean fluorescence intensity (MFI) for each condition and calculate the percentage of inhibition.
Conclusion and Recommendations
The choice of method for assessing the cross-reactivity of anti-β1AR antibodies in the presence of this compound depends on the specific research question and available resources.
-
ELISA is a good initial screening tool due to its high throughput and cost-effectiveness. However, it provides limited information on the mechanism of interference.
-
SPR offers a detailed kinetic analysis, allowing for a precise understanding of how this compound affects the antibody-receptor interaction. It is the gold standard for mechanistic studies.
-
Flow Cytometry provides a more physiologically relevant assessment of antibody binding to the receptor in its native cellular environment.
For a comprehensive and robust cross-reactivity study, a multi-pronged approach is recommended. Begin with an ELISA screen to identify potential interferences, followed by SPR to elucidate the kinetic basis of the interaction. Finally, validate the findings in a cell-based system using flow cytometry to ensure the physiological relevance of the observations. This tiered approach, grounded in a clear understanding of the underlying principles of each technique, will ensure the generation of high-quality, reliable data essential for advancing research and drug development in the field of cardiovascular science.
References
- 1. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound Mechanism of Action: How Does this compound Work? - GoodRx [goodrx.com]
- 5. What is the mechanism of Atendol? [synapse.patsnap.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Impact of human autoantibodies on β1-adrenergic receptor conformation, activity, and internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting anti-beta-1-adrenergic receptor antibodies for dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
- 13. seracare.com [seracare.com]
- 14. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 15. Sandwich ELISA protocol | Abcam [abcam.com]
- 16. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 17. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 18. Surface plasmon resonance assays for the therapeutic drug monitoring of infliximab indicate clinical relevance of anti-infliximab antibody binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]
- 20. mdpi.com [mdpi.com]
- 21. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Flow Cytometry Service for GPCR-Ligand Binding Analysis - Creative Biolabs [creative-biolabs.com]
- 23. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 24. Western blot analysis of whole-cell preparations [thermofisher.com]
- 25. multispaninc.com [multispaninc.com]
In Vivo Validation of Atenolol's Cardioselectivity: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the in vivo validation of atenolol's cardioselectivity, offering a comparative analysis with other beta-blockers and detailed experimental protocols. It is designed for researchers, scientists, and drug development professionals seeking to rigorously assess the selective blockade of β1-adrenergic receptors.
Introduction: The Principle of Cardioselectivity
Beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of various cardiovascular diseases. Their therapeutic efficacy stems from their ability to block the effects of catecholamines, such as adrenaline and noradrenaline, at beta-adrenergic receptors. These receptors are broadly classified into two main subtypes: β1 and β2.
-
β1-Adrenergic Receptors: Predominantly located in the heart, their stimulation leads to increases in heart rate, contractility, and conduction velocity.
-
β2-Adrenergic Receptors: Primarily found in the bronchial and vascular smooth muscle, their activation results in bronchodilation and vasodilation.
The concept of cardioselectivity refers to the ability of a beta-blocker to preferentially block β1 receptors over β2 receptors.[1] This selectivity is clinically significant, as it allows for the desired cardiac effects while minimizing potential side effects associated with β2 blockade, such as bronchoconstriction in patients with respiratory conditions like asthma.[2][3]
This compound is a second-generation, cardioselective β1-adrenergic antagonist.[4] Its mechanism of action involves selectively binding to β1 receptors in the heart and vascular smooth muscle, thereby inhibiting the positive inotropic and chronotropic effects of endogenous catecholamines.[4][5] This guide will delineate the in vivo methodologies to validate this selectivity.
dot
Caption: Mechanism of Cardioselective vs. Non-selective Beta-Blockers.
Comparative Framework: this compound vs. Alternatives
To establish the cardioselectivity of this compound, it is essential to compare its in vivo effects against both a non-selective beta-blocker and other cardioselective agents.
| Beta-Blocker | Selectivity | Key In Vivo Differentiator |
| This compound | β1-selective | Potent inhibition of cardiac responses with minimal impact on bronchial and vascular β2-mediated effects. |
| Propranolol | Non-selective (β1 and β2) | Blocks both cardiac and bronchial/vascular responses, leading to potential bronchoconstriction.[6][7] |
| Metoprolol | β1-selective | Similar profile to this compound, though some studies suggest differences in relative selectivity.[8][9] |
| Bisoprolol | Highly β1-selective | Often considered one of the most β1-selective agents, providing a benchmark for comparison.[9][10] |
Experimental Protocols for In Vivo Validation
A robust in vivo validation of this compound's cardioselectivity involves a multi-pronged approach, assessing its effects on both the cardiovascular and respiratory systems.
The choice of animal model is critical for translatable results. Rats and dogs are commonly used models for cardiovascular research. The rat model, particularly using isoprenaline challenge, is well-established for studying beta-blocker activity.[11][12]
Isoprenaline (isoproterenol) is a non-selective β-adrenergic agonist that stimulates both β1 and β2 receptors.[13] This makes it an ideal tool to provoke responses that can then be selectively antagonized by different beta-blockers.
Objective: To assess the ability of this compound, compared to a non-selective beta-blocker like propranolol, to inhibit isoprenaline-induced tachycardia (a β1-mediated effect) without significantly affecting isoprenaline-induced vasodilation or bronchodilation (β2-mediated effects).
Step-by-Step Protocol (Rat Model):
-
Animal Preparation: Anesthetize male Sprague-Dawley rats. Insert catheters into the carotid artery for blood pressure and heart rate monitoring and into the jugular vein for drug administration.
-
Baseline Measurements: Record stable baseline measurements of heart rate and mean arterial pressure.
-
Drug Administration: Administer a single intravenous (IV) dose of this compound, propranolol, or saline (vehicle control) to different groups of rats.
-
Isoprenaline Infusion: After a suitable pre-treatment period (e.g., 15-30 minutes), infuse a cumulative dose of isoprenaline.
-
Data Acquisition: Continuously record heart rate and blood pressure throughout the isoprenaline infusion.
-
Data Analysis: Compare the dose-response curves for the isoprenaline-induced increase in heart rate and decrease in mean arterial pressure between the different treatment groups.
Expected Outcomes:
-
This compound Group: Significant attenuation of the isoprenaline-induced tachycardia (increase in heart rate) with minimal effect on the hypotensive (vasodilatory) response.
-
Propranolol Group: Significant attenuation of both the tachycardic and hypotensive responses to isoprenaline.[14]
-
Control Group: A dose-dependent increase in heart rate and decrease in blood pressure in response to isoprenaline.
dot
Caption: Experimental Workflow for the Isoprenaline Challenge Test.
To directly assess the impact on the respiratory system, a bronchoconstriction challenge can be employed.
Objective: To demonstrate that this compound, unlike propranolol, does not significantly potentiate bronchoconstriction or inhibit bronchodilation.
Step-by-Step Protocol (Guinea Pig Model):
Guinea pigs are often used for respiratory studies due to their sensitive airways.
-
Animal Preparation: Anesthetize and tracheostomize guinea pigs for mechanical ventilation and measurement of airway resistance.
-
Drug Administration: Administer this compound, propranolol, or saline intravenously.
-
Bronchoconstrictor Challenge: Administer an aerosolized bronchoconstrictor, such as histamine or methacholine.
-
Measurement of Airway Resistance: Quantify the increase in airway resistance in response to the bronchoconstrictor.
-
Bronchodilator Rescue: Following the bronchoconstrictor challenge, administer a β2-agonist bronchodilator like salbutamol and measure the reversal of bronchoconstriction.[15]
Expected Outcomes:
-
This compound Group: Minimal to no significant increase in bronchoconstrictor-induced airway resistance compared to the control group. The bronchodilatory effect of salbutamol should be largely preserved.
-
Propranolol Group: A significant potentiation of bronchoconstrictor-induced airway resistance and a marked inhibition of the bronchodilatory effect of salbutamol.[15][16]
-
Control Group: A measurable increase in airway resistance in response to the bronchoconstrictor, which is effectively reversed by the β2-agonist.
Dobutamine is a β1-adrenergic agonist that increases cardiac demand, mimicking the effects of exercise.[17][18] This test can be used to evaluate the efficacy of β1-blockade under conditions of cardiac stress.
Objective: To confirm that this compound effectively blocks the cardiac stimulatory effects of dobutamine.
Step-by-Step Protocol (Canine or Murine Model):
-
Animal Preparation: Anesthetize the animal and perform instrumentation for hemodynamic monitoring, including cardiac catheterization to measure left ventricular pressure and its rate of rise (dP/dtmax).[18][19]
-
Baseline Hemodynamics: Record baseline heart rate, blood pressure, and dP/dtmax.
-
Drug Administration: Administer this compound or saline intravenously.
-
Dobutamine Infusion: Administer an incremental infusion of dobutamine to induce a cardiac stress response.[17][20]
-
Hemodynamic Monitoring: Continuously record hemodynamic parameters throughout the dobutamine infusion.
-
Data Analysis: Compare the dobutamine-induced changes in heart rate, blood pressure, and dP/dtmax between the this compound and control groups.
Expected Outcomes:
-
This compound Group: A significant blunting of the dobutamine-induced increases in heart rate and dP/dtmax, demonstrating effective β1-blockade.[19]
-
Control Group: A dose-dependent increase in heart rate, blood pressure, and dP/dtmax in response to dobutamine.[18][19]
Data Presentation and Interpretation
For clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Comparative Effects on Isoprenaline-Induced Changes in Heart Rate and Blood Pressure
| Treatment Group | Dose | % Inhibition of Isoprenaline-Induced Tachycardia | % Inhibition of Isoprenaline-Induced Hypotension |
| Saline (Control) | - | 0% | 0% |
| This compound | X mg/kg | Insert experimental value | Insert experimental value |
| Propranolol | Y mg/kg | Insert experimental value | Insert experimental value |
Table 2: Comparative Effects on Bronchoconstriction
| Treatment Group | Dose | % Increase in Airway Resistance (vs. Control) | % Reversal of Bronchoconstriction by Salbutamol |
| Saline (Control) | - | 100% | Insert experimental value |
| This compound | X mg/kg | Insert experimental value | Insert experimental value |
| Propranolol | Y mg/kg | Insert experimental value | Insert experimental value |
Conclusion
The in vivo validation of this compound's cardioselectivity relies on a comparative approach that assesses its differential effects on β1- and β2-mediated physiological responses. By employing challenge tests with non-selective agonists like isoprenaline and specific organ system assessments, researchers can generate robust data to confirm its preferential blockade of cardiac β1-adrenergic receptors. This guide provides a foundational framework for designing and executing such studies, ensuring scientific rigor and integrity in the evaluation of this important therapeutic agent.
References
- 1. youtube.com [youtube.com]
- 2. droracle.ai [droracle.ai]
- 3. The safety of cardioselective β1-blockers in asthma: literature review and search of global pharmacovigilance safety reports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ijisrt.com [ijisrt.com]
- 6. Differential cardiovascular effects of propranolol, this compound, and pindolol measured by impedance cardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of a cardioselective and a nonselective beta-blocker on portal hypertension in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The beta 1- and beta 2-adrenoceptor affinity of this compound and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding properties of beta-blockers at recombinant beta1-, beta2-, and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of pretreatment with cardiostimulants and beta-blockers on isoprenaline-induced takotsubo-like cardiac dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [The application of isoprenaline provocation test on rat model of alcoholic cardiomyopathy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo evidence that isoproterenol may increase heart rate in the rat by mechanisms in addition to activation of cardiac beta(1)- or beta(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Time course of the bronchial response to salbutamol after placebo, betaxolol and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. atsjournals.org [atsjournals.org]
- 17. Cardiac Stress Test Induced by Dobutamine and Monitored by Cardiac Catheterization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Video: Cardiac Stress Test Induced by Dobutamine and Monitored by Cardiac Catheterization in Mice [jove.com]
- 20. Optimal stage duration in dobutamine stress echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Atenolol and Bisoprolol in Canines: A Technical Guide for Researchers
In the realm of veterinary cardiology, beta-adrenergic blocking agents, or beta-blockers, are cornerstones in the management of various cardiovascular diseases in canines. Among the plethora of options, atenolol and bisoprolol, both cardioselective β1-antagonists, are frequently prescribed. A nuanced understanding of their pharmacokinetic properties is paramount for optimizing therapeutic strategies and ensuring patient safety. This guide provides a detailed comparative analysis of the pharmacokinetics of this compound and bisoprolol in canines, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Introduction to Cardioselective Beta-Blockers in Canine Medicine
This compound and bisoprolol exert their therapeutic effects by selectively blocking β1-adrenergic receptors, which are predominantly located in the heart. This blockade results in a reduction in heart rate, myocardial contractility, and blood pressure, thereby decreasing myocardial oxygen demand. While both drugs share this primary mechanism of action, their journeys through the canine body—their absorption, distribution, metabolism, and excretion (ADME)—exhibit notable differences. These pharmacokinetic distinctions hold significant clinical implications, influencing dosing regimens, predicting potential drug interactions, and anticipating patient responses.
Experimental Design for a Comparative Pharmacokinetic Study
To rigorously compare the pharmacokinetic profiles of atenenol and bisoprolol, a crossover study design is the gold standard. This design minimizes inter-individual variability by having each subject serve as its own control.
Protocol: Crossover Pharmacokinetic Study in Beagles
-
Animal Selection: A cohort of healthy, adult Beagle dogs of a specified sex and age range are acclimated to the research facility. A thorough physical examination and baseline bloodwork are conducted to ensure all subjects are in good health.
-
Housing and Diet: Animals are housed in individual cages under controlled environmental conditions with a standard diet and ad libitum access to water.
-
Drug Administration:
-
Phase 1: The cohort is randomly divided into two groups. Group A receives a single oral dose of this compound, while Group B receives a single oral dose of bisoprolol. Doses are calculated based on body weight.
-
Washout Period: A washout period of at least ten times the elimination half-life of the drugs is observed to ensure complete clearance from the system.
-
Phase 2: The groups are crossed over. Group A receives a single oral dose of bisoprolol, and Group B receives a single oral dose of this compound.
-
-
Blood Sampling: Serial blood samples are collected from a peripheral vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Sample Processing and Analysis: Plasma is separated from the blood samples via centrifugation and stored at -80°C until analysis. Drug concentrations in the plasma are quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data for each dog and each drug are used to calculate key pharmacokinetic parameters using non-compartmental analysis.
Visualizing the Experimental Workflow
Caption: Crossover experimental design for comparative pharmacokinetic analysis.
Comparative Pharmacokinetic Profiles
The following sections detail the known pharmacokinetic parameters of this compound and bisoprolol in canines, based on separate studies. It is crucial to acknowledge that direct, head-to-head comparative studies are limited, and thus, these comparisons are synthesized from the available literature.
Absorption
-
This compound: Following oral administration in dogs, this compound is considered to be almost completely absorbed[1][2]. One source suggests a bioavailability of 80% in dogs[3]. Peak plasma concentrations are typically reached within 1 to 2 hours after dosing[1][4].
-
Bisoprolol: Bisoprolol demonstrates rapid and complete absorption after oral administration in dogs[5]. It has a high oral bioavailability of 91.4%, indicating minimal first-pass metabolism[5][6][7]. Peak plasma concentrations are achieved in approximately 1 hour[5].
Distribution
-
This compound: As a hydrophilic compound, this compound has a relatively low volume of distribution.
-
Bisoprolol: Specific data on the volume of distribution for bisoprolol in dogs is available, though a direct comparison with this compound from the same study is lacking.
Metabolism
-
This compound: this compound undergoes minimal hepatic metabolism in dogs[3]. The majority of the drug is excreted unchanged[2][3][8].
-
Bisoprolol: Bisoprolol exhibits a balanced clearance mechanism in dogs, with approximately 60% of the drug being metabolized by the liver and the remaining 40% excreted unchanged by the kidneys[5].
Excretion
-
This compound: The primary route of elimination for this compound is renal excretion[2][3][8]. Studies have shown a high percentage of the parent drug recovered in the urine[1]. The elimination half-life of this compound in dogs is reported to be between 4.5 and 6 hours[1]. Another source states a range of 3 to 7 hours[4].
-
Bisoprolol: As a result of its dual clearance pathways, bisoprolol is eliminated through both hepatic metabolism and renal excretion[5]. The elimination half-life in dogs is approximately 4 hours[5].
Summary of Pharmacokinetic Parameters
| Parameter | This compound | Bisoprolol |
| Oral Bioavailability | ~80%[3] (reported as almost completely absorbed)[1][2] | 91.4%[5][6][7] |
| Time to Peak Concentration (Tmax) | 1 - 2 hours[1][4] | ~1 hour[5] |
| Metabolism | Minimal hepatic metabolism[3] | Balanced (60% hepatic, 40% renal)[5] |
| Primary Route of Elimination | Renal[2][3][8] | Hepatic and Renal[5] |
| Elimination Half-life (t½) | 4.5 - 6 hours[1] | ~4 hours[5] |
| Clearance | Primarily renal | Low total body clearance (0.42 L/h/kg)[5][6][7] |
Clinical Implications of Pharmacokinetic Differences
The disparities in the pharmacokinetic profiles of this compound and bisoprolol have significant clinical ramifications.
-
Predictability of Response: Bisoprolol's high and consistent oral bioavailability suggests a more predictable therapeutic response with less inter-individual variability compared to drugs with more variable absorption[5].
-
Dosing in Patients with Organ Dysfunction:
-
Given that this compound is primarily cleared by the kidneys, dose adjustments may be necessary in dogs with renal impairment to prevent drug accumulation and potential toxicity.
-
Bisoprolol's balanced clearance offers a potential advantage in patients with either renal or hepatic dysfunction, as the alternative elimination pathway can compensate to some extent.
-
-
Dosing Frequency: The similar elimination half-lives of both drugs suggest that they may have comparable dosing intervals.
Logical Flow of Pharmacokinetic Comparison
References
- 1. Pharmacokinetic studies with this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition and metabolism of this compound in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the pharmacokinetic properties of bisoprolol and carvedilol in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disposition and metabolism of this compound in animals. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Efficacy of Atenolol vs. Nebivolol in Preventing Endothelial Dysfunction
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Endothelium as a Therapeutic Frontier
Endothelial dysfunction is a critical, early-stage event in the pathogenesis of numerous cardiovascular diseases, including hypertension and atherosclerosis.[1][2][3] It is functionally characterized by a shift in the endothelium's properties towards a pro-inflammatory, pro-thrombotic, and vasoconstrictive state. The primary driver of this pathological shift is a reduction in the bioavailability of nitric oxide (NO), a potent vasodilator and key signaling molecule in maintaining vascular homeostasis.[1][2][4] This loss of NO is often precipitated by an overproduction of reactive oxygen species (ROS), which leads to oxidative stress and the subsequent quenching of NO.[1][5] Consequently, therapeutic agents that can restore NO bioavailability and mitigate oxidative stress are of profound interest in cardiovascular medicine.
Beta-adrenergic receptor blockers (β-blockers) are a cornerstone of cardiovascular therapy. However, their effects on endothelial function are not uniform and vary significantly across different generations of the drug class. This guide provides an in-depth, evidence-based comparison of two prominent β-blockers: atenolol, a second-generation β1-selective antagonist, and nebivolol, a third-generation, highly β1-selective antagonist with unique vasodilatory and antioxidant properties. We will dissect their mechanistic differences and review the experimental data that defines their disparate efficacies in preventing endothelial dysfunction.
Mechanistic Divergence: Beyond β1-Blockade
The fundamental difference in the vascular effects of this compound and nebivolol lies in their mechanisms of action beyond simple β1-adrenergic receptor antagonism.
This compound: A Profile of Neutrality to Detriment
This compound's primary mechanism is the selective blockade of β1-adrenergic receptors, primarily located in cardiac tissue. This action effectively reduces heart rate, blood pressure, and myocardial contractility. However, its impact on the vascular endothelium is generally considered neutral or, in some contexts, potentially negative.[6][7] Studies have shown that this compound does not improve, and may even worsen, endothelial vasoreactivity and does not possess antioxidant properties.[8][9][10] This lack of a direct beneficial effect on the endothelium means its therapeutic action is largely confined to its hemodynamic consequences.
Nebivolol: A Dual-Action Paradigm
Nebivolol represents a more advanced therapeutic design, combining high β1-selectivity with a distinct, endothelium-dependent vasodilatory mechanism.[1][2] This dual action is central to its superior efficacy in managing endothelial dysfunction.
-
Stimulation of Nitric Oxide Production: Unlike any other clinically available β-blocker, nebivolol possesses a unique ability to stimulate the endothelial L-arginine/NO pathway.[1][11][12] This is achieved primarily through agonism of the β3-adrenergic receptor, which activates endothelial nitric oxide synthase (eNOS) to increase the production of NO.[11][12][13] This direct stimulation of NO synthesis leads to vasodilation, improved blood flow, and the restoration of vascular homeostasis.[4]
-
Potent Antioxidant Activity: Endothelial dysfunction is intrinsically linked to oxidative stress.[1][5] Nebivolol exhibits potent antioxidant properties that are independent of its β-blockade activity.[8] It directly scavenges superoxide radicals (O₂⁻) and inhibits NADPH oxidase, a major enzymatic source of ROS in the vasculature.[2][3][13] By reducing oxidative stress, nebivolol prevents the oxidative inactivation of NO, thereby increasing its bioavailability and preserving its protective vascular effects.[14] This antioxidant effect has not been observed with this compound.[8]
Signaling Pathways: this compound vs. Nebivolol
The following diagrams illustrate the distinct molecular pathways engaged by each drug within the vascular endothelium.
Caption: this compound's primary mechanism involves blocking β1-receptors.
Caption: Nebivolol's dual action: β1-blockade plus β3-stimulation and antioxidant effects.
Comparative Efficacy: Evidence from Clinical and Preclinical Studies
Direct head-to-head trials provide compelling evidence for the superiority of nebivolol over this compound in improving endothelial function.
Impact on Endothelium-Dependent Vasodilation
A key metric for endothelial health is flow-mediated dilation (FMD), which measures the ability of an artery to dilate in response to increased blood flow—an NO-dependent process.
-
In a randomized study of patients with coronary artery disease, 4 weeks of treatment with nebivolol (5 mg/day) significantly increased FMD from 3.9% to 5.6%. In contrast, FMD in patients treated with this compound (50 mg/day) remained unchanged.[15][16]
-
Similarly, in patients with essential hypertension, a double-blind, crossover study demonstrated that nebivolol treatment significantly enhanced the vasodilatory response to acetylcholine (an endothelium-dependent vasodilator), while this compound had no effect, despite both drugs lowering blood pressure to the same degree.[17] Nebivolol also improved the vasoconstrictive response to L-NMMA (an eNOS inhibitor), indicating an increase in basal NO release, an effect not seen with this compound.[17]
Effects on Oxidative Stress
Nebivolol's antioxidant properties translate into measurable clinical benefits that are not observed with this compound.
-
A double-blind, randomized trial in hypertensive patients found that only nebivolol treatment significantly reduced plasma and LDL hydroperoxides, 8-isoprostanes (a marker of lipid peroxidation), and oxidized LDL levels.[14]
-
Furthermore, plasma from patients treated with nebivolol, but not this compound, was able to reduce ROS production in endothelial cells exposed to oxidative stress and to preserve NO availability.[14] This demonstrates that nebivolol's antioxidant metabolites confer a protective effect systemically.
-
In animal models of hypertension, nebivolol treatment was shown to inhibit eNOS uncoupling and restore the balance between NO and the harmful radical peroxynitrite (ONOO⁻), an effect not reproduced by this compound.[8]
Summary of Quantitative Data
| Parameter Measured | This compound Effect | Nebivolol Effect | Key Findings | Source(s) |
| Flow-Mediated Dilation (FMD) | No significant change | Significant Increase (e.g., from 3.9% to 5.6%) | Nebivolol, but not this compound, improves endothelium-dependent vasodilation. | [15][16] |
| Forearm Blood Flow (response to Acetylcholine) | No effect | Significant Increase (Max % change: 435% vs. 185% at baseline) | Nebivolol reverses endothelial dysfunction in hypertensive patients. | [17] |
| Small Artery Elasticity | No significant change | Significant Increase (from 6.0 to 8.4 ml/mmHg x 100) | Nebivolol improves small artery function more than this compound. | [18][19] |
| Plasma 8-isoprostanes | No significant change | Significant Decrease | Nebivolol reduces systemic oxidative stress markers. | [14][20] |
| Plasma Oxidized LDL | No significant change | Significant Decrease | Demonstrates nebivolol's antioxidant properties in vivo. | [14] |
| Coronary Flow Reserve (CFR) | Significant Impairment (from 2.46 to 2.21) | Slight, non-significant improvement | Nebivolol may confer an advantage over this compound in preserving coronary microvascular function. | [9] |
Key Experimental Protocols: A Methodological Overview
To ensure the trustworthiness and reproducibility of the findings cited, it is crucial to understand the methodologies employed.
Protocol 1: Assessment of Flow-Mediated Dilation (FMD)
This non-invasive ultrasound technique is the gold standard for evaluating endothelium-dependent vasodilation in humans.
-
Patient Preparation: Subjects fast for at least 8-12 hours and abstain from caffeine, alcohol, and vasoactive medications as per study protocol.
-
Baseline Imaging: The patient rests in a supine position. A high-resolution ultrasound transducer is positioned over the brachial artery to obtain a clear longitudinal image. Baseline artery diameter and blood flow velocity are recorded.
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to a suprasystolic pressure (e.g., 200-250 mmHg) for 5 minutes. This occludes arterial inflow, creating a downstream ischemic state.
-
Post-Occlusion Imaging: The cuff is rapidly deflated. The subsequent surge in blood flow (reactive hyperemia) stimulates the endothelium to release NO, causing vasodilation. The brachial artery diameter is continuously monitored and recorded for at least 3 minutes post-deflation.
-
Data Analysis: FMD is calculated as the maximum percentage change in artery diameter from the baseline measurement.
-
FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100
-
Experimental Workflow: Flow-Mediated Dilation
Caption: Standardized workflow for assessing FMD.
Protocol 2: Forearm Venous Occlusion Plethysmography
This invasive technique allows for the direct assessment of vascular responses to intra-arterially administered drugs.
-
Catheterization: Under local anesthesia, a catheter is inserted into the brachial artery of the non-dominant arm for drug infusion.
-
Plethysmography Setup: A strain gauge is placed around the forearm to measure changes in circumference, which correlate with blood flow. A wrist cuff is inflated to suprasystolic pressure to exclude hand circulation, and an upper arm cuff is cyclically inflated to occlude venous outflow, causing a transient increase in forearm volume that is proportional to blood flow.
-
Drug Infusions: Saline is first infused to establish a baseline forearm blood flow (FBF). Subsequently, increasing doses of vasoactive agents are infused:
-
Acetylcholine: To assess endothelium-dependent vasodilation.
-
Sodium Nitroprusside: An exogenous NO donor, to assess endothelium-independent vasodilation (smooth muscle function).
-
L-NMMA (NG-monomethyl-L-arginine): An eNOS inhibitor, to assess basal NO release.
-
-
Data Analysis: FBF is measured during each infusion period, and dose-response curves are generated to quantify vascular reactivity.
Conclusion for the Research Professional
The evidence overwhelmingly demonstrates that nebivolol is superior to this compound in preventing and reversing endothelial dysfunction. While both drugs effectively lower blood pressure via β1-blockade, nebivolol's unique pharmacological profile—encompassing β3-receptor-mediated NO release and potent antioxidant activity—confers significant, independent vasoprotective benefits.[1][14][15][17] this compound, lacking these properties, does not positively influence the key pathological processes of reduced NO bioavailability and increased oxidative stress that characterize endothelial dysfunction.[6][8][17]
For drug development professionals, the case of nebivolol versus this compound serves as a powerful illustration that targeting a disease state like hypertension with a multi-faceted mechanism can yield benefits far beyond the primary therapeutic endpoint. The ability of a molecule to not only control hemodynamics but also to repair the underlying cellular dysfunction within the vasculature represents a more holistic and potentially more impactful therapeutic strategy for reducing long-term cardiovascular risk. Future research and development in the β-blocker class and other antihypertensive agents should prioritize these endothelium-protective properties.
References
- 1. Nebivolol: impact on cardiac and endothelial function and clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. berlin-chemie.ru [berlin-chemie.ru]
- 5. Oxidative stress and reactive oxygen species in endothelial dysfunction associated with cardiovascular and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of antihypertensive drugs on endothelial dysfunction: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adrenoreceptors, endothelial function, and lipid profile: effects of this compound, doxazosin, and carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of nebivolol on endothelial nitric oxide and peroxynitrite release in hypertensive animals: Role of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different effects of this compound and nebivolol on coronary flow reserve - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of beta-blockers on endothelial function during biological aging: a nanotechnological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitric oxide mechanisms of nebivolol | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Nebivolol decreases oxidative stress in essential hypertensive patients and increases nitric oxide by reducing its oxidative inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of nebivolol and this compound on brachial artery flow-mediated vasodilation in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ahajournals.org [ahajournals.org]
- 18. Effect of nebivolol or this compound vs. placebo on cardiovascular health in subjects with borderline blood pressure: the EVIDENCE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Effect of losartan, compared with this compound, on endothelial function and oxidative stress in patients with type 2 diabetes and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Arrhythmic Properties of Atenolol in Isolated Heart Preparations: A Comparative Guide
For researchers, scientists, and drug development professionals dedicated to advancing cardiovascular therapeutics, the rigorous preclinical validation of anti-arrhythmic agents is paramount. This guide provides an in-depth, objective comparison of the anti-arrhythmic properties of atenolol in isolated heart preparations, benchmarked against other beta-blockers and a Class III anti-arrhythmic agent. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for designing and interpreting ex vivo cardiac electrophysiology studies.
Introduction: The Challenge of Cardiac Arrhythmias and the Role of Beta-Blockade
Cardiac arrhythmias, characterized by irregular heart rhythms, are a major contributor to cardiovascular morbidity and mortality.[1] These rhythm disturbances often arise from abnormalities in impulse generation or conduction within the heart muscle.[1] Beta-adrenergic receptor blockers, or beta-blockers, are a cornerstone in the management of many cardiac arrhythmias.[2][3] They function by antagonizing the effects of catecholamines, such as epinephrine and norepinephrine, on the heart, thereby reducing heart rate, myocardial contractility, and blood pressure.[4][5]
This compound is a second-generation, cardioselective beta-blocker, meaning it primarily targets β1-adrenergic receptors located in the heart.[4][6] This selectivity is advantageous as it minimizes the potential for side effects associated with the blockade of β2-receptors in the lungs and peripheral vasculature, a common concern with non-selective beta-blockers like propranolol.[4][7][8] At higher doses, however, this selectivity can diminish.[5][7]
This guide will explore the validation of this compound's anti-arrhythmic effects in isolated heart preparations, a critical step in preclinical drug development that allows for the study of a drug's direct cardiac actions, free from systemic physiological influences.[9]
Mechanism of Action: this compound's Electrophysiological Signature
This compound exerts its anti-arrhythmic effects primarily by modulating the electrophysiological properties of cardiac myocytes. By blocking β1-adrenergic receptors, it counteracts the pro-arrhythmic effects of sympathetic stimulation. The key mechanistic actions of this compound include:
-
Decreased Sinus Node Automaticity: this compound slows the firing rate of the sinoatrial (SA) node, the heart's natural pacemaker, leading to a reduction in heart rate.[10]
-
Prolonged Atrioventricular (AV) Nodal Conduction: It slows conduction through the AV node, which is crucial for controlling the ventricular response in atrial tachyarrhythmias.[10]
-
Increased Atrial Refractoriness: this compound prolongs the effective refractory period (ERP) in atrial tissue, making it less susceptible to re-entrant arrhythmias.[11]
-
Prolongation of Action Potential Duration (APD): Studies in isolated rabbit hearts have shown that this compound can significantly lengthen the APD in both normal and ischemic ventricular cells, an effect characteristic of Class III anti-arrhythmic drugs.[12]
Signaling pathway of this compound's anti-arrhythmic action.
Experimental Validation in Isolated Heart Preparations
The Langendorff-perfused isolated heart is a cornerstone ex vivo model for cardiovascular research, allowing for the controlled study of cardiac function and pharmacology in the absence of systemic influences.[9] This preparation involves retrogradely perfusing the heart through the aorta with an oxygenated physiological salt solution, maintaining its viability and contractile function.
General Experimental Workflow
A typical workflow for assessing the anti-arrhythmic properties of a compound like this compound in a Langendorff preparation involves several key stages:
Experimental workflow for assessing anti-arrhythmic drugs.
Induction of Arrhythmias in Isolated Hearts
To test the efficacy of an anti-arrhythmic agent, a pro-arrhythmic state must first be reliably induced. Two common and well-validated methods are:
A. Ischemia-Reperfusion Induced Arrhythmias: This model mimics the clinical scenario of myocardial infarction and subsequent reperfusion, which is a potent trigger for ventricular arrhythmias.
-
Rationale: Ischemia leads to a cascade of detrimental events, including ATP depletion, ion homeostasis disruption, and the generation of reactive oxygen species upon reperfusion, creating a substrate for arrhythmias.[13][14] This model is highly relevant for testing drugs aimed at preventing sudden cardiac death post-myocardial infarction.
-
Protocol (Isolated Rat Heart):
-
After a stabilization period, baseline electrophysiological parameters are recorded.
-
Myocardial ischemia is induced by ligating the left anterior descending (LAD) coronary artery for a defined period (e.g., 10-30 minutes).[13][15]
-
The ligature is then released to initiate reperfusion (e.g., for 10-30 minutes), during which arrhythmias are monitored.[13][15]
-
The test compound (e.g., this compound) can be perfused before ischemia, during ischemia, or during reperfusion to assess its protective effects.
-
B. Ouabain-Induced Arrhythmias: Ouabain is a cardiac glycoside that inhibits the Na+/K+-ATPase pump, leading to an increase in intracellular calcium and subsequent delayed afterdepolarizations, a common trigger for ventricular tachyarrhythmias.
-
Rationale: This model provides a robust and reproducible method for inducing arrhythmias that are mechanistically linked to calcium overload.[16] It is particularly useful for screening compounds for their ability to suppress triggered activity.
-
Protocol (Isolated Guinea Pig Heart):
-
Following stabilization, the heart is perfused with a solution containing a sub-arrhythmic concentration of ouabain.
-
The concentration of ouabain is gradually increased or administered as a bolus to induce arrhythmias.[17]
-
The test compound is co-perfused with ouabain to determine its ability to prevent or terminate the arrhythmia.
-
Comparative Performance of this compound
To provide a comprehensive evaluation, the anti-arrhythmic properties of this compound are compared with other beta-blockers (propranolol, metoprolol, and bisoprolol) and the Class III anti-arrhythmic agent, sotalol.
| Drug | Class | Selectivity | Key Electrophysiological Effects in Isolated Preparations |
| This compound | Beta-blocker (Class II) | β1-selective [4][6] | - Prolongs APD in normal and ischemic ventricular cells.[12]- Prolongs ERP in atria and AV node.[11]- Reduces dispersion of ERPs in ischemic heart. |
| Propranolol | Beta-blocker (Class II) | Non-selective (β1 and β2)[7] | - Attenuates the decrease in ventricular fibrillation threshold.[10]- Does not significantly prolong APD.[18] |
| Metoprolol | Beta-blocker (Class II) | β1-selective[7] | - Shortens APD in a dose-dependent manner.[19]- Blocks L-type calcium current.[19] |
| Bisoprolol | Beta-blocker (Class II) | Highly β1-selective[20] | - Reduces myocardial ischemia-reperfusion injury.[21]- Improves survival in heart failure models.[22] |
| Sotalol | Beta-blocker (Class II) & K+ Channel Blocker (Class III) | Non-selective (β1 and β2)[18] | - Significantly prolongs APD and ERP in both atria and ventricles.[12][18][23][24] |
Quantitative Comparison of Electrophysiological Parameters
The following table summarizes quantitative data from various studies on the effects of these drugs on key electrophysiological parameters in isolated cardiac preparations. Direct comparisons should be made with caution due to variations in experimental models and conditions.
| Parameter | This compound | Propranolol | Metoprolol | Sotalol |
| Action Potential Duration (APD) | Prolongs[12] | No significant change[18] | Shortens[19] | Significantly prolongs[12][18][23][24] |
| Effective Refractory Period (ERP) | Prolongs (atria, AV node)[11] | No significant change[18] | - | Significantly prolongs (atria, ventricles)[12][18] |
| Ventricular Fibrillation Threshold | No prevention of decrease in one study[10] | Attenuates decrease[10] | - | - |
| AV Nodal Conduction | Prolongs[10] | - | - | - |
Discussion: Causality and Experimental Choices
The choice of an experimental model and arrhythmia induction method is critical for obtaining meaningful and translatable data.
-
Why Isolated Hearts? The primary advantage of the isolated heart preparation is the elimination of confounding systemic variables such as autonomic nervous system input and circulating hormones.[9] This allows for the direct assessment of a drug's effect on the myocardium.
-
Choosing an Arrhythmia Model:
-
Ischemia-Reperfusion: This model is highly relevant for studying drugs intended to treat arrhythmias associated with myocardial infarction. The complex pathophysiology, involving metabolic and ionic shifts, provides a rigorous test for a drug's protective effects.
-
Ouabain-Induced Arrhythmias: This model is valuable for investigating arrhythmias driven by calcium overload and triggered activity. Its reproducibility makes it suitable for initial screening and dose-response studies.[25]
-
-
Cardioselectivity as a Key Differentiator: The comparison between cardioselective (this compound, metoprolol, bisoprolol) and non-selective (propranolol, sotalol) beta-blockers is crucial.[6][7] While both classes can be effective anti-arrhythmics, the potential for bronchoconstriction with non-selective agents makes cardioselective drugs a safer choice in many clinical scenarios.[6] In the context of isolated heart studies, cardioselectivity helps to isolate the effects mediated by β1-receptors.
Conclusion and Future Directions
This compound demonstrates significant anti-arrhythmic properties in isolated heart preparations, primarily through its cardioselective β1-blockade, leading to a reduction in heart rate, slowing of AV nodal conduction, and prolongation of atrial refractoriness. Its ability to prolong APD in ischemic tissue suggests a potential Class III anti-arrhythmic action, which warrants further investigation.
Compared to other beta-blockers, this compound's electrophysiological profile is distinct. While propranolol is effective at increasing the ventricular fibrillation threshold, it lacks the APD-prolonging effect of this compound. Metoprolol, another β1-selective blocker, has been shown to shorten APD. Sotalol, with its combined Class II and Class III actions, exhibits the most potent APD and ERP prolongation.
The choice of a beta-blocker for further development or clinical application will depend on the specific type of arrhythmia being targeted. The data from isolated heart preparations, as presented in this guide, provide a critical foundation for making these informed decisions. Future research should focus on more direct, head-to-head comparisons of these agents in standardized and clinically relevant isolated heart models of arrhythmia.
References
- 1. New drug discovery of cardiac anti-arrhythmic drugs: insights in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Beta-blockers in cardiac arrhythmias–Clinical pharmacologist’s point of view [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective vs Nonselective Beta Blockers | Power [withpower.com]
- 5. This compound vs Metoprolol: What You Need to Know [verywellhealth.com]
- 6. Cardioselective versus Non-Cardioselective Beta-Blockers and Outcomes in Patients with Atrial Fibrillation and Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Selective vs non-selective beta blockers | Time of Care [timeofcare.com]
- 9. researchgate.net [researchgate.net]
- 10. Electrophysiological effects of cardioselective and non-cardioselective beta-adrenoceptor blockers with and without ISA at rest and during exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of the long-term effects of sotalol and this compound on QT interval and arrhythmias after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Subsidiary class III effects of beta blockers? A comparison of this compound, metoprolol, nadolol, oxprenolol and sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ischemia/reperfusion-induced arrhythmias in the isolated rat heart: prevention by melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ouabain prevents pathological cardiac hypertrophy and heart failure through activation of phosphoinositide 3-kinase α in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of beta receptor blockade on the initiation and perpetuation of ouabain-induced ventricular tachyarrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prolongation of the human cardiac monophasic action potential by sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The isolated blood-perfused rat heart: an inappropriate model for the study of ischaemia- and infarction-related ventricular fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugs.com [drugs.com]
- 21. Effectiveness and safety of four different beta‐blockers in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Differences in the Effects of d- and dl-Sotalol on Isolated Human Ventricular Muscle: Electromechanical Activity After Beta-Adrenoceptor Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of sotalol and acute ventricular dilatation on action potential duration and dispersion of repolarization after defibrillation shocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The relevance of beta-receptor blockade to ouabain-induced cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of Atenolol for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our responsibilities extend beyond discovery and innovation to the safe and environmentally conscious management of the chemical entities we handle. Atenolol, a widely used beta-blocker, is a common presence in many laboratories. While it is not classified as a controlled substance by the DEA, its potential for environmental impact and specific handling requirements necessitate a rigorous and well-documented disposal protocol. This guide provides a comprehensive overview of the proper disposal procedures for this compound, grounded in scientific principles and regulatory compliance, to ensure the safety of our personnel and the preservation of our environment.
The Imperative for Proper this compound Disposal: An Environmental Perspective
This compound's high water solubility and incomplete removal in wastewater treatment plants mean that improper disposal can lead to its introduction into aquatic ecosystems[1][2]. While studies suggest a low potential for bioaccumulation, the presence of pharmaceuticals in surface waters can have adverse effects on non-target organisms[3][4][5]. Research has shown that even at low concentrations, this compound can elicit behavioral changes and oxidative stress in aquatic life[4]. Therefore, a dedicated and compliant disposal strategy is not merely a regulatory hurdle but a critical aspect of responsible research.
Core Principles of this compound Waste Management
In a laboratory setting, all materials contaminated with this compound, including the pure compound, solutions, contaminated personal protective equipment (PPE), and empty containers, should be treated as hazardous pharmaceutical waste[6]. The foundational principle is the segregation of this waste from non-hazardous laboratory trash to prevent cross-contamination and ensure it is directed to the appropriate disposal stream[6].
It is crucial to never dispose of this compound down the drain or in regular trash[6][7]. The Environmental Protection Agency (EPA) has moved to ban the flushing of hazardous pharmaceutical waste, a practice that directly contributes to environmental contamination[8][9].
Decision Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of various forms of this compound waste generated in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for managing different types of this compound waste. Adherence to these procedures is essential for ensuring safety and regulatory compliance.
Protocol 1: Disposal of Unused or Expired this compound (Solid and Solutions)
-
Do Not Discard in Regular Waste Streams: Under no circumstances should pure this compound or its solutions be disposed of down the drain or in the regular trash[6].
-
Containerization: Collect all unused or expired solid this compound and its solutions in a designated, properly labeled, and sealed hazardous waste container[6][10].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office[6][8].
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials[6][10].
-
Final Disposal: Arrange for pickup and disposal by a certified hazardous waste contractor through your institution's EHS department. The preferred method of destruction for pharmaceutical waste is high-temperature incineration at a licensed facility[7][11].
Protocol 2: Disposal of this compound-Contaminated Solid Waste
This category includes items such as gloves, bench paper, weigh boats, and other disposable materials that have come into contact with this compound.
-
Segregation: Immediately segregate all contaminated solid waste from the regular trash stream.
-
Containerization: Place all contaminated solid waste into a dedicated, clearly labeled hazardous waste bag or container. Ensure the container is sealed to prevent the release of any residual powder or liquid[6].
-
Labeling: Label the container as "Hazardous Waste - this compound Contaminated Debris."
-
Disposal: Dispose of this container through your institution's hazardous waste management program for incineration[6].
Protocol 3: Management of Empty this compound Containers
Empty containers that once held this compound must be handled as hazardous waste unless properly decontaminated.
-
Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol). This should be performed in a chemical fume hood with appropriate PPE.
-
Rinsate Collection: The rinsate (the solvent used for rinsing) must be collected as hazardous waste. Add the rinsate to your designated liquid hazardous waste container for this compound-related waste[6].
-
Container Disposal: After triple-rinsing, deface or remove the original label from the container. The decontaminated container may then be disposed of in accordance with your institution's guidelines for non-hazardous laboratory glass or plastic waste[6].
Summary of this compound Disposal Methods
| Waste Type | Disposal Container | Disposal Method | Key Considerations |
| Unused/Expired Solid this compound | Labeled Hazardous Waste Container (Solid) | Incineration via certified hazardous waste contractor | Do not mix with other waste streams. |
| This compound Solutions | Labeled Hazardous Waste Container (Liquid) | Incineration via certified hazardous waste contractor | Ensure container is compatible with the solvent. |
| Contaminated Labware (Gloves, PPE, etc.) | Labeled Hazardous Waste Bag/Container | Incineration via certified hazardous waste contractor | Seal the bag or container to prevent exposure. |
| Empty this compound Containers | N/A (after decontamination) | Triple-rinse with a suitable solvent. Dispose of the rinsed container as non-hazardous waste. | Collect all rinsate as hazardous liquid waste. Deface the original label. |
Advanced Degradation Methodologies (For Informational Purposes)
While not a standard laboratory disposal procedure, it is valuable for the scientific community to be aware of ongoing research into the chemical degradation of pharmaceuticals like this compound. Advanced Oxidation Processes (AOPs) utilizing hydroxyl radicals have shown promise in degrading this compound in aqueous solutions[12]. Other methods, such as sonochemical degradation and photodegradation, have also been investigated[12][13][14]. These technologies may one day provide more sustainable methods for treating pharmaceutical waste on a larger scale.
Conclusion
The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the protocols outlined in this guide, researchers can ensure they are in compliance with regulatory standards and are minimizing their environmental footprint. It is incumbent upon all laboratory personnel to understand and implement these procedures as part of a culture of safety and responsibility. For any specific questions or in case of a spill, always contact your institution's Environmental Health and Safety department.
References
- 1. astrazeneca.com [astrazeneca.com]
- 2. Elimination of beta-blockers in sewage treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Environmental risk assessment of human pharmaceuticals in the European Union: A case study with the β-blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Waterborne this compound disrupts neurobehavioral and neurochemical responses in adult zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thecooldown.com [thecooldown.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 9. dykema.com [dykema.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. Sonochemical degradation of a pharmaceutical waste, this compound, in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation of this compound by UV/peroxymonosulfate: kinetics, effect of operational parameters and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photodegradation studies on this compound by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling Atenolol
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, this guide provides essential, immediate safety and logistical information for handling Atenolol in a laboratory setting. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for your protection. Our goal is to empower you with the knowledge to handle this substance with the utmost confidence and safety, making this your preferred source for laboratory safety and chemical handling information.
Understanding the Risks: Hazard Identification
This compound, a beta-adrenergic receptor blocking agent, is a valuable compound in pharmaceutical research and development.[1] However, it is crucial to recognize its potential hazards to ensure safe handling. According to safety data sheets (SDS), this compound presents the following risks:
-
Eye Irritation: It is known to cause serious eye irritation.[2][3]
-
Carcinogenicity: this compound is suspected of causing cancer.[2]
-
Reproductive Toxicity: It may cause harm to breast-fed children.[2][4]
-
Organ Damage: There is a potential for damage to organs through prolonged or repeated exposure.[5]
-
Combustibility: While not flammable at ambient temperatures, it may be combustible at high temperatures.[3][6]
Given these potential hazards, a comprehensive personal protective equipment (PPE) plan is not just recommended, it is a critical component of your laboratory's safety protocol.
The First Line of Defense: Selecting the Appropriate PPE
The selection of PPE is a critical decision-making process that should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves.[6] | To prevent skin contact and absorption. It is advisable to double-glove when handling larger quantities or for prolonged periods.[6] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[2][7][8] | To protect against accidental splashes and airborne particles that can cause serious eye irritation. |
| Body Protection | A fully fastened laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary. | Required when there is a risk of generating dust or aerosols, or when working in poorly ventilated areas.[2][4][6][7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is paramount for minimizing exposure and ensuring a safe working environment.
Preparation
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize the potential for airborne exposure.[7]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are within easy reach to avoid unnecessary movement and potential for spills.
-
PPE Donning: Put on all required PPE as outlined in the table above. Ensure a proper fit for all items.
Handling
-
Avoid Dust Generation: When handling the solid form of this compound, use techniques that minimize dust creation. For example, carefully scoop the powder instead of pouring it from a height.
-
Prevent Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[7][8]
-
No Eating or Drinking: Do not eat, drink, or smoke in the designated handling area to prevent ingestion.[2][7]
Post-Handling
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
PPE Doffing: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last and disposed of immediately.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact occurred.[2][7][8]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound waste is crucial to protect both laboratory personnel and the environment. This compound waste should be treated as hazardous pharmaceutical waste.[9]
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weighing papers, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.[9]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of this compound solutions down the drain.[9]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[9] After triple-rinsing, the container can be disposed of as non-hazardous waste.[9]
All hazardous waste must be disposed of through a certified hazardous waste contractor in accordance with local, state, and federal regulations.[9]
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the safety protocols, the following workflow diagram illustrates the key steps for handling this compound.
Caption: A flowchart outlining the key safety steps for handling this compound, from preparation to disposal.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. astrazeneca.com.au [astrazeneca.com.au]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. gps.mylwebhub.com [gps.mylwebhub.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
